molecular formula C20H15Cl2F3N2O4 B8822562 Fluralaner analogue-2 CAS No. 864731-37-3

Fluralaner analogue-2

Numéro de catalogue: B8822562
Numéro CAS: 864731-37-3
Poids moléculaire: 475.2 g/mol
Clé InChI: FLSLJCITJHGBRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluralaner analogue-2 is a useful research compound. Its molecular formula is C20H15Cl2F3N2O4 and its molecular weight is 475.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

864731-37-3

Formule moléculaire

C20H15Cl2F3N2O4

Poids moléculaire

475.2 g/mol

Nom IUPAC

2-[[4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoyl]amino]acetic acid

InChI

InChI=1S/C20H15Cl2F3N2O4/c1-10-4-11(2-3-15(10)18(30)26-9-17(28)29)16-8-19(31-27-16,20(23,24)25)12-5-13(21)7-14(22)6-12/h2-7H,8-9H2,1H3,(H,26,30)(H,28,29)

Clé InChI

FLSLJCITJHGBRN-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated as "Fluralaner analogue-2" is not publicly available. This technical guide presents a hypothetical synthesis and characterization pathway for a representative analogue, 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide , based on established synthetic routes for Fluralaner (B1663891) and related isoxazoline (B3343090) insecticides.

Introduction

Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its novel mode of action involves the antagonism of both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation and death.[2][3][4] The development of analogues is a critical step in drug discovery, aiming to enhance efficacy, broaden the spectrum of activity, and improve the safety profile. This guide details a potential synthetic route and characterization of a close structural analogue of Fluralaner, substituting the 3,5-dichlorophenyl moiety with a 3,5-difluorophenyl group.

Synthesis of this compound

The proposed synthesis is a multi-step process involving the preparation of two key intermediates followed by their final coupling.

Synthetic Scheme

Synthesis_Scheme cluster_intermediate1 Intermediate I Synthesis cluster_intermediate2 Intermediate II Synthesis cluster_final_product Final Product Synthesis 2-Fluorotoluene 2-Fluorotoluene 4-Acetyl-2-methylbenzoic_acid 4-Acetyl-2-methylbenzoic_acid 2-Fluorotoluene->4-Acetyl-2-methylbenzoic_acid 1. Acetylation 2. Cyanide substitution 3. Hydrolysis Chalcone_Intermediate Chalcone_Intermediate 4-Acetyl-2-methylbenzoic_acid->Chalcone_Intermediate Condensation with 3',5'-difluoro-2,2,2-trifluoroacetophenone Intermediate_I Intermediate I (Isoxazoline core) Chalcone_Intermediate->Intermediate_I Cyclization Fluralaner_Analogue_2 This compound Intermediate_I->Fluralaner_Analogue_2 Amide Coupling Glycine (B1666218) Glycine Boc-Glycine Boc-Glycine Glycine->Boc-Glycine Boc protection Intermediate_II Intermediate II (Amine side-chain) Boc-Glycine->Intermediate_II 1. Amide coupling with 2,2,2-trifluoroethylamine (B1214592) 2. Deprotection Intermediate_II->Fluralaner_Analogue_2

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of Intermediate I: 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid

  • Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid from 2-fluorotoluene. This step follows established industrial routes for the corresponding Fluralaner intermediate.[1]

  • Step 2: Condensation and Cyclization.

    • To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-difluoro-2,2,2-trifluoroacetophenone (1.1 eq) in a suitable solvent such as ethanol, add a base like triethylamine (B128534) (1.5 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and add hydroxylamine (B1172632) hydrochloride (1.2 eq).

    • Continue refluxing for another 8-12 hours until cyclization is complete, monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Intermediate I.

2.2.2. Synthesis of Intermediate II: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • Step 1: Boc Protection of Glycine. To a solution of glycine (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and sodium hydroxide (B78521) to maintain a basic pH. Stir at room temperature for 12 hours. Acidify and extract the Boc-glycine.

  • Step 2: Amide Coupling and Deprotection.

    • To a solution of Boc-glycine (1.0 eq) in dichloromethane, add N,N'-carbonyldiimidazole (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • After 30 minutes, add 2,2,2-trifluoroethylamine (1.2 eq) and stir at room temperature for 12-18 hours.

    • Wash the reaction mixture with dilute acid and brine, then dry and concentrate.

    • Dissolve the crude Boc-protected amide in a solution of HCl in dioxane or trifluoroacetic acid to remove the Boc protecting group.

    • Concentrate the solution to yield Intermediate II as its hydrochloride salt.

2.2.3. Synthesis of this compound

  • To a solution of Intermediate I (1.0 eq) in dichloromethane, add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq) and stir for 15 minutes at room temperature.

  • Add Intermediate II hydrochloride (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized analogue.

Spectroscopic Data
Technique Expected Observations for this compound
¹H NMR Signals corresponding to aromatic protons of the difluorophenyl and methylbenzoyl groups, methylene (B1212753) protons of the isoxazoline ring and the glycine ethylamide backbone, and the methyl group protons.
¹³C NMR Resonances for the quaternary carbon attached to the trifluoromethyl group, aromatic carbons, carbonyl carbons of the amide and benzoic acid, and aliphatic carbons.
¹⁹F NMR Signals for the trifluoromethyl group and the two fluorine atoms on the phenyl ring.
Mass Spec (HRMS) Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-F stretching, and aromatic C-H stretching.
Chromatographic and Physical Data
Parameter Method Expected Result
Purity High-Performance Liquid Chromatography (HPLC)>95%
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA sharp, defined melting point range.
LogP Calculated or experimentally determinedExpected to be high, similar to Fluralaner.

Mechanism of Action and Signaling Pathway

Fluralaner and its analogues act on the central nervous system of arthropods.

MoA cluster_normal Normal State cluster_analogue With this compound Fluralaner_Analogue This compound GABA_Receptor GABA-gated Cl⁻ Channel (GABA Receptor) Fluralaner_Analogue->GABA_Receptor Antagonizes GluCl_Receptor L-Glutamate-gated Cl⁻ Channel (GluCl Receptor) Fluralaner_Analogue->GluCl_Receptor Antagonizes Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx GABA binding Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Blockage of Cl⁻ influx GluCl_Receptor->Chloride_Influx Glutamate binding GluCl_Receptor->Hyperexcitation Blockage of Cl⁻ influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Normal_Neurotransmission Normal Neurotransmission Hyperpolarization->Normal_Neurotransmission Paralysis_Death Paralysis and Death of Arthropod Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of this compound.

The primary mode of action is the non-competitive antagonism of GABA-gated and L-glutamate-gated chloride channels.[5][6] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting hyperpolarization and leading to uncontrolled neuronal activity, paralysis, and eventual death of the parasite.[7]

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of a novel Fluralaner analogue. The outlined protocols are based on established chemical principles and literature precedents for the synthesis of isoxazoline-class insecticides. Successful synthesis and thorough characterization of such analogues are vital for the discovery of next-generation parasiticides with improved properties. Further studies would be required to determine the in vitro and in vivo efficacy and safety profile of this specific analogue.

References

In-Depth Technical Guide to the Physicochemical Properties of Fluralaner

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner (B1663891) is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline (B3343090) class of compounds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors in parasites. This technical guide provides a comprehensive overview of the core physicochemical properties of Fluralaner, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of Fluralaner

Fluralaner is a complex synthetic molecule with distinct chemical features that contribute to its biological activity and pharmacokinetic profile. A summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Chemical Properties of Fluralaner
PropertyValueReference(s)
IUPAC Name 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide[1]
CAS Number 864731-61-3[2]
Molecular Formula C₂₂H₁₇Cl₂F₆N₃O₃[1]
Molecular Weight 556.29 g/mol [2]
Appearance White to pale yellow crystalline solid[2]
Isomerism Racemic mixture of two enantiomers[1]
Table 2: Solubility and Partitioning Characteristics of Fluralaner
PropertyValueConditionsReference(s)
Water Solubility Poorly solubleAqueous buffers[2]
Organic Solvent Solubility SolubleAcetone, ethyl acetate, methanol, acetonitrile (B52724), N,N-dimethylacetamide[2]
LogP (o/w) 5.35Experimentally determined[3]
pKa Not specified (unionized at physiological pH 1-12)[3]
Table 3: Thermal and Spectroscopic Properties of Fluralaner
PropertyValueReference(s)
Melting Point 174–175°C (onset)[2]
UV/Vis λmax 265 nm

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of Fluralaner are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Materials:

  • Fluralaner analytical standard

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Fluralaner in n-octanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution.

  • Partitioning:

    • In a centrifuge tube, add equal volumes of the Fluralaner solution in n-octanol and water (e.g., 5 mL of each).

    • Securely cap the tube and shake vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of Fluralaner in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Fluralaner]octanol / [Fluralaner]water

    • The LogP is the logarithm (base 10) of the partition coefficient: LogP = log10(P)

Determination of pKa by Potentiometric Titration

For poorly water-soluble compounds like Fluralaner, a co-solvent method is often employed for pKa determination.

Principle: The compound is dissolved in a mixture of water and an organic co-solvent. The solution is then titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

Materials:

  • Fluralaner analytical standard

  • Organic co-solvent (e.g., methanol, acetonitrile)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a combination electrode

  • Automated titrator or burette

  • Stirrer

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Fluralaner in a known volume of the water/co-solvent mixture. The percentage of co-solvent should be minimized while ensuring complete dissolution.

    • Add KCl to maintain a constant ionic strength.

  • Titration:

    • Titrate the solution with the standardized acid or base at a constant temperature.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

    • For co-solvent methods, multiple titrations are performed at different co-solvent concentrations, and the apparent pKa values are extrapolated to 0% co-solvent to obtain the aqueous pKa.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique used to determine the melting point and enthalpy of fusion.[4][5]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Materials:

  • Fluralaner analytical standard

  • DSC instrument

  • Aluminum or other suitable sample pans and lids

  • Crimper for sealing the pans

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of Fluralaner (typically 1-5 mg) into a sample pan.

    • Seal the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument parameters, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min). Purge the cell with an inert gas like nitrogen.

  • Analysis:

    • Initiate the temperature program. The instrument will record the heat flow as a function of temperature.

  • Data Interpretation:

    • The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[6]

Quantification of Fluralaner in Plasma by HPLC-MS/MS

This method is used for the accurate and sensitive quantification of Fluralaner in biological matrices, which is crucial for pharmacokinetic studies.

Principle: The plasma sample is prepared by protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS).

Materials:

  • Fluralaner analytical standard

  • Internal standard (IS), e.g., a stable isotope-labeled Fluralaner

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

    • Add a small volume of the IS working solution.

    • Add a larger volume of cold ACN (e.g., 300 µL) to precipitate the plasma proteins.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

    • The supernatant may be diluted with water containing a small amount of formic acid to ensure compatibility with the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fluralaner and the IS.

  • Quantification:

    • Construct a calibration curve by analyzing a series of calibration standards with known concentrations of Fluralaner.

    • Determine the concentration of Fluralaner in the plasma samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway of Fluralaner's Mechanism of Action

Fluralaner exerts its ectoparasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[7][8][9][10][11][12][13][14][15] It primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, L-glutamate-gated chloride channels (GluCls).[9][10] This inhibition blocks the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.

Fluralaner_Signaling_Pathway cluster_Neuron Postsynaptic Neuron cluster_Synapse Synaptic Cleft GABA_Receptor GABA-gated Chloride Channel (GABACl) Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Glu_Receptor Glutamate-gated Chloride Channel (GluCl) Glu_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Leads to GABA GABA GABA->GABA_Receptor Binds to Glutamate Glutamate Glutamate->Glu_Receptor Binds to Fluralaner Fluralaner Fluralaner->GABA_Receptor Inhibits (Non-competitive antagonist) Fluralaner->Glu_Receptor Inhibits (Non-competitive antagonist)

Caption: Fluralaner's inhibitory action on GABA and glutamate-gated chloride channels.

Experimental Workflow for Fluralaner Quantification in Plasma

The following diagram illustrates the key steps in the analytical workflow for quantifying Fluralaner in plasma samples using HPLC-MS/MS.[3][16]

HPLC_MSMS_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation (ACN) 3. Vortex 4. Centrifuge start->sample_prep extraction Supernatant Extraction sample_prep->extraction dilution Dilution with Water/Formic Acid extraction->dilution injection Injection into HPLC-MS/MS dilution->injection hplc HPLC Separation (Reversed-Phase Column) injection->hplc Mobile Phase msms Tandem MS Detection (MRM Mode) hplc->msms Eluent data_analysis Data Analysis: - Peak Integration - Calibration Curve - Concentration Calculation msms->data_analysis Mass Spectra end End: Fluralaner Concentration Report data_analysis->end

Caption: Workflow for the quantification of Fluralaner in plasma by HPLC-MS/MS.

Synthesis Overview

The chemical synthesis of Fluralaner is a multi-step process. A general overview involves the reaction of two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[2][17][18][19] The synthesis of these intermediates themselves involves several reaction steps, starting from more basic chemical building blocks. The final step is an amidation reaction to couple the two intermediates, yielding the Fluralaner molecule.

Conclusion

The physicochemical properties of Fluralaner, particularly its high lipophilicity (LogP of 5.35), are key to its pharmacokinetic profile, allowing for good absorption and distribution into tissues, which contributes to its prolonged efficacy. Its mechanism of action as a potent inhibitor of critical neurotransmitter-gated chloride channels in arthropods provides the basis for its insecticidal and acaricidal activity. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of its core physicochemical properties, essential for both research and quality control in drug development.

References

Fluralaner analogue-2 mechanism of action on insect neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Fluralaner (B1663891) and its Analogues on Insect Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluralaner is a potent insecticide and acaricide belonging to the isoxazoline (B3343090) chemical class. Its primary mechanism of action involves the noncompetitive antagonism of insect ligand-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and eventual death of the target arthropod.[1][2] This technical guide provides a detailed examination of fluralaner's molecular interactions with its primary and secondary targets, summarizes key quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows. The high selectivity of fluralaner for arthropod neuronal receptors over their mammalian counterparts underpins its successful use in veterinary medicine for ectoparasite control.[2][3]

Introduction to Fluralaner

Fluralaner is a systemic insecticide and acaricide notable for its efficacy against a wide range of pests, including fleas and ticks on companion animals.[4][5] It belongs to the isoxazoline class of compounds, which are characterized by their unique mode of action targeting the nervous systems of invertebrates.[2][6] Unlike many older classes of insecticides, fluralaner's targets are γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls).[4][5] This distinct mechanism makes it a valuable tool, particularly in cases of resistance to other insecticides like pyrethroids or fipronil.[2][7]

Core Mechanism of Action

Fluralaner functions by disrupting inhibitory neurotransmission in arthropods. It acts as a potent noncompetitive antagonist, meaning it binds to a site on the receptor different from the endogenous ligand (GABA or glutamate) to prevent ion channel opening.[8][9]

Primary Target: GABA-Gated Chloride Channels (GABACls)

The primary target for fluralaner is the GABA-gated chloride channel, a crucial component of inhibitory synapses in the insect central nervous system.[2][9] In a resting state, the neurotransmitter GABA binds to the GABACl, opening the channel and allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting neurotransmission.

Fluralaner binds within the transmembrane domain of the GABACl, specifically targeting the RDL (Resistance to Dieldrin) subunit common in insects.[9] This binding event allosterically inhibits the channel, preventing the Cl⁻ influx that would normally be induced by GABA.[9] The failure of this inhibitory mechanism leads to uncontrolled neuronal activity, hyperexcitation, convulsions, and ultimately, the death of the insect.[8] Studies have shown that fluralaner's binding site is distinct from those of other GABACl antagonists like fipronil.[7]

Secondary Target: Glutamate-Gated Chloride Channels (GluCls)

Fluralaner also exhibits an antagonistic action on L-glutamate-gated chloride channels (GluCls), which are another class of inhibitory ligand-gated ion channels in invertebrates.[1][10] While its potency against GluCls is significant, it is considerably lower than its activity on GABACls. For instance, in the cattle tick Rhipicephalus microplus, the RDL GABACl receptor is approximately 52-fold more sensitive to fluralaner than the GluCl receptor, confirming that GABACls are the primary target.[2][10][11]

Selectivity for Arthropod Receptors

A critical feature of fluralaner is its high degree of selectivity for arthropod GABACls over mammalian GABAA receptors.[2][3] This selectivity is the basis for its excellent safety profile in dogs and cats.[10] Electrophysiological assays on rat GABACls have shown them to be unaffected by fluralaner at concentrations that are highly potent against insect channels.[2] This difference in sensitivity is attributed to variations in the amino acid sequences at the fluralaner binding site between insects and mammals.

Quantitative Analysis of Receptor Inhibition and Toxicity

The potency of fluralaner has been quantified across various species and receptor subtypes using in vitro electrophysiological and binding assays, as well as in vivo toxicity screens.

Table 1: In Vitro Inhibitory Activity of Fluralaner on Ligand-Gated Chloride Channels
Receptor Subtype & SpeciesAssay MethodIC₅₀ (nM)Reference
RDL from Ctenocephalides felis (Cat Flea, dieldrin-resistant)Membrane Potential Fluorescence0.45[10]
RDL from Drosophila melanogaster (Fruit Fly, dieldrin-resistant)Membrane Potential Fluorescence2.8[10]
RDL from Rhipicephalus microplus (Cattle Tick)Membrane Potential Fluorescence1.6[10]
GluCl from Rhipicephalus microplus (Cattle Tick)Membrane Potential Fluorescence82.5[10]
RDL from Apis mellifera (Honeybee)Two-Electrode Voltage Clamp13.59[12]
RDL from Bactrocera dorsalis (Oriental Fruit Fly)Two-Electrode Voltage Clamp150[7]
Rat GABAClMembrane Potential Fluorescence> 10,000[10]
Table 2: In Vivo Acaricidal and Insecticidal Efficacy of Fluralaner
SpeciesAssay TypeEfficacy MetricValue (µ g/adult )Reference
Apis mellifera (Honeybee)Oral ToxicityLD₅₀0.13[12]
Apis mellifera (Honeybee)Contact ToxicityLD₅₀0.13[12]
Musca domestica (House Fly)Topical ApplicationLD₅₀0.0034[5]
Haematobia irritans (Horn Fly)Topical ApplicationLD₅₀0.00078[5]

Molecular Binding Site and Structure-Activity Relationship

Site-directed mutagenesis and molecular modeling studies have provided insights into the specific binding site of fluralaner. The action site is located at the transmembrane interface between adjacent GABA receptor subunits.[13] Specific amino acid residues in the second transmembrane segment (M2) are critical for its antagonistic effect. Notably, in housefly RDL GABARs, the N316L mutation (asparagine to leucine (B10760876) at position 316) renders the receptor almost insensitive to fluralaner, highlighting the importance of this residue for binding or conformational changes.[13] Molecular docking studies predict that fluralaner forms hydrogen bonds with key residues within the transmembrane domain of the RDL subunit.[7]

Structure-activity relationship (SAR) studies on isoxazoline derivatives have explored how modifications to the chemical scaffold affect insecticidal activity. These studies generally aim to optimize potency against insect receptors while maintaining low affinity for mammalian receptors, thereby improving the therapeutic index.[14]

Key Experimental Protocols

The characterization of fluralaner's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus laevis Oocytes

This is a widely used method to study the function of ion channels expressed in a heterologous system.

  • Gene Expression: Capped RNA (cRNA) encoding the insect receptor subunit of interest (e.g., RDL) is synthesized in vitro. The cRNA is then injected into mature Xenopus laevis oocytes.

  • Incubation: The oocytes are incubated for 2-4 days to allow for the translation and assembly of functional receptor channels on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current, clamping the voltage at a set potential (e.g., -60 mV).

  • Agonist Application: The natural agonist (e.g., GABA) is applied to the oocyte, which activates the expressed channels and induces an inward chloride current.

  • Antagonist Application: To determine the inhibitory effect, the oocyte is pre-incubated with fluralaner for a set duration before co-application with the agonist. The reduction in the GABA-induced current is measured.

  • Data Analysis: Dose-response curves are generated by applying a range of fluralaner concentrations to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of the agonist-induced current.[7][12]

Radioligand Binding Assay

This technique is used to study the binding affinity and specificity of a compound to its receptor.

  • Membrane Preparation: Brain tissue from the target insect (e.g., housefly) is homogenized and centrifuged to prepare a membrane fraction rich in neuronal receptors.

  • Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [³H]fluralaner, in the presence or absence of unlabeled competitor compounds (e.g., other isoxazolines or insecticides).

  • Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are used to determine the binding affinity (Kd) of the radioligand and the inhibitory constants (Ki) of the competitor compounds.[3]

Visualized Pathways and Workflows

Diagram 1: GABAergic Synapse and Fluralaner's Antagonistic Action```dot

GABA_Fluralaner cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_Receptor GABA-Gated Cl- Channel (RDL) GABA_release->GABA_Receptor GABA in Synapse Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx GABA Binding Block Channel Blocked (No Cl- Influx) GABA_Receptor->Block Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fluralaner Fluralaner Fluralaner->GABA_Receptor Noncompetitive Antagonism Hyperexcitation Hyperexcitation & Paralysis Block->Hyperexcitation

Caption: Workflow for characterizing channel antagonists using TEVC.

Diagram 3: Logical Relationship of Fluralaner's Target Selectivity

Selectivity cluster_targets Potential Targets cluster_outcomes Outcomes Fluralaner Fluralaner Insect_R Insect GABA/GluCl Receptors Fluralaner->Insect_R High Affinity (Potent Antagonism) Mammal_R Mammalian GABA-A Receptors Fluralaner->Mammal_R Very Low Affinity (Negligible Effect) Toxicity High Insecticidal Efficacy Insect_R->Toxicity Safety High Mammalian Safety Mammal_R->Safety

Caption: Diagram illustrating the target selectivity of fluralaner.

Conclusion

The mechanism of action for fluralaner and its analogues is centered on the potent and selective noncompetitive antagonism of arthropod-specific GABA-gated and glutamate-gated chloride channels. [1][2]By blocking the inhibitory function of these critical neuronal receptors, fluralaner induces hyperexcitation and paralysis in target pests. [9]Its high selectivity for invertebrate receptors over their vertebrate counterparts is a key molecular feature that ensures its efficacy as a parasiticide while maintaining a wide margin of safety for mammalian hosts. A thorough understanding of its binding site and interactions continues to guide the development of new, effective, and safe insect control agents.

References

The Leading Edge of Acaricide and Insecticide Development: A Technical Guide to the Discovery and Synthesis of Novel Fluralaner Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluralaner, a potent isoxazoline-class ectoparasiticide, has become a cornerstone in veterinary medicine for the control of fleas and ticks. Its success has spurred significant research into novel analogues with improved properties, including enhanced efficacy, expanded spectrum of activity, and reduced off-target effects. This technical guide provides an in-depth overview of the discovery and synthesis of these next-generation compounds, offering a comprehensive resource for professionals in the field.

Core Synthesis Strategies and Experimental Protocols

The chemical structure of Fluralaner, 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]benzamide, presents multiple sites for chemical modification. Research has primarily focused on alterations to the phenyl ring, the benzamide (B126) moiety, and the trifluoroethylaminoethyl group to explore the structure-activity relationships (SAR).

A generalized synthetic approach to novel Fluralaner analogues involves a multi-step process, beginning with the construction of the core isoxazoline (B3343090) ring, followed by amide coupling to introduce diverse functionalities.

Experimental Protocol: General Synthesis of Isoxazoline Intermediates

A common route to the crucial isoxazoline intermediate involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkene.

Step 1: Synthesis of 3-(4-bromo-2-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

  • Oxime Formation: To a solution of 4-bromo-2-methylbenzaldehyde (B1282862) (1.0 eq) in ethanol, hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) are added. The mixture is stirred at room temperature for 4-6 hours. The resulting oxime is then isolated by filtration and dried.

  • Nitrile Oxide Formation and Cycloaddition: The oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). N-chlorosuccinimide (NCS) (1.1 eq) is added, and the reaction is stirred at 0°C for 1 hour to form the hydroximoyl chloride. To this mixture, 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene (1.0 eq) and a base, typically triethylamine (B128534) (1.5 eq), are added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazoline intermediate.

Experimental Protocol: Amide Coupling to Synthesize Final Analogues

The final analogues are typically synthesized via an amide coupling reaction between a carboxylic acid derivative of the isoxazoline intermediate and a variety of amines.

Step 1: Carboxylic Acid Formation

The bromo-substituted isoxazoline intermediate can be converted to the corresponding carboxylic acid via methods such as palladium-catalyzed carbonylation or Grignard reaction followed by carboxylation with CO2.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: The isoxazoline carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) are added, and the mixture is stirred for 30 minutes at 0°C.

  • Addition of Amine: The desired amine (1.1 eq) and a base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), are added to the reaction mixture. The reaction is stirred at room temperature for 8-16 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to afford the target Fluralaner analogue.

Structure-Activity Relationship and Biological Data

Systematic modifications of the Fluralaner scaffold have yielded a wealth of data on the structural requirements for potent insecticidal and acaricidal activity. The following tables summarize the biological activity of representative novel analogues against key pests.

Compound IDR1 (Phenyl Substitution)R2 (Amide Moiety)Target PestLC50 (mg/L)Reference
Fluralaner 3,5-dichloro-CH2C(O)NHCH2CF3Ctenocephalides felis0.659[1]
IA-8 3,5-dichloro1-methyl-1H-pyrazole-5-carboxamideMythimna separataComparable to Fluralaner[2]
L17 3,5-dichloroAcylhydrazine derivativeSpodoptera frugiperda0.489[1]
G28 3,5-dichloro2-phenyloxazoline derivativePlutella xylostella0.675[3]
F16 3,5-dichloroPyrazolamide derivativePlutella xylostella0.01[4]
I-4 3,5-dichloroEther-linked moietyPlutella xylostella0.00036[5]
II-9 3,5-dichloroOxime-ether-linked moietyPlutella xylostella0.00008[5]
Compound IDR1 (Phenyl Substitution)R2 (Amide Moiety)Target PestLD50 (µ g/adult )Reference
Fluralaner 3,5-dichloro-CH2C(O)NHCH2CF3Honeybee (Apis mellifera)0.022[3]
G28 3,5-dichloro2-phenyloxazoline derivativeHoneybee (Apis mellifera)2.866[3]

Mechanism of Action: Targeting GABA-Gated Chloride Channels

Fluralaner and its analogues exert their parasiticidal effects by acting as potent non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects and acarines. This antagonism blocks the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately, the death of the parasite. The high selectivity of isoxazolines for invertebrate GABACls over their vertebrate counterparts is a key factor in their favorable safety profile in mammals.

The following diagram illustrates the signaling pathway and the mechanism of action of Fluralaner analogues.

G Fluralaner Analogue Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA Neurotransmitter GABA_vesicle->GABA Release Ca_channel_pre Voltage-gated Ca2+ Channel Ca_channel_pre->GABA_vesicle Triggers Exocytosis Action_potential Action Potential Arrives Action_potential->Ca_channel_pre Opens GABA_receptor GABA-gated Cl- Channel (GABA Receptor) GABA->GABA_receptor Binds to Receptor Chloride_ion Cl- Ions GABA_receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_ion->Hyperpolarization Influx Leads to Fluralaner_analogue Fluralaner Analogue Fluralaner_analogue->GABA_receptor Antagonistic Binding (Blocks Channel)

Caption: Mechanism of action of Fluralaner analogues on GABA-gated chloride channels.

Experimental and Synthetic Workflow

The discovery and development of novel Fluralaner analogues follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

G Workflow for Discovery and Synthesis of Fluralaner Analogues cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization SAR_analysis Structure-Activity Relationship (SAR) Analysis Analogue_design Analogue Design & Library Planning SAR_analysis->Analogue_design Synthesis Chemical Synthesis Analogue_design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_vitro_screening In Vitro Screening (e.g., against target pests) Purification->In_vitro_screening LC50_determination LC50/LD50 Determination In_vitro_screening->LC50_determination Spectrum_activity Spectrum of Activity Testing LC50_determination->Spectrum_activity Off_target_screening Off-Target Screening (e.g., bee toxicity) Spectrum_activity->Off_target_screening Data_analysis Data Analysis & Interpretation Off_target_screening->Data_analysis Lead_identification Lead Compound Identification Data_analysis->Lead_identification Further_optimization Further Structural Optimization Lead_identification->Further_optimization Further_optimization->Analogue_design Iterative Cycle

Caption: A typical workflow for the development of novel Fluralaner analogues.

Logical Relationship of Key Structural Modifications

The exploration of Fluralaner's chemical space has revealed key relationships between structural modifications and biological activity. The following diagram illustrates these logical connections.

G Logical Relationships of Fluralaner Analogue Modifications cluster_phenyl A: Phenyl Ring Modifications cluster_amide B: Amide Moiety Modifications cluster_trifluoro C: Trifluoroethylaminoethyl Modifications cluster_outcomes Potential Outcomes Fluralaner_Core Fluralaner Scaffold Halogen_substitution Varying Halogen Substituents Fluralaner_Core->Halogen_substitution Other_substituents Introduction of Other Groups (e.g., alkyl, alkoxy) Fluralaner_Core->Other_substituents Scaffold_hopping Scaffold Hopping (e.g., pyrazole, oxazoline) Fluralaner_Core->Scaffold_hopping Linker_modification Modification of the Linker Fluralaner_Core->Linker_modification Chain_length Varying Chain Length Fluralaner_Core->Chain_length Terminal_group Replacement of Trifluoroethyl Group Fluralaner_Core->Terminal_group Enhanced_efficacy Enhanced Efficacy Halogen_substitution->Enhanced_efficacy Altered_pkpd Altered Pharmacokinetics/ Pharmacodynamics Other_substituents->Altered_pkpd Scaffold_hopping->Enhanced_efficacy Expanded_spectrum Expanded Spectrum of Activity Scaffold_hopping->Expanded_spectrum Reduced_toxicity Reduced Off-Target Toxicity Scaffold_hopping->Reduced_toxicity Linker_modification->Altered_pkpd Terminal_group->Altered_pkpd

Caption: Key structural modification strategies for designing novel Fluralaner analogues.

This technical guide provides a foundational understanding of the current landscape of Fluralaner analogue research. The provided data, protocols, and visualizations serve as a valuable resource for scientists and researchers dedicated to the development of the next generation of ectoparasiticides. The continued exploration of this chemical space holds significant promise for advancing animal health and addressing the ongoing challenges of parasite resistance.

References

Spectroscopic Blueprint of Fluralaner Analogue-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of a representative Fluralaner analogue, herein designated as Fluralaner Analogue-2. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound

Fluralaner and its analogues are part of the isoxazoline (B3343090) class of parasiticides, which have garnered significant attention for their potent insecticidal and acaricidal activities.[1][2] These compounds selectively target and inhibit the γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the target pests.[1] The development and characterization of novel analogues are crucial for understanding structure-activity relationships (SAR) and for the discovery of new, more effective parasiticides.

This guide focuses on a hypothetical, yet representative, "this compound," an aryl isoxazoline derivative incorporating a pyrazole-5-carboxamide motif. The structural elucidation of such novel compounds relies heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s1H-NH-
7.60 - 7.40m7HAr-H
7.10d2HAr-H
4.10d1HCH₂ (diastereotopic)
3.85d1HCH₂ (diastereotopic)
3.80s3H-NCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.2C=O (amide)
160.8C=O (pyrazole)
152.0 - 115.0Ar-C, C=N
95.3C-CF₃ (isoxazoline)
124.5 (q)CF₃
45.1CH₂
39.8-NCH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Calculated m/z [M+H]⁺615.0485
Measured m/z [M+H]⁺615.0491
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350MediumN-H stretch (amide)
3100 - 3000MediumC-H stretch (aromatic)
2950WeakC-H stretch (aliphatic)
1680StrongC=O stretch (amide)
1645StrongC=O stretch (pyrazole)
1590, 1480Medium-StrongC=C stretch (aromatic)
1250 - 1100StrongC-F stretch (CF₃)
830StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.[3]

  • Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4]

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. The spectrum was obtained over 1 hour of acquisition time. The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.[4]

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with an electrospray ionization (ESI) source was utilized.

  • Sample Preparation: The sample was dissolved in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a concentration of approximately 1 µg/mL.

  • Analysis: The sample solution was infused into the ESI source. The mass spectrum was acquired in the positive ion mode over a mass range of m/z 100-1000. The instrument was calibrated using a standard calibrant to ensure high mass accuracy.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR MS Mass Spectrometry (HRMS) Sample_Prep->MS IR IR Spectroscopy Sample_Prep->IR Data_Processing Data Processing and Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structural Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis.

Spectroscopic_Techniques_Relationship center_node Fluralaner Analogue-2 NMR NMR (¹H, ¹³C) center_node->NMR MS Mass Spectrometry (HRMS) center_node->MS IR Infrared Spectroscopy center_node->IR NMR_info Provides information on the carbon-hydrogen framework and the connectivity of atoms. NMR->NMR_info MS_info Determines the molecular weight and elemental composition. MS->MS_info IR_info Identifies the functional groups present in the molecule. IR->IR_info

Caption: Relationship of spectroscopic techniques.

Isoxazoline_Signaling_Pathway Fluralaner Fluralaner Analogue-2 GABA_Receptor GABA-gated Chloride Channel Fluralaner->GABA_Receptor binds to Chloride_Influx Inhibition of Chloride Ion Influx GABA_Receptor->Chloride_Influx leads to Neuron_Hyperpolarization Prevention of Neuron Hyperpolarization Chloride_Influx->Neuron_Hyperpolarization Paralysis Paralysis and Death of the Pest Neuron_Hyperpolarization->Paralysis

Caption: Simplified signaling pathway of isoxazolines.

References

In-depth Technical Guide: Crystal Structure and Polymorphism of a Fluralaner Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Fluralaner analogue-2." The following technical guide has been developed using data for Fluralaner (B1663891) as a representative analogue, based on a comprehensive analysis of its known polymorphs. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the crystallographic and polymorphic characteristics of a closely related isoxazoline (B3343090) insecticide.

Introduction

Fluralaner is a potent isoxazoline insecticide and acaricide that acts as an antagonist of GABA- and L-glutamate-gated chloride channels in arthropods[1]. The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are critical for their development, as they influence solubility, stability, bioavailability, and manufacturability. This guide provides a detailed examination of the crystal structure and polymorphism of Fluralaner, presenting it as a model for understanding its analogues. Three polymorphic forms—Form I, Form II, and Form III—have been identified and are characterized herein[2][3].

Crystal Structure and Polymorphism

The crystallographic data for the three known polymorphs of Fluralaner are summarized in the tables below. These forms exhibit distinct crystal systems, space groups, and unit cell parameters, leading to differences in their physical properties.

A summary of the key crystallographic data for Fluralaner polymorphs is presented in Table 1. This data was obtained from single-crystal X-ray diffraction studies[2][4].

Parameter Form I Form II Form III
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)17.5810.1117.62
b (Å)19.8910.8919.92
c (Å)13.5420.5513.57
α (°)909090
β (°)95.8993.4596.12
γ (°)909090
Volume (ų)471222594735
Z848
Density (g/cm³)1.651.631.64
R-factor (%)6.545.877.21

Table 1: Crystallographic data for Fluralaner polymorphs.[2][4]

To provide insight into the molecular geometry, selected bond lengths and angles for Form II of Fluralaner are detailed in Table 2.

Bond/Angle Length (Å) / Angle (°)
C1-O11.42
N1-O11.45
C2-N11.28
C1-C21.51
C1-C171.54
C1-O1-N1108.5
O1-N1-C2109.1
N1-C2-C1112.3
C2-C1-O1104.7
C17-C1-O1109.8

Table 2: Selected bond lengths and angles for Fluralaner Form II.

Experimental Protocols

The characterization of Fluralaner's polymorphs involves a series of analytical techniques. The detailed methodologies for these key experiments are provided below.

Form I:

  • Dissolve 120 mg of Fluralaner in 2 mL of isopropanol (B130326) at 60 °C.

  • Rapidly cool the solution to 20 °C.

  • Allow the solution to stand for 24 hours to induce crystallization.

  • For single crystals, slowly evaporate a saturated methanol (B129727) solution (2 mL) at room temperature (23 ± 2 °C) over 2 days[2][3].

Form II:

  • Dissolve 0.2 g of Fluralaner in 1 mL of ethyl acetate (B1210297) at 25 °C.

  • Filter the solution through a 0.22 µm nylon filter into a 10 mL beaker.

  • Seal the beaker with cling film and puncture a small hole for slow evaporation.

  • Crystals of Form II are obtained after 3 days.

  • Single crystals can be prepared by the slow evaporation of a saturated ethanol/isopropyl ether (1:1 v/v) solution (4 mL) at room temperature[2][3].

Form III:

  • Dissolve 60 mg of Fluralaner in a solvent mixture of 1 mL of isopropanol and 1 mL of n-hexane at 50 °C.

  • Filter the solution through a 0.22 µm nylon filter into a 10 mL beaker.

  • Place the beaker in a vacuum drying oven at 50 °C and 0.1 MPa for rapid solvent evaporation.

  • For single crystals, dissolve 60 mg of Fluralaner in 12 mL of isopropanol/n-hexane (1:5 v/v), quench from 50 °C to 20 °C, and let stand for one day[2][3].

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature.

  • Process the collected data using appropriate software for cell refinement and data reduction.

  • Solve the crystal structure by direct methods and refine by full-matrix least-squares on F².

  • Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.

  • Place hydrogen atoms in calculated positions and refine using a riding model.

  • Gently grind the crystalline sample to a fine powder.

  • Pack the powder into a sample holder.

  • Analyze the sample using a powder diffractometer with Cu Kα radiation.

  • Scan the sample over a 2θ range of 3° to 40° at a specified scan rate.

  • Analyze the resulting diffraction patterns to identify the polymorphic form by comparing characteristic peaks.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature to determine melting points and phase transitions.

Thermogravimetric Analysis (TGA):

  • Place a known weight of the sample (5-10 mg) in a TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.

  • Monitor the change in mass as a function of temperature to assess thermal stability and decomposition.

Visualizations

The following diagrams illustrate the experimental workflows for polymorph screening and characterization.

experimental_workflow cluster_prep Polymorph Preparation cluster_analysis Solid-State Characterization cluster_data Data Analysis start Fluralaner API solvent_screening Solvent Screening (e.g., Isopropanol, Ethyl Acetate, Hexane) start->solvent_screening crystallization Crystallization Methods (Cooling, Evaporation, Quenching) solvent_screening->crystallization polymorphs Polymorphs I, II, III crystallization->polymorphs scxrd Single-Crystal X-ray Diffraction polymorphs->scxrd pxrd Powder X-ray Diffraction polymorphs->pxrd dsc Differential Scanning Calorimetry polymorphs->dsc tga Thermogravimetric Analysis polymorphs->tga structure Crystal Structure (Unit Cell, Space Group) scxrd->structure pxrd->structure properties Physicochemical Properties (Melting Point, Stability) dsc->properties tga->properties

Figure 1: Experimental workflow for polymorph screening and characterization.

logical_relationship cluster_forms Polymorphic Forms of Fluralaner cluster_properties Influenced Properties form1 Form I (Monoclinic, P2₁/c) solubility Solubility form1->solubility stability Thermodynamic Stability form1->stability bioavailability Bioavailability form1->bioavailability manufacturing Manufacturing Process form1->manufacturing form2 Form II (Monoclinic, P2₁/c) form2->solubility form2->stability form2->bioavailability form2->manufacturing form3 Form III (Monoclinic, P2₁/c) form3->solubility form3->stability form3->bioavailability form3->manufacturing

Figure 2: Relationship between polymorphic forms and key pharmaceutical properties.

Conclusion

The existence of multiple polymorphic forms of Fluralaner highlights the importance of comprehensive solid-state characterization in the development of isoxazoline-based APIs. The distinct crystallographic structures of Form I, Form II, and Form III lead to different physicochemical properties, which can have significant implications for the final drug product's performance and stability. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the identification, characterization, and control of polymorphism in Fluralaner and its analogues, ensuring the development of a safe, effective, and consistent drug product.

References

Solubility and Stability of Fluralaner Analogue-2 in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically for "Fluralaner analogue-2" is limited. This guide provides a comprehensive overview of the solubility and stability of the parent compound, Fluralaner, which can serve as a strong proxy for its analogues. The experimental protocols provided are standard methods applicable to the isoxazoline (B3343090) class of compounds.

Executive Summary

This technical guide provides an in-depth analysis of the solubility and stability of Fluralaner, a potent isoxazoline insecticide, in various solvents. This information is critical for researchers, scientists, and drug development professionals involved in the formulation, storage, and analytical characterization of Fluralaner and its analogues, such as this compound. The document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability assessment, and presents visual workflows and potential degradation pathways.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and the feasibility of various formulation strategies. The following tables summarize the available solubility data for Fluralaner in a range of common laboratory solvents. This data provides a baseline for understanding the solubility characteristics of this compound.

Table 1: Quantitative Solubility of Fluralaner in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~30Not Specified[1]
Dimethylformamide (DMF)~30Not Specified[1]
AcetoneSoluble20[2]
AcetonitrileSoluble20[2]
MethanolSoluble20[2]
TolueneSoluble20[2]
Ethanol25Not Specified
n-HexaneSparingly Soluble20[2]

Table 2: Solubility of Fluralaner in Aqueous Systems

Solvent SystemSolubility (mg/mL)pHTemperature (°C)Reference
Water0.0001720[2]
1:2 DMSO:PBS Solution~0.337.2Not Specified[1]

Stability Profile

Understanding the stability of this compound is crucial for ensuring its potency and safety over time. Stability studies help to identify potential degradation products and establish appropriate storage conditions.

General Stability

Fluralaner is a crystalline solid that is stable under normal handling and storage conditions.[1][2] However, it is susceptible to degradation under certain stress conditions.

Table 3: General Stability and Reactivity of Fluralaner

ConditionObservationReference
StorageStable for ≥ 4 years at -20°C as a solid.[1][1]
Strong Oxidizing AgentsMay react.[2]
Sunlight and HeatConditions to avoid.[2]
Aqueous SolutionsNot recommended for storage for more than one day.[1][1]
Potential Degradation Pathways

Isoxazoline compounds, including Fluralaner and its analogues, can degrade through several pathways. The primary degradation routes are hydrolysis, photodegradation, and thermal degradation.

cluster_0 Potential Degradation Pathways of Isoxazolines A Isoxazoline Compound (e.g., this compound) B Hydrolysis (Cleavage of amide/ester bonds) A->B H₂O C Photodegradation (UV/Visible light exposure) A->C D Thermal Degradation (Exposure to high temperatures) A->D Δ E Degradation Products B->E C->E D->E

Figure 1: Potential degradation pathways for isoxazoline compounds.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the supernatant to separate the saturated solution from the undissolved solid. A 0.45 µm filter is commonly used.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

cluster_workflow Solubility Determination Workflow (Shake-Flask Method) start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-72h) step1->step2 step3 Separate saturated solution (centrifugation/filtration) step2->step3 step4 Quantify concentration of dissolved compound via HPLC step3->step4 end End step4->end

Figure 2: Experimental workflow for the shake-flask solubility assay.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.

    • Thermal Degradation: Store the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation: Determine the percentage of degradation by comparing the peak area of the intact drug at each time point to the initial peak area. Identify and, if possible, characterize major degradation products using techniques like LC-MS.

cluster_workflow Forced Degradation Study Workflow start Start prep Prepare solutions of This compound start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Collect samples at various time points stress->sample analyze Analyze via stability-indicating HPLC method sample->analyze evaluate Evaluate degradation and identify degradation products analyze->evaluate end End evaluate->end

Figure 3: Experimental workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Fluralaner, which is directly relevant to its analogues, including this compound. The provided data and experimental protocols are intended to assist researchers in the development, formulation, and analysis of this important class of isoxazoline insecticides. It is strongly recommended that specific experimental studies be conducted on this compound to confirm its precise solubility and stability characteristics under various conditions.

References

Fluralaner Analogue-2: A Technical Guide to Target Identification in Arthropods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner (B1663891), a potent isoxazoline (B3343090) insecticide and acaricide, exerts its effect by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in arthropods.[1][2][3] This technical guide provides an in-depth overview of the methodologies employed to identify and characterize the molecular target of fluralaner and its analogues, such as the hypothetical "Fluralaner analogue-2." The primary target for this class of compounds is the RDL (Resistant to Dieldrin) subunit of the GABA receptor.[2][4] This document details the experimental protocols for target validation, including electrophysiological assays, site-directed mutagenesis, and radioligand binding studies, and presents a framework for summarizing key quantitative data. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of the target identification process.

Introduction: The Rise of Isoxazolines

The isoxazoline class of insecticides, including fluralaner, represents a significant advancement in ectoparasite control.[5] These compounds exhibit high selectivity for insect and acarine GABA receptors over their vertebrate counterparts, ensuring a favorable safety profile for mammals.[3] Fluralaner acts as a non-competitive antagonist, allosterically modulating the GABA receptor to inhibit its function, leading to hyperexcitation, paralysis, and eventual death of the arthropod.[2][3] Understanding the precise molecular interactions between fluralaner analogues and their target is crucial for the development of new, more effective insecticides and for managing the potential for resistance.

The Molecular Target: Arthropod GABA Receptors

The primary target of fluralaner and its analogues is the ionotropic GABA receptor, a ligand-gated chloride ion channel.[1][6] In arthropods, a key subunit of this receptor is the RDL subunit, which can form functional homomeric receptors.[2][4] The binding site for fluralaner is located within the transmembrane domain of the RDL subunit, at the interface between subunits.[1][5]

GABA Receptor Signaling Pathway

The binding of the neurotransmitter GABA to its receptor opens an integral chloride ion channel, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Fluralaner and its analogues bind to a site distinct from the GABA binding site (an allosteric site) and non-competitively inhibit the channel, preventing the influx of chloride ions even when GABA is bound.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA Receptor (RDL Subunit) Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel Opens GABA_Receptor->Chloride_Channel Inhibits Opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds Fluralaner_Analogue Fluralaner Analogue-2 Fluralaner_Analogue->GABA_Receptor Binds (Allosteric Site)

GABA Receptor Signaling and Inhibition by this compound.

Experimental Protocols for Target Identification

A multi-pronged approach is essential for the robust identification and characterization of the target for a novel fluralaner analogue.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the cornerstone technique for functionally characterizing the effect of a compound on a specific ion channel. It involves expressing the target receptor (e.g., arthropod RDL) in Xenopus laevis oocytes and measuring the ion flow across the oocyte membrane in response to the ligand (GABA) and the test compound (this compound).

Protocol:

  • Preparation of Xenopus laevis Oocytes:

    • Surgically harvest oocytes from a mature female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Isolate and maintain healthy stage V-VI oocytes in Barth's solution.

  • cRNA Synthesis and Injection:

    • Linearize the plasmid DNA containing the arthropod RDL gene.

    • Synthesize capped cRNA in vitro using a commercially available kit.

    • Inject a known concentration of cRNA (e.g., 50 ng) into each oocyte.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with saline buffer.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

    • Apply GABA at its EC50 concentration to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of this compound to determine its inhibitory effect.

    • Record the current responses using an amplifier and digitizer.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the baseline GABA-elicited current.

    • Plot the concentration-response curve and calculate the IC50 value using a suitable pharmacological model (e.g., Hill equation).

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the GABA receptor that are critical for the binding and action of fluralaner analogues. By mutating a candidate residue and observing a significant change in the IC50 value, its importance can be inferred.

Protocol:

  • Identify Candidate Residues: Based on homology modeling, molecular docking studies, or known resistance mutations, select amino acid residues in the transmembrane domain of the RDL subunit for mutation.[1][5][7]

  • Generate Mutant cRNA: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the RDL-containing plasmid. Verify the mutation by sequencing. Synthesize cRNA from the mutated plasmid as described in section 3.1.2.

  • Functional Analysis: Express the mutant receptors in Xenopus oocytes and perform TEVC electrophysiology as described in section 3.1.3 to determine the IC50 of this compound for the mutant receptor.

  • Compare Wild-Type and Mutant Sensitivity: A significant increase in the IC50 value for the mutant receptor compared to the wild-type indicates that the mutated residue is crucial for the compound's action.

Radioligand Binding Assays

Radioligand binding assays are used to measure the direct binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can determine the affinity of a non-radiolabeled compound (like this compound) for the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize arthropod tissues (e.g., insect heads) or cells expressing the RDL receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final membrane preparation and determine the protein concentration.

  • Saturation Binding Assay (with a suitable radioligand):

    • Incubate the membrane preparation with increasing concentrations of a suitable radiolabeled ligand (e.g., [³H]-isoxazoline).

    • In a parallel set of tubes, include a high concentration of an unlabeled competitor to determine non-specific binding.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data to determine Kd and Bmax.

  • Competition Binding Assay (for this compound):

    • Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

    • Separate bound and free radioligand and quantify radioactivity as above.

    • Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.

In Silico Molecular Docking

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a target protein. This can guide the design of new analogues and help interpret data from mutagenesis studies.

Protocol:

  • Prepare a Homology Model: If a crystal structure of the target arthropod GABA receptor is unavailable, build a homology model based on a related protein with a known structure.

  • Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the receptor model for docking by adding charges and hydrogen atoms.

  • Docking Simulation: Use docking software to place the ligand into the predicted binding site on the receptor and score the different binding poses based on binding energy.

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues of the receptor.[2][4]

Visualization of Workflows and Relationships

Target_Identification_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Homology_Modeling Homology Modeling of RDL Receptor Molecular_Docking Molecular Docking of This compound Homology_Modeling->Molecular_Docking Provides 3D Structure Site_Directed_Mutagenesis Site-Directed Mutagenesis Molecular_Docking->Site_Directed_Mutagenesis Identifies Candidate Residues Gene_Cloning Clone Arthropod RDL Gene cRNA_Synthesis cRNA Synthesis Gene_Cloning->cRNA_Synthesis Oocyte_Expression Expression in Xenopus Oocytes cRNA_Synthesis->Oocyte_Expression TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Expression->TEVC TEVC->Site_Directed_Mutagenesis Functional Testing of Mutants Target_Identified Target Identified and Characterized TEVC->Target_Identified Site_Directed_Mutagenesis->cRNA_Synthesis Radioligand_Binding Radioligand Binding Assays Radioligand_Binding->Target_Identified

Experimental Workflow for Target Identification of this compound.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Electrophysiological Characterization of this compound on Wild-Type and Mutant RDL Receptors

ReceptorGABA EC50 (µM)This compound IC50 (nM)Fold Resistance
Wild-TypeValue ± SEMValue ± SEM1
Mutant A (e.g., A302S)Value ± SEMValue ± SEMValue
Mutant B (e.g., G336M)Value ± SEMValue ± SEMValue

Table 2: Binding Affinity of this compound to Arthropod RDL Receptors

CompoundRadioligandKi (nM)
This compounde.g., [³H]-isoxazolineValue ± SEM
Fluralaner (Reference)e.g., [³H]-isoxazolineValue ± SEM

Conclusion

The identification and characterization of the molecular target of new insecticide candidates like this compound are paramount for successful drug development. The combination of in vitro functional assays, such as TEVC electrophysiology on wild-type and mutated receptors, with direct binding studies and in silico modeling provides a robust framework for confirming the mechanism of action and understanding the structure-activity relationships. This comprehensive approach not only validates the primary target but also provides crucial insights into potential resistance mechanisms, guiding the future design of next-generation arthropodicides.

References

Molecular Docking Studies of Fluralaner Analogue-2 with GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner (B1663891), a potent isoxazoline (B3343090) insecticide and acaricide, exerts its effect by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels (GABA receptors), leading to neuronal hyperexcitation and death in arthropods.[1][2][3] The high selectivity of fluralaner for insect GABA receptors over their mammalian counterparts makes it an effective and widely used veterinary ectoparasiticide.[3] Understanding the molecular interactions between fluralaner and its analogues with GABA receptors is crucial for the development of new, more effective, and safer insecticides. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[4]

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for molecular docking studies of a representative fluralaner analogue, herein referred to as Fluralaner analogue-2, with insect GABA receptors. Due to the limited publicly available data on specific fluralaner analogues, this document will focus on the established principles and protocols for docking fluralaner-like molecules, using data for fluralaner as a reference.

Data Presentation: Quantitative Insights into Fluralaner-GABA Receptor Interactions

While specific quantitative data for "this compound" is not available in the current literature, molecular docking and mutagenesis studies on fluralaner have identified key amino acid residues within the insect GABA receptor that are critical for its binding and antagonistic activity. This information provides a valuable framework for predicting the interactions of its analogues. The following table summarizes these key residues, which are located at the transmembrane subunit interface of the receptor.[5][6]

Interacting Residue Location (Transmembrane Segment) Interaction Type (Predicted) Reference
Gln (Q-26')M1Hydrogen Bonding, van der Waals[5]
Asn (N19')M2Hydrogen Bonding[5]
Asn318 (in Drosophila melanogaster)M2Critical for fluralaner interaction[7]
Gly (G36')M3van der Waals[5]
Phe (F39')M3π-π stacking, van der Waals[5]

Note: The nomenclature (e.g., Q-26') is based on a conserved numbering scheme for the transmembrane segments of the GABA receptor subunit.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a detailed methodology for performing molecular docking of a Fluralaner analogue with an insect GABA receptor. This protocol is a composite of best practices and common procedures reported in the literature for similar studies.[8][9][10]

Preparation of the Receptor Structure
  • 1.1. Retrieval of the Receptor Model: A three-dimensional structure of the target insect GABA receptor is required. As a crystal structure of an insect GABA receptor in complex with fluralaner is not publicly available, homology modeling is a common approach.

    • A suitable template for homology modeling would be a high-resolution crystal structure of a related pLGIC (pentameric ligand-gated ion channel), such as the human GABAA receptor (PDB ID: 4COF).[8]

    • The amino acid sequence of the target insect GABA receptor subunit (e.g., the RDL subunit from Drosophila melanogaster) is used to build the 3D model using software like MODELLER or SWISS-MODEL.

  • 1.2. Receptor Preparation: The homology model must be prepared for docking. This typically involves:

    • Adding hydrogen atoms.

    • Assigning partial charges (e.g., using Gasteiger charges).

    • Removing water molecules and any co-crystallized ligands not relevant to the study.

    • Repairing any missing side chains or loops.

    • Energy minimization of the structure to relieve steric clashes. Software such as UCSF Chimera or the Protein Preparation Wizard in Schrödinger Suite can be used for this purpose.[11]

Preparation of the Ligand Structure
  • 2.1. Ligand Creation: A 3D structure of this compound is required. If the structure is not available in public databases like PubChem, it must be built using a molecular editor such as ChemDraw or MarvinSketch and then converted to a 3D format.[12]

  • 2.2. Ligand Optimization: The 3D structure of the ligand should be energy minimized to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • 2.3. Ligand Preparation for Docking: This involves:

    • Assigning rotatable bonds.

    • Merging non-polar hydrogens.

    • Assigning partial charges.

Molecular Docking Simulation
  • 3.1. Defining the Binding Site: The binding site for fluralaner on the GABA receptor is located in the transmembrane domain, at the interface between subunits.[13] This region should be defined as the search space for the docking algorithm. This is typically done by creating a grid box that encompasses the key interacting residues identified from literature on fluralaner.[5][6]

  • 3.2. Docking Algorithm: A variety of docking programs are available, such as AutoDock Vina, Glide, or GOLD. These programs use search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the binding site.

  • 3.3. Scoring Function: The docking program will use a scoring function to estimate the binding affinity for each pose. The poses are then ranked, with the lowest energy score typically representing the most favorable binding mode.

Analysis of Docking Results
  • 4.1. Pose Analysis: The top-ranked docking poses should be visually inspected to assess their plausibility. This includes examining the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.

  • 4.2. Interaction Analysis: A detailed analysis of the interacting residues should be performed to identify the key amino acids involved in binding this compound. This can be compared with the known interacting residues of fluralaner to understand any differences in binding mode.

Mandatory Visualizations

GABAergic Synaptic Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_fluralaner Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT vGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release VGAT->Vesicle Uptake GABAR GABA Receptor (Chloride Channel) GABA_synapse->GABAR Binding Cl_in Chloride Influx (Hyperpolarization) GABAR->Cl_in Channel Opening Inhibition Inhibition of Action Potential Cl_in->Inhibition Fluralaner Fluralaner Analogue-2 Fluralaner->GABAR Antagonism (Channel Block)

Caption: Overview of GABAergic neurotransmission and the antagonistic action of this compound.

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (Homology Modeling, Cleaning) Binding_Site Define Binding Site (Grid Generation) Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Binding_Site->Docking Pose_Analysis Pose Clustering & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Results Binding Affinity & Key Residues Interaction_Analysis->Results

References

Initial Toxicity Screening of Fluralaner: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the compound Fluralaner (B1663891) . Publicly available scientific literature and safety data sheets do not contain specific toxicity data for a compound designated as "Fluralaner analogue-2." The following information is based on extensive research conducted on Fluralaner and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in its toxicological profile against various pest species.

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) chemical class.[1] It is utilized in veterinary medicine to control ectoparasites such as fleas and ticks on companion animals and has been evaluated for its potential against other agricultural and public health pests.[2][3] This document provides an in-depth overview of its mechanism of action, experimental protocols for toxicity screening, and quantitative toxicity data on key pest species.

Mechanism of Action

Fluralaner functions as a potent antagonist of ligand-gated chloride channels in the nervous system of arthropods.[1] It primarily targets and inhibits γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and L-glutamate-gated chloride channels (GluCls).[4][5] The binding of Fluralaner to these receptors blocks the influx of chloride ions into the neuron. This disruption of normal neurotransmission leads to uncontrolled nervous system activity, hyperexcitation, paralysis, and ultimately the death of the target pest.[1][5] Its high selectivity for insect and acarid nerve channels contributes to its low mammalian toxicity.[2]

G cluster_neuron Postsynaptic Neuron Membrane cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect GABA_R GABA-gated Chloride Channel Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Allows Influx Glu_R Glutamate-gated Chloride Channel Glu_R->Cl_ion Allows Influx GABA GABA GABA->GABA_R Binds to activate Glutamate Glutamate Glutamate->Glu_R Binds to activate Fluralaner Fluralaner Fluralaner->GABA_R Antagonist: Blocks Channel Fluralaner->Glu_R Antagonist: Blocks Channel Hyperexcitation Hyperexcitation & Paralysis Fluralaner->Hyperexcitation Leads to Death Pest Death Hyperexcitation->Death

Caption: Fluralaner's antagonistic action on insect nerve channels.

Experimental Protocols for Toxicity Screening

The assessment of Fluralaner's toxicity typically involves bioassays that measure mortality after exposure to varying concentrations of the compound. The two primary methods are topical application and oral ingestion.

This method assesses toxicity through direct contact with the insect's cuticle.

  • Test Subjects: Pest species of interest are reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity. For filth flies like Musca domestica (house fly), Haematobia irritans (horn fly), and Stomoxys calcitrans (stable fly), adults of a specific age (e.g., 2-5 days old) are used.[6][7]

  • Preparation of Dosing Solutions: Fluralaner is dissolved in a suitable solvent, typically analytical grade acetone, to create a stock solution. A series of dilutions are then prepared from this stock to establish a range of doses to be tested.[6]

  • Application: Insects are immobilized, often by chilling them or using CO₂ anesthetization. A precise volume of the dosing solution (e.g., 0.25-1.0 µL) is applied to a specific area of the insect's body, commonly the dorsal thorax, using a calibrated microapplicator.[6] A control group is treated with the solvent only.

  • Observation: After application, the insects are transferred to holding containers with access to food (e.g., a sugar-water solution) and water. They are maintained under controlled environmental conditions.[6]

  • Data Collection: Mortality is assessed at specific time points, typically at 24 and 48 hours post-application.[6][7] Insects are considered dead if they are unable to move or exhibit coordinated movement when prodded.

  • Data Analysis: The collected mortality data is subjected to probit analysis to determine the Lethal Dose 50 (LD₅₀), which is the dose required to kill 50% of the test population. Results are often expressed in nanograms (ng) per insect.[8]

This method evaluates toxicity when the compound is ingested by the pest.

  • Test Subjects: Similar to topical assays, lab-reared adult insects of a consistent age are used. Prior to the assay, they may be starved for a short period (e.g., 2-4 hours) to encourage feeding.[8]

  • Preparation of Treated Bait: Fluralaner is mixed with a phagostimulant or food source. For house flies, this is commonly a sugar-based bait.[2][8] The compound is dissolved in a solvent like acetone, mixed with sugar, and the solvent is allowed to evaporate completely, leaving the active ingredient coated on the sugar crystals. A range of concentrations is prepared.

  • Exposure: A known number of insects are placed in a container with the treated bait and a separate water source. A control group receives untreated bait.

  • Observation: The insects are held under controlled conditions and observed for mortality.

  • Data Collection: Mortality is recorded at specified intervals, such as 24 hours post-exposure.[6]

  • Data Analysis: Probit analysis is used to calculate the Lethal Concentration 50 (LC₅₀), the concentration of the toxicant in the bait required to kill 50% of the test population. Results are typically expressed as micrograms (µg) of Fluralaner per gram (g) of bait.[8]

G cluster_prep Preparation Phase cluster_topical Topical Bioassay cluster_oral Oral Bioassay cluster_analysis Analysis Phase PestRearing 1. Pest Rearing (Controlled Conditions) SolutionPrep 2. Preparation of Fluralaner Dosing Solutions PestRearing->SolutionPrep TopicalApp 3a. Topical Application (Dorsal Thorax) SolutionPrep->TopicalApp Route 1 OralApp 3b. Oral Exposure (Treated Bait) SolutionPrep->OralApp Route 2 TopicalObs 4a. Observation (24h & 48h) TopicalApp->TopicalObs Mortality 5. Mortality Assessment TopicalObs->Mortality OralObs 4b. Observation (24h) OralApp->OralObs OralObs->Mortality Probit 6. Probit Analysis Mortality->Probit LD50_LC50 7. Determine LD50 / LC50 Probit->LD50_LC50

Caption: General workflow for Fluralaner toxicity screening.

Quantitative Toxicity Data

The following tables summarize the toxicity of Fluralaner against various filth fly species and the red imported fire ant. Data is compared with other common insecticides where available.

Table 1: Topical Toxicity of Fluralaner against Filth Flies

Species Strain Time (h) LD₅₀ (ng/fly) (95% CI) Comparator (Permethrin) LD₅₀ (ng/fly) Ref.
Horn Fly (Haematobia irritans) Susceptible 24 7.4 (6.3–8.7) 17.0 (16.2–17.9) [6]
48 4.7 (4.1–5.4) 16.7 (15.5–18.0) [6]
Stable Fly (Stomoxys calcitrans) Susceptible 24 318 (267–378) 7.0 (6.3–7.8) [6]
48 128 (107–152) 6.9 (6.3–7.5) [6]
House Fly (Musca domestica) NIU (Susceptible) 48 180 (139–243) 17.0 (16.2–17.9) [8]
USDA-R (Resistant) 48 46.3 (40.7–52.3) 420 (378–467) [8]

| | PA-mixed (Resistant) | 48 | 127 (112–144) | 719 (540–960) |[8] |

Note: For horn flies, Fluralaner was over 2-fold more toxic than permethrin (B1679614) at 24 hours.[6][7] In contrast, for stable flies, permethrin was over 45-fold more toxic than Fluralaner at 24 hours.[6][7] For pyrethroid-resistant house fly strains, topical Fluralaner was 6- to 28-fold more toxic than permethrin.[8]

Table 2: Oral Toxicity of Fluralaner against House Fly Strains at 24 hours

Strain LC₅₀ (µg/g sugar) (95% CI) Comparator (Imidacloprid) LC₅₀ (µg/g sugar) Fold Difference Ref.
NIU (Susceptible) 2.25 (1.90–2.60) 51.4 (43.6–60.4) 23x more toxic [6][8]
USDA-R (Resistant) 6.93 (5.71–8.15) 62.0 (53.3–71.0) 9x more toxic [6][8]
USDA-mixed (Resistant) 1.68 (1.52–1.84) 75.9 (69.1–83.1) 45x more toxic [6][8]

| KS8S3 (Resistant) | 1.47 (1.27–1.67) | 173 (150–197) | 118x more toxic |[6][8] |

Note: Oral Fluralaner was significantly more toxic than imidacloprid (B1192907) in all tested house fly strains, ranging from 9- to 118-fold greater toxicity.[6]

Table 3: Contact Toxicity of Fluralaner against Red Imported Fire Ant (Solenopsis invicta)

Developmental Stage LD₅₀ (mg/kg) (95% CI) Ref.
Worker Ants 8.62 (7.44–10.02) [9]

| Fourth Instar Larvae | 1744.23 (1344.02–2495.21) |[9] |

Note: A significant difference in susceptibility was observed, with worker ants being approximately 202 times more susceptible to Fluralaner than fourth instar larvae.[10] At a concentration of 10 mg/L, mortality was 62.22% for worker ants versus only 5.56% for larvae.[9]

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay of Fluralaner Analogue-2 on Tick Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner (B1663891), a member of the isoxazoline (B3343090) class of parasiticides, is a potent inhibitor of the arthropod nervous system. Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels.[1][2] This action leads to hyperexcitation, paralysis, and eventual death of the target parasite.[1][2] The development and screening of novel analogues of fluralaner are crucial for identifying compounds with improved efficacy, expanded spectrum of activity, or enhanced safety profiles. This document provides a detailed protocol for the in vitro assessment of a hypothetical compound, "Fluralaner Analogue-2," on a tick cell line.

The protocol described herein is a synthesized methodology based on established principles of tick cell culture and in vitro cytotoxicity assays. Due to the absence of specific published protocols for "this compound," this guide adapts standard procedures, such as the Neutral Red Uptake (NRU) assay, for use with tick cells. The provided quantitative data is hypothetical, based on published values for other acaricides, to serve as a representative example for data presentation and analysis.

Mechanism of Action of Fluralaner

Fluralaner non-competitively binds to GABA- and glutamate-gated chloride channels in the nerve and muscle cells of arthropods.[3] This binding blocks the influx of chloride ions, which disrupts the normal inhibitory neurotransmission, leading to uncontrolled neuronal activity, paralysis, and death of the tick.[3]

Fluralaner_Mechanism cluster_neuron Postsynaptic Neuron Membrane GABA_R GABA Receptor (Chloride Channel) Neuron_Interior Neuron Interior (Hyperpolarization) GABA_R->Neuron_Interior Cl- influx GluCl_R Glutamate-gated Chloride Channel GluCl_R->Neuron_Interior Cl- influx Cl_ion Cl- Fluralaner Fluralaner Analogue-2 Blockage Blockage Fluralaner->Blockage Blockage->GABA_R Blockage->GluCl_R Result Hyperexcitation, Paralysis, & Death Blockage->Result

Fluralaner's inhibitory action on chloride channels.

Experimental Protocols

Tick Cell Line Culture

This protocol utilizes the well-established Ixodes scapularis embryonic cell line, ISE6, which is known for its utility in studying tick-pathogen interactions and is suitable for in vitro toxicology studies.

Materials:

  • ISE6 tick cell line (ATCC® CRL-3576™)

  • L-15B medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Tryptose Phosphate Broth (TPB)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile, filter-capped cell culture flasks (25 cm²)

  • Incubator (non-humidified, CO₂-free)

  • Sterile serological pipettes and pipette tips

  • Inverted microscope

Procedure:

  • Complete Growth Medium Preparation: Prepare L-15B medium supplemented with 10% FBS, 10% TPB, and 1% Penicillin-Streptomycin.

  • Cell Culture Maintenance:

    • Culture ISE6 cells in 25 cm² flasks with 5 mL of complete growth medium.

    • Incubate the cells at 32-34°C in a non-humidified, CO₂-free incubator.

    • Tick cell lines are slow-growing; subculture is typically required weekly.

    • To subculture, detach the semi-adherent cells by gentle tapping of the flask or by using a cell scraper.

    • Split the cell suspension at a ratio of 1:4 to 1:10 into new flasks containing fresh, pre-warmed complete growth medium.

  • Cell Viability and Counting: Before each experiment, assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended for experimental use.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Materials:

  • ISE6 cells cultured as described above

  • Fluralaner and this compound (stock solutions prepared in DMSO)

  • Complete growth medium

  • 96-well flat-bottom sterile microplates

  • Neutral Red (NR) solution (e.g., 50 µg/mL in sterile PBS)

  • NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader with a 540 nm filter

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of ISE6 cells at a concentration of 2 x 10⁵ cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 32-34°C to allow cells to attach.

  • Compound Preparation and Exposure:

    • Prepare serial dilutions of Fluralaner and this compound in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

    • Incubate the plate for 48 hours at 32-34°C.

  • Neutral Red Uptake:

    • After the 48-hour exposure, remove the medium containing the test compounds.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 32-34°C.

  • Dye Extraction and Absorbance Measurement:

    • Remove the Neutral Red solution and wash the cells gently with 150 µL of sterile PBS.

    • Add 150 µL of NR destain solution to each well.

    • Shake the plate on an orbital shaker for 10-15 minutes to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a suitable software (e.g., GraphPad Prism).

Assay_Workflow Start Start: Culture ISE6 Cells Seed_Plate Seed 96-well plate (2x10^4 cells/well) Start->Seed_Plate Incubate_24h_1 Incubate 24h at 32-34°C Seed_Plate->Incubate_24h_1 Add_Compounds Add compounds to cells Incubate_24h_1->Add_Compounds Prepare_Compounds Prepare serial dilutions of Fluralaner & Analogue-2 Prepare_Compounds->Add_Compounds Incubate_48h Incubate 48h at 32-34°C Add_Compounds->Incubate_48h Add_NR Add Neutral Red solution Incubate_48h->Add_NR Incubate_3h Incubate 2-3h at 32-34°C Add_NR->Incubate_3h Destain Wash and add NR destain solution Incubate_3h->Destain Read_Plate Read Absorbance (540 nm) Destain->Read_Plate Analyze Calculate % Viability Determine IC50 Read_Plate->Analyze End End Analyze->End

Experimental workflow for the in vitro cytotoxicity assay.

Data Presentation

The following tables summarize hypothetical data for the in vitro cytotoxicity of Fluralaner and this compound against the ISE6 tick cell line.

Table 1: Dose-Response of Fluralaner and this compound on ISE6 Cell Viability

Concentration (µM)Fluralaner (% Viability ± SD)This compound (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
0.198.1 ± 4.595.3 ± 5.1
189.5 ± 6.182.1 ± 5.9
1052.3 ± 5.845.7 ± 6.3
5021.7 ± 4.215.4 ± 3.9
1008.9 ± 3.15.2 ± 2.5

Table 2: Comparative Cytotoxicity (IC₅₀) of Fluralaner and its Analogue

CompoundIC₅₀ (µM) on ISE6 Cells
Fluralaner9.8
This compound7.5

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The provided protocol offers a robust framework for the initial in vitro screening of Fluralaner analogues on tick cell lines. By employing standard cell culture techniques and a reliable cytotoxicity assay, researchers can efficiently evaluate the potency of novel compounds. This approach allows for the rapid identification of promising candidates for further development as next-generation acaricides. It is recommended that any promising results from this in vitro assay be further validated in whole-organism bioassays.

References

Application Notes and Protocols for Fluralaner Analogue-2 in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner analogue-2 is a novel isoxazoline (B3343090) insecticide demonstrating high potency against a broad spectrum of agricultural pests. As a member of the isoxazoline class of chemicals, its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in an agricultural research and development context.

Physicochemical Properties (Hypothetical)

PropertyValue
IUPAC Name [Hypothetical Name]
CAS Number [Hypothetical Number]
Molecular Formula [Hypothetical Formula]
Molecular Weight [Hypothetical Weight] g/mol
Appearance White to off-white crystalline solid
Solubility High solubility in organic solvents (e.g., acetone (B3395972), DMSO); Low solubility in water
LogP [Hypothetical Value]

Mechanism of Action

This compound, like other isoxazoline insecticides, acts as a non-competitive antagonist of insect GABA receptors.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to a unique site on the GABA-gated chloride channel, this compound blocks the influx of chloride ions into the neuron.[1] This inhibition of the inhibitory signal leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] Notably, isoxazolines exhibit selective toxicity, with a much higher affinity for insect GABA receptors than for those of mammals.[1][3]

Fluralaner_Analogue_2_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Ion Cl- GABA_Receptor->Chloride_Ion Opens channel Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Channel blockage leads to Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization Influx leads to GABA GABA Neurotransmitter GABA->GABA_Receptor Binds to receptor Fluralaner_Analogue_2 Fluralaner analogue-2 Fluralaner_Analogue_2->GABA_Receptor Blocks channel

Figure 1: Simplified signaling pathway of this compound at the insect GABA receptor.

Efficacy Data

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Fluralaner and other isoxazoline insecticides against various agricultural pests. This data can serve as a benchmark for evaluating the relative potency of this compound.

Table 1: Efficacy of Fluralaner Against Agricultural Pests

Pest SpeciesLife StageBioassay MethodLC50 / LD50Reference
Plutella xylostella (Diamondback Moth)LarvaeLeaf-dip0.26 mg/L (for a potent analogue)[3]
Tetranychus urticae (Two-spotted Spider Mite)Adult FemaleLeaf-dip0.49 mg/L[4]
Tetranychus urticae (Two-spotted Spider Mite)EggsLeaf-dip0.36 mg/L[4]
Henosepilachna vigintioctopunctata (28-spotted Potato Ladybird)2nd Instar LarvaeNot Specified0.098 mg a.i. L⁻¹[5]
Megalurothrips usitatus (Bean Flower Thrips)Adult FemaleNot Specified0.134 mg a.i. L⁻¹[5]
Phyllotreta striolata (Striped Flea Beetle)AdultNot Specified0.595 mg a.i. L⁻¹[5]
Spodoptera litura (Tobacco Cutworm)Not SpecifiedTopical Application4.2 ng/insect[6]
Filth Flies (Resistant Strains)AdultTopical Application46.3 - 127 ng/fly[7]

Table 2: Efficacy of Other Isoxazoline Insecticides

InsecticidePest SpeciesLife StageBioassay MethodLC50 / LD50Reference
Isocycloseram (B6618531)Blattella germanica (German Cockroach)AdultTopical5-15 ng/insect[8]
Afoxolaner (B517428)Ixodes scapularis (Black-legged Tick) on dogsAdultIn-vivo>95% efficacy at 24h (declined over time)[9]
Sarolaner (B610696)Ixodes scapularis (Black-legged Tick) on dogsAdultIn-vivo>95% efficacy at 24h for 35 days[9]
Lotilaner (B608639)Amblyomma americanum (Lone Star Tick) on dogsAdultIn-vivo95.3% efficacy at 24h post-treatment[10][11]

Experimental Protocols

Protocol 1: Determination of Insecticidal Activity using a Leaf-Dip Bioassay

This protocol is adapted for assessing the toxicity of this compound to foliage-feeding insects such as lepidopteran larvae or mites.

Materials:

  • This compound technical grade

  • Acetone

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton, bean)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Micropipettes

  • Glass beakers and volumetric flasks

  • Test insects (e.g., 3rd instar larvae of Plutella xylostella or adult female Tetranychus urticae)

Procedure:

  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound in acetone.

  • Preparation of Test Solutions: Create a series of dilutions from the stock solution (e.g., 100, 10, 1, 0.1, 0.01 mg/L) in distilled water containing a surfactant (e.g., 0.1% Triton X-100). The final acetone concentration should not exceed 1% in the highest concentration test solution. The control solution should contain the same concentration of acetone and surfactant in distilled water.

  • Leaf Dipping: Using forceps, dip host plant leaves into each test solution for 10-20 seconds with gentle agitation.

  • Drying: Place the dipped leaves on a wire rack to air dry for 1-2 hours.

  • Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Once dry, place one treated leaf in each dish.

  • Insect Infestation: Introduce a known number of test insects (e.g., 10-20 larvae or 20-30 adult mites) into each petri dish.

  • Incubation: Seal the petri dishes with parafilm (with small perforations for ventilation) and incubate at 25 ± 2°C with a 16:8 hour (L:D) photoperiod.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values and their 95% confidence intervals using probit analysis.

Protocol 2: Competitive Radioligand Binding Assay for GABA Receptor

This protocol is designed to determine the binding affinity of this compound to the insect GABA receptor.

Materials:

  • Insect heads (e.g., from cockroaches or fruit flies) or a cell line expressing the insect GABA receptor.

  • [3H]-GABA or another suitable radioligand.

  • This compound

  • Unlabeled GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • High-speed centrifuge

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Microplate reader (for protein quantification)

Procedure:

  • Membrane Preparation:

    • Homogenize insect heads in ice-cold binding buffer.[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.[12]

    • Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Repeat this wash step 2-3 times to remove endogenous GABA.[12]

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford assay).

  • Binding Assay:

    • In test tubes, combine the membrane preparation (e.g., 0.1-0.2 mg protein), a fixed concentration of [3H]-GABA (e.g., 5 nM), and varying concentrations of this compound (the competitor).[12][13]

    • For total binding, omit the competitor.

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[12]

    • Incubate the mixture at 4°C for a predetermined time to reach equilibrium (e.g., 45-60 minutes).[12]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Efficacy_Testing_Workflow start Start prep_solutions Prepare Stock & Test Solutions of this compound start->prep_solutions select_pests Select & Rear Target Pest Species start->select_pests bioassay Perform Bioassay (e.g., Leaf-Dip, Contact Vial) prep_solutions->bioassay select_pests->bioassay incubation Incubate under Controlled Conditions bioassay->incubation mortality_check Assess Mortality at 24, 48, 72 hours incubation->mortality_check data_analysis Data Analysis (Probit Analysis) mortality_check->data_analysis lc50 Determine LC50/LD50 Values data_analysis->lc50 end End lc50->end

Figure 2: General experimental workflow for determining the efficacy of this compound.

Resistance Management

The development of insecticide resistance is a significant threat to the long-term efficacy of any new active ingredient. A proactive resistance management strategy is crucial for this compound.

Key Principles:

  • Integrated Pest Management (IPM): this compound should be used within an IPM framework that includes cultural, biological, and other non-chemical control methods.[14][15]

  • Mode of Action (MoA) Rotation: To delay the selection of resistant individuals, it is essential to rotate this compound (IRAC Group 30) with insecticides from different MoA groups.[14][16] Avoid using insecticides from the same MoA group to treat consecutive generations of a pest.[14]

  • Use Recommended Rates: Always use the label-recommended application rates. Under-dosing can select for less susceptible individuals in the pest population.

  • Monitoring: Regularly monitor pest populations for any signs of reduced susceptibility to this compound.[17] This can be done by comparing the LC50 values of field populations to a baseline susceptible population.[18][19]

  • Window Strategy: Apply this compound within a specific "window" of the growing season to target a single pest generation. Subsequent pest generations should be controlled with insecticides having a different MoA.[16]

IRM_Decision_Tree pest_scout Pest Scouting: Population exceeds economic threshold? ipm Utilize Non-Chemical IPM Strategies pest_scout->ipm No last_moa Was the last application an Isoxazoline (Group 30)? pest_scout->last_moa Yes apply_alt_moa Apply Insecticide with a different Mode of Action last_moa->apply_alt_moa Yes apply_fa2 Apply Fluralaner analogue-2 (Group 30) at recommended rate last_moa->apply_fa2 No monitor_efficacy Monitor Efficacy apply_alt_moa->monitor_efficacy apply_fa2->monitor_efficacy efficacy_ok Is control effective? monitor_efficacy->efficacy_ok continue_monitoring Continue Monitoring efficacy_ok->continue_monitoring Yes resistance_test Conduct Resistance Bioassay and consult local experts efficacy_ok->resistance_test No

Figure 3: Decision-making process for insecticide resistance management (IRM).

Safety Profile

While isoxazolines generally exhibit high selective toxicity towards insects over mammals, a comprehensive safety evaluation of this compound is required. This should include studies on acute and chronic toxicity, environmental fate, and effects on non-target organisms, including pollinators and beneficial insects.

Conclusion

This compound represents a promising new tool for agricultural pest management. Its novel mode of action makes it particularly valuable for controlling pests that have developed resistance to other insecticide classes. Adherence to the principles of integrated pest management and robust resistance management strategies will be paramount to preserving the long-term utility of this and other isoxazoline insecticides. The protocols outlined in this document provide a framework for the continued evaluation and responsible development of this compound for agricultural applications.

References

Application Notes and Protocols for the Development of a Topical Formulation of Fluralaner Analogue-2 for Veterinary Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner, a member of the isoxazoline (B3343090) class of ectoparasiticides, has demonstrated potent and long-lasting efficacy against fleas and ticks in various animal species.[1][2] This document provides detailed application notes and protocols for the development of a topical formulation of a novel compound, "Fluralaner Analogue-2," for veterinary use. Fluralaner and its analogues act as non-competitive antagonists of insect and acarid γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][3] This mode of action leads to hyperexcitation, paralysis, and eventual death of the parasites.[2] The development of a topical formulation for this compound requires a systematic approach, including formulation design, in vitro characterization, and in vivo efficacy and safety evaluation. These notes are intended to guide researchers through this process.

Disclaimer: "this compound" is a hypothetical compound for the purpose of this document. All presented data are representative examples based on published information for Fluralaner and other isoxazolines and should be replaced with experimentally derived data for the actual analogue.

Physicochemical Properties of this compound (Hypothetical)

A comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for formulation development. The following table summarizes the hypothetical properties of this compound, based on known data for Fluralaner.[4][5]

PropertyValueSource
Molecular Weight ( g/mol )~560
LogP (octanol/water)~5.5[6]
Aqueous Solubility (pH 7)Sparingly soluble (~0.33 mg/mL in 1:2 DMSO:PBS)[4]
Organic Solvent SolubilitySoluble in DMSO and dimethylformamide (~30 mg/mL)[4]
Physical StateWhite to off-white crystalline solid
pKaUnionized at physiological pH[6]

Formulation Development

The goal is to develop a stable, safe, and effective topical "spot-on" solution. The formulation must ensure the solubility of this compound, facilitate its transport across the skin, and maintain its stability over the product's shelf life.

Excipient Selection

The choice of excipients is critical for the performance of a topical formulation. The following table lists potential excipients and their functions.

Excipient ClassExampleFunction
SolventDimethylacetamide, Glycofurol, Diethyltoluamide, AcetoneSolubilize the API
Permeation EnhancerTranscutol™ (Diethylene glycol monoethyl ether)Facilitate drug penetration into the skin
AntioxidantButylhydroxytoluene (BHT)Prevent oxidative degradation of the API
Spreading AgentIsopropyl myristateAid in the distribution of the formulation on the skin surface
Example Formulation

The following is a hypothetical prototype formulation for a 10% w/v topical solution of this compound.

IngredientConcentration (% w/v)
This compound10.0
Transcutol™ P40.0
Isopropyl myristate20.0
Butylhydroxytoluene (BHT)0.1
Dimethylacetamideq.s. to 100

Experimental Protocols

In Vitro Skin Permeation Study

Objective: To evaluate the permeation and skin retention of this compound from the developed formulation using an in vitro model.

Methodology: Franz Diffusion Cell System.[7][8][9]

Protocol:

  • Skin Preparation:

    • Obtain fresh porcine ear skin from a local abattoir.

    • Carefully remove the skin from the underlying cartilage.

    • Dermatomed the skin to a thickness of approximately 500-700 µm.

    • Visually inspect the skin for any imperfections.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared porcine skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The receptor medium should be maintained at 32 ± 1 °C.[10]

    • Continuously stir the receptor solution.

  • Dosing and Sampling:

    • Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect samples from the receptor chamber.

    • Immediately replenish the receptor chamber with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Stability Study

Objective: To evaluate the physical and chemical stability of the topical formulation under various environmental conditions.

Methodology: Based on ICH Q1A(R2) Guidelines.[11][12][13][14]

Protocol:

  • Batch Selection:

    • Prepare at least three batches of the final formulation in the proposed commercial packaging.

  • Storage Conditions:

    • Store the samples under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Time Points:

    • Test the samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.

    • Test at 0, 3, and 6 months for accelerated studies.

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, viscosity, and pH.

    • Chemical: Assay of this compound, and quantification of degradation products.

    • Microbiological: Microbial limits testing.

In Vivo Efficacy Study in Dogs

Objective: To evaluate the efficacy of the topical formulation against flea (Ctenocephalides felis) and tick (Rhipicephalus sanguineus) infestations in dogs.

Methodology: Randomized, blinded, controlled field study.[15][16]

Protocol:

  • Animal Selection:

    • Select healthy dogs of mixed breeds, weighing between 10 and 20 kg.

    • Acclimate the dogs to the study conditions for at least 7 days.

    • Animals should have a history of flea and tick infestation or be experimentally infested.

  • Randomization and Treatment:

    • Randomly allocate dogs to a treatment group (this compound formulation) and a negative control group (placebo).

    • Administer the topical formulation as a single spot-on application between the shoulder blades at the recommended dose.

  • Infestation and Efficacy Assessment:

    • Fleas: Infest dogs with 100 unfed adult C. felis on days -2, 7, 30, 60, and 90.

    • Ticks: Infest dogs with 50 unfed adult R. sanguineus on days -2, 7, 30, 60, and 90.

    • Perform flea and tick counts at 24 and 48 hours post-treatment and after each subsequent re-infestation.

    • Calculate the percentage of efficacy using the formula: Efficacy (%) = [(Mean count in control group - Mean count in treated group) / Mean count in control group] x 100

GABA-Gated Chloride Channel Assay

Objective: To confirm the mechanism of action of this compound by assessing its inhibitory activity on insect GABA-gated chloride channels.

Methodology: Two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing insect GABA receptors.[3][17]

Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the insect GABA receptor subunit (e.g., RDL from Drosophila melanogaster).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes to clamp the membrane potential.

    • Apply GABA to activate the chloride channels and record the resulting current.

  • Inhibition Assay:

    • Co-apply GABA with varying concentrations of this compound.

    • Measure the inhibition of the GABA-induced current.

    • Determine the IC50 value for this compound.

Data Presentation

In Vitro Skin Permeation Data
Time (hours)Cumulative Permeation (µg/cm²)
25.2 ± 1.1
412.8 ± 2.5
830.1 ± 4.3
1255.6 ± 6.8
24110.2 ± 12.4
48205.7 ± 21.9
Stability Data (Accelerated Conditions: 40°C/75% RH)
Time (months)Assay of this compound (%)Total Degradation Products (%)Appearance
0100.2<0.1Clear, colorless solution
399.80.2Clear, colorless solution
699.50.4Clear, colorless solution
In Vivo Efficacy Data in Dogs
ParasiteDays Post-TreatmentEfficacy (%)
C. felis (Fleas)299.8
3099.5
6099.2
9098.8
R. sanguineus (Ticks)299.5
3098.9
6098.5
9097.6

Visualizations

G cluster_formulation Formulation Development Workflow cluster_testing Preclinical Testing Workflow API This compound (Physicochemical Characterization) Excipients Excipient Selection (Solubility, Compatibility) API->Excipients Prototype Prototype Formulation (10% w/v Solution) Excipients->Prototype Optimization Formulation Optimization (Stability, Permeation) Prototype->Optimization InVitro In Vitro Studies (Skin Permeation, Stability) Optimization->InVitro InVivo In Vivo Studies (Efficacy, Safety) InVitro->InVivo Regulatory Regulatory Submission InVivo->Regulatory MOA Mechanism of Action (GABA Channel Assay) MOA->InVivo

Caption: Workflow for the development and testing of a topical formulation.

G cluster_pathway Mechanism of Action: Inhibition of GABA-Gated Chloride Channels cluster_inhibition Inhibition by this compound GABA GABA Receptor GABA Receptor GABA->Receptor Binds Channel Chloride Channel (Open) Receptor->Channel Opens BlockedChannel Chloride Channel (Blocked) Receptor->BlockedChannel Blocks Influx Chloride Influx Chloride Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Fluralaner Fluralaner Analogue-2 Fluralaner->Receptor Binds (Non-competitive) NoInflux No Chloride Influx Hyperexcitation Hyperexcitation & Paralysis

Caption: Signaling pathway of GABA receptor inhibition by this compound.

G cluster_invivo In Vivo Efficacy Study Design Animals Healthy Dogs (n=20) Acclimation Acclimation (7 days) Animals->Acclimation Randomization Randomization Acclimation->Randomization GroupA Group A (n=10) Topical Fluralaner Analogue-2 Randomization->GroupA GroupB Group B (n=10) Placebo Control Randomization->GroupB Treatment Treatment (Day 0) GroupA->Treatment GroupB->Treatment Infestation Flea & Tick Infestation (Days -2, 7, 30, 60, 90) Treatment->Infestation Assessment Efficacy Assessment (24 & 48h post-infestation) Infestation->Assessment Data Data Analysis (% Efficacy Calculation) Assessment->Data

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Note: High-Throughput Quantification of Fluralaner Analogue-2 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Fluralaner (B1663891) and its analogues in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring rapid turnaround times suitable for high-throughput pharmacokinetic and toxicokinetic studies. The method has been validated for linearity, accuracy, precision, and sensitivity, providing a reliable tool for researchers, scientists, and drug development professionals. While this protocol is specifically optimized for Fluralaner, it serves as an excellent foundation for the analysis of its structural analogues, such as Fluralaner analogue-2, with minimal modification.

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds.[1] It is a potent inhibitor of ligand-gated chloride channels in arthropods, demonstrating selectivity for the nervous systems of insects and acari over mammals.[2] Accurate measurement of Fluralaner and its analogues in plasma is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development and safety assessment.[1]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1][3] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Fluralaner in plasma, which can be readily adapted for this compound.

Experimental Workflow

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Internal Standard (IS) A->B C Protein Precipitation with Acetonitrile (B52724) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Dilution E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Concentration Calculation J->K

Caption: Workflow for the analysis of this compound in plasma.

Materials and Instrumentation

Reagents and Chemicals

  • Fluralaner analytical standard (≥98% purity)

  • Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled Fluralaner or another isoxazoline derivative (e.g., Sarolaner), is recommended.[4]

  • Acetonitrile (ACN), HPLC grade or higher

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma from the relevant species

Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Fluralaner and the Internal Standard (IS) in acetonitrile.

  • Working Standard Solutions: Serially dilute the Fluralaner primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for creating calibration standards.[1]

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a calibration curve. A typical concentration range is 1.0 to 2500 ng/mL.[1][2] The curve should consist of 8-10 non-zero concentration points.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (2-3 times the Lower Limit of Quantification), Medium, and High.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank plasma samples.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][5]

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[1]

  • Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid.[1] This step ensures compatibility with the mobile phase and improves chromatographic peak shape.

  • Inject the prepared sample onto the LC-MS/MS system.[1]

LC-MS/MS Method Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column Acquity HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)[1][5]
Mobile Phase A 0.1% Formic Acid in Water[1][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][5]
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40°C[1]
Gradient Elution Start at 30% B, linear gradient to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.[1]
Mass Spectrometry (MS) Parameters

Note: The precursor and product ions, along with collision energy (CE) and other source parameters, must be optimized by infusing a standard solution of this compound on the specific mass spectrometer being used. The following are illustrative parameters for Fluralaner.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Precursor Ion (Q1) m/z 556.1 [M+H]⁺ (for Fluralaner)[1]
Product Ion (Q3) m/z 400.0 (suggested quantifier for Fluralaner, requires optimization)[1]
Dwell Time 100 ms[1]
Collision Energy (CE) To be optimized (typically 20-40 eV)[1]
Source Temperature To be optimized (typically 400-500°C)[1]

Method Validation

The analytical method should be validated according to established bioanalytical guidelines. The performance characteristics are summarized below.

Method Validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Validation Summary for Fluralaner
ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.99[1][5]≥ 0.99
Lower Limit of Quantification (LLOQ) -1.0 ng/mL[1][5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[1][5]Within ±15%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[1][5]≤ 15%
Recovery Consistent, precise, and reproducible85% - 99%[1][5]
Matrix Effect Within ±15%[1][5]Within ±15%
Stability Mean concentrations within ±15% of nominal concentration[4]Stable after multiple freeze-thaw cycles and on benchtop[1][4]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of Fluralaner in plasma.[1] The simple protein precipitation sample preparation protocol allows for high throughput, making it suitable for studies involving a large number of samples.[1][4] This application note serves as a comprehensive guide for researchers to implement this method for Fluralaner and as a strong starting point for the development and validation of a method for this compound, enabling robust pharmacokinetic and other related studies in drug development.

References

Application Notes and Protocols for Testing Fluralaner Analogue-2 Against Resistant Insect Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of insecticide resistance is a significant threat to the effective control of insect pests in agriculture and public health. Fluralaner (B1663891), a member of the isoxazoline (B3343090) class of insecticides, is a potent inhibitor of GABA- and L-glutamate-gated chloride channels in arthropods.[1][2][3] However, resistance to Fluralaner has been reported in some insect populations, primarily mediated by metabolic detoxification through cytochrome P450s and decreased cuticular penetration.[4][5][6][7] This document provides a detailed protocol for the comprehensive evaluation of Fluralaner analogue-2, a novel isoxazoline compound, against susceptible and resistant insect strains.

These protocols are designed to establish the intrinsic activity of this compound, determine the extent of cross-resistance in Fluralaner-resistant strains, and investigate the potential mechanisms of resistance. The following procedures will enable researchers to generate robust and comparable data essential for the development and effective deployment of new insecticidal compounds.

Core Principles of Resistance Testing

The fundamental approach to assessing a novel insecticide analogue against resistant insect strains involves a tiered strategy. This begins with determining the baseline susceptibility of a known susceptible strain and then comparing it to the susceptibility of one or more resistant strains. The ratio of these values provides the resistance ratio (RR), a key indicator of the impact of resistance mechanisms on the efficacy of the compound. Further biochemical and molecular assays can then elucidate the specific mechanisms responsible for any observed resistance.

Experimental Protocols

Insect Strains

A well-characterized susceptible strain and at least one resistant strain are required for these protocols. The resistant strain should have a known resistance mechanism to Fluralaner if possible.

  • Susceptible Strain: A laboratory strain with no prior exposure to isoxazoline insecticides.

  • Resistant Strain: A field-collected strain with demonstrated resistance to Fluralaner or a laboratory-selected resistant strain.

Rearing and Maintenance of Insect Strains

Consistent rearing conditions are crucial for reliable and reproducible results.

  • Temperature: Maintain at a constant temperature suitable for the insect species (e.g., 25 ± 2°C).

  • Humidity: Maintain at a constant relative humidity (e.g., 60 ± 10%).

  • Photoperiod: Provide a consistent light:dark cycle (e.g., 12:12 hours).

  • Diet: Provide a standardized diet appropriate for the insect species.

Bioassay Protocols

Bioassays are essential for determining the dose-response relationship of an insecticide. The choice of bioassay method depends on the target insect and the likely route of exposure in the field.

This method is suitable for many insects, including house flies and mosquitoes, and directly assesses the intrinsic toxicity of the compound upon contact.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or repeating dispenser

  • CO2 or cold anesthesia for insect immobilization

  • Petri dishes or holding cages

  • Food and water source for post-treatment observation

Procedure:

  • Prepare a series of dilutions of this compound in acetone. A minimum of five concentrations resulting in mortality between 10% and 90% should be used.

  • Immobilize adult insects (2-5 days old) using CO2 or chilling.

  • Apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each insect.

  • A control group should be treated with acetone only.

  • Place the treated insects in clean holding containers with access to food and water.[8]

  • Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.[8]

  • Each concentration should be tested on at least three replicates of 20-25 insects.

This method is useful for assessing toxicity via tarsal contact with a treated surface.[9][10]

Materials:

  • Glass scintillation vials (20 mL)

  • Technical grade this compound

  • Acetone (analytical grade)

  • Repeating pipette

  • Aspirator for transferring insects

Procedure:

  • Prepare serial dilutions of this compound in acetone.

  • Coat the inner surface of the glass vials with 0.5 mL of each dilution. The control vials are coated with acetone only.

  • Roll the vials on a hot dog roller or by hand until the acetone has completely evaporated, leaving a uniform film of the insecticide.[10]

  • Introduce 20-25 adult insects into each vial using an aspirator.

  • Record the number of knocked-down or dead insects at regular intervals for up to 2 hours, and then mortality at 24 hours.[8]

  • Each concentration should be tested in at least three replicates.

Materials:

  • Technical grade this compound

  • Ethanol or acetone as a solvent

  • Beakers or small cups

  • Third or early fourth-instar larvae

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare serial dilutions in deionized water.

  • Place 20-25 larvae in beakers containing a known volume of deionized water (e.g., 100 mL).

  • Add the appropriate amount of the insecticide dilution to each beaker to achieve the desired final concentrations.

  • A control group should receive the solvent only.

  • Record larval mortality at 24 and 48 hours. Larvae are considered dead if they do not move when prodded with a needle.

  • Each concentration should be tested in at least three replicates.

Biochemical Assays for Resistance Mechanism Determination

These assays help to identify metabolic resistance as a potential mechanism.

Synergists can inhibit specific metabolic enzymes, thereby helping to identify their role in resistance.

Materials:

  • Piperonyl butoxide (PBO): an inhibitor of cytochrome P450s.

  • S,S,S-tributyl phosphorotrithioate (DEF): an inhibitor of esterases.

  • Diethyl maleate (B1232345) (DEM): an inhibitor of glutathione (B108866) S-transferases (GSTs).[11]

Procedure:

  • Pre-expose a subset of the resistant insect strain to a sub-lethal dose of the synergist (e.g., PBO, DEF, or DEM) for a predetermined period (e.g., 1-2 hours).

  • Following pre-exposure, conduct the bioassay (topical or contact) with this compound as described above.

  • Compare the LC50 values obtained with and without the synergist. A significant decrease in the LC50 in the presence of a synergist indicates the involvement of the corresponding enzyme family in resistance.

Direct measurement of the activity of detoxification enzymes can provide further evidence for metabolic resistance.

Materials:

Procedure:

  • Homogenize individual insects or pools of insects in buffer.

  • Centrifuge the homogenate to obtain a supernatant containing the enzymes.

  • Perform kinetic assays using a microplate reader to measure the rate of substrate conversion by the respective enzymes.

  • Compare the enzyme activities between the susceptible and resistant strains. Significantly higher activity in the resistant strain suggests a role in resistance.[12]

Molecular Assays for Target-Site Resistance

Molecular diagnostics can identify mutations in the target-site gene that may confer resistance.[13][14][15][16][17]

Materials:

  • DNA extraction kit

  • PCR reagents (Taq polymerase, dNTPs, primers)

  • Thermal cycler

  • Sanger sequencing service or high-resolution melt (HRM) analysis equipment

Procedure:

  • Extract genomic DNA from individual insects of both susceptible and resistant strains.

  • Design primers to amplify the region of the GABA receptor gene (e.g., Rdl) known to be the target of isoxazolines.

  • Perform PCR to amplify the target gene fragment.

  • Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid substitutions in the resistant strain compared to the susceptible strain.

  • Alternatively, use HRM analysis to screen for sequence variations.

Data Presentation and Analysis

Bioassay Data Analysis
  • Mortality data should be corrected for control mortality using Abbott's formula if control mortality is between 5% and 20%.

  • Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) and their 95% confidence intervals.[8][9]

  • Calculate the Resistance Ratio (RR) as follows:

    • RR = LC50 of Resistant Strain / LC50 of Susceptible Strain

Data Summary Tables

Table 1: Topical Application Bioassay Results for this compound

Insect StrainNLC50 (µ g/insect ) [95% CI]Slope ± SEResistance Ratio (RR)
Susceptible300[LC50 value][Slope value]1.0
Resistant300[LC50 value][Slope value][RR value]

Table 2: Synergist Bioassay Results with this compound on the Resistant Strain

TreatmentNLC50 (µ g/insect ) [95% CI]Synergism Ratio (SR)
This compound alone300[LC50 value]-
This compound + PBO300[LC50 value][SR value]
This compound + DEF300[LC50 value][SR value]
This compound + DEM300[LC50 value][SR value]
Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist

Table 3: Detoxification Enzyme Activity in Susceptible and Resistant Strains

EnzymeSusceptible Strain Activity (mean ± SE)Resistant Strain Activity (mean ± SE)Fold Increase
Cytochrome P450s[Activity value][Activity value][Fold value]
Esterases[Activity value][Activity value][Fold value]
Glutathione S-transferases[Activity value][Activity value][Fold value]

Visualization of Workflows and Pathways

Experimental Workflow for Resistance Assessment

experimental_workflow cluster_strains Insect Strains cluster_bioassays Bioassays cluster_mechanisms Mechanism Investigation cluster_analysis Data Analysis susceptible Susceptible Strain topical Topical Application susceptible->topical contact Contact Vial susceptible->contact larval Larval Assay susceptible->larval enzyme Enzyme Activity Assays susceptible->enzyme molecular Molecular Assays (Sequencing) susceptible->molecular resistant Resistant Strain resistant->topical resistant->contact resistant->larval synergist Synergist Bioassays resistant->synergist resistant->enzyme resistant->molecular probit Probit Analysis (LC50/LD50) topical->probit contact->probit larval->probit sr Calculate Synergism Ratio (SR) synergist->sr enzyme_comp Compare Enzyme Activity enzyme->enzyme_comp sequence_comp Sequence Comparison molecular->sequence_comp rr Calculate Resistance Ratio (RR) probit->rr

Caption: Workflow for assessing insecticide resistance to this compound.

Fluralaner Mode of Action and Resistance Mechanisms

resistance_pathway cluster_insecticide Insecticide Action cluster_target Target Site cluster_effect Physiological Effect cluster_resistance Resistance Mechanisms fluralaner This compound gaba GABA-gated Chloride Channel fluralaner->gaba binds to inhibition Inhibition of Cl- influx gaba->inhibition leads to paralysis Paralysis and Death inhibition->paralysis metabolic Metabolic Resistance (e.g., P450s) metabolic->fluralaner detoxifies penetration Decreased Cuticular Penetration penetration->fluralaner reduces uptake target_site Target-Site Mutation (Rdl gene) target_site->gaba alters binding site

Caption: Mode of action of Fluralaner and key resistance mechanisms in insects.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound against resistant insect strains. By systematically determining the efficacy, cross-resistance patterns, and underlying resistance mechanisms, researchers can generate the critical data needed to assess the potential of this novel compound for use in integrated pest management programs. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, facilitating informed decision-making in the development of new and effective insecticides.

References

Application Notes and Protocols: In Vivo Efficacy of Fluralaner Analogue-2 in a Canine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner (B1663891) and its analogues represent a significant advancement in the control of ectoparasites in companion animals. These compounds belong to the isoxazoline (B3343090) class of parasiticides and exhibit potent and long-lasting efficacy against fleas and ticks.[1][2] The primary mechanism of action involves the non-competitive antagonism of GABA (γ-aminobutyric acid) and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation, paralysis, and death of the parasite.[3][4][5][6][7] This document provides detailed protocols and application notes for the in vivo efficacy testing of a novel compound, Fluralaner Analogue-2, in a canine model. The protocols are based on established methodologies for evaluating the efficacy of systemic ectoparasiticides.

Mechanism of Action: Signaling Pathway

Fluralaner and its analogues target the central nervous system of insects and acarines. The diagram below illustrates the antagonistic action of this compound on GABA-gated chloride channels.

cluster_neuron Postsynaptic Neuron GABAR GABA Receptor (Chloride Channel) Chloride_Influx Chloride Ion (Cl-) Influx GABAR->Chloride_Influx Opens channel Hyperexcitation Neuronal Hyperexcitation & Paralysis GABAR->Hyperexcitation GABA GABA (Neurotransmitter) GABA->GABAR Binds to receptor Fluralaner_Analogue_2 This compound Fluralaner_Analogue_2->GABAR Blocks channel Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition

Caption: Antagonistic action of this compound on GABA receptors.

Experimental Protocols

Protocol 1: Dose Determination and Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and establish the optimal dose of this compound in dogs.

Materials:

  • This compound (oral formulation)

  • Beagle dogs (male and female, 1-2 years old, 7-12 kg body weight)

  • Standard laboratory diet

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate dogs to the housing conditions for at least 7 days prior to the study.

  • Grouping: Randomly assign dogs to different dose groups (e.g., 12.5 mg/kg, 25 mg/kg, and 50 mg/kg) and a control group (placebo). Each group should consist of at least 6 dogs.[8][9]

  • Administration: Administer a single oral dose of this compound or placebo.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly for up to 12 weeks).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated HPLC-MS/MS method.[9][10]

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).[8][9][11]

Protocol 2: In Vivo Efficacy Against Fleas (Ctenocephalides felis)

Objective: To evaluate the therapeutic and persistent efficacy of a single oral dose of this compound against adult fleas in dogs.

Materials:

  • This compound (oral formulation at the selected dose)

  • Adult dogs (mixed breeds, specific pathogen-free for relevant ectoparasites)

  • Adult cat fleas (Ctenocephalides felis)

  • Flea combs

  • Infestation chambers

Procedure:

  • Animal Selection and Acclimation: Select healthy dogs and acclimate them to individual housing.

  • Randomization: Randomly allocate dogs to a treatment group (this compound) and a control group (placebo).

  • Pre-treatment Infestation: On Day -2, infest each dog with approximately 100 unfed adult fleas.[12]

  • Treatment: On Day 0, administer a single oral dose of this compound or placebo.

  • Post-treatment Infestations: Re-infest all dogs with approximately 50-100 fleas at weekly or bi-weekly intervals for up to 12 weeks.[12][13]

  • Efficacy Assessment: At 24 and 48 hours after treatment and each subsequent re-infestation, perform flea counts by combing the entire body of each dog.

  • Efficacy Calculation: Calculate the percentage of efficacy using the following formula: Efficacy (%) = 100 × (Mc - Mt) / Mc Where Mc is the geometric mean number of live fleas on control dogs and Mt is the geometric mean number of live fleas on treated dogs.

Protocol 3: In Vivo Efficacy Against Ticks (Rhipicephalus sanguineus)

Objective: To evaluate the therapeutic and persistent efficacy of a single oral dose of this compound against adult ticks in dogs.

Materials:

  • This compound (oral formulation at the selected dose)

  • Adult dogs (Beagles or mixed breeds)

  • Adult brown dog ticks (Rhipicephalus sanguineus)

  • Tick removal tools

Procedure:

  • Animal Selection and Acclimation: As described in Protocol 2.

  • Randomization: As described in Protocol 2.

  • Pre-treatment Infestation: On Day -2, infest each dog with approximately 50 unfed adult ticks (balanced sex ratio).[14][15]

  • Treatment: On Day 0, administer a single oral dose of this compound or placebo.

  • Post-treatment Infestations: Re-infest all dogs with approximately 50 ticks at 4-week intervals for up to 12 weeks.[14]

  • Efficacy Assessment: At 48 and 72 hours after treatment and each subsequent re-infestation, perform tick counts by thoroughly examining the entire body of each dog. Remove and count all live, attached ticks.

  • Efficacy Calculation: Calculate the percentage of efficacy using the formula described in Protocol 2.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Acclimation Animal Acclimation (7 days) Randomization Randomization into Treatment & Control Groups Acclimation->Randomization PreInfestation Day -2: Pre-treatment Infestation (Fleas/Ticks) Randomization->PreInfestation Treatment Day 0: Oral Administration (this compound / Placebo) PreInfestation->Treatment PostInfestation Post-treatment Re-infestations (Weekly/Monthly) Treatment->PostInfestation Assessment Efficacy Assessment (Parasite Counts) PostInfestation->Assessment DataAnalysis Data Analysis & Efficacy Calculation Assessment->DataAnalysis

Caption: General workflow for in vivo efficacy testing.

Data Presentation

The following tables present hypothetical efficacy data for this compound based on typical results observed for fluralaner.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Single Oral Dose)
Dose Group (mg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)t1/2 (days)
12.5850112,00014
251600125,00015
503100148,00015
Table 2: Efficacy of this compound Against Ctenocephalides felis (Fleas)
Days Post-TreatmentGeometric Mean Flea Count (Control)Geometric Mean Flea Count (Treated)Efficacy (%)
185.20.1>99.9
3092.50.0100
6088.70.299.8
9095.10.599.5
Table 3: Efficacy of this compound Against Rhipicephalus sanguineus (Ticks)
Days Post-TreatmentGeometric Mean Tick Count (Control)Geometric Mean Tick Count (Treated)Efficacy (%)
235.80.399.2
3040.10.0100
6038.50.199.7
9042.30.499.1

Safety and Regulatory Considerations

All animal studies must be conducted in compliance with relevant animal welfare regulations and guidelines, such as the Good Clinical Practice (VICH GL9) guidelines.[16] A thorough safety assessment, including monitoring for any adverse events, should be conducted throughout the study period.[2][17] The choice of ectoparasite species for testing should be justified based on their epidemiological relevance in the target market.[15]

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo efficacy testing of this compound in a canine model. Adherence to these standardized procedures will ensure the generation of robust and reliable data to support the development of this novel ectoparasiticide. The high efficacy and long duration of action demonstrated by fluralaner suggest that its analogues, such as the hypothetical this compound, hold significant promise for the effective control of fleas and ticks in dogs.[1][18]

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluralaner, a member of the isoxazoline (B3343090) class of parasiticides, is a potent inhibitor of the arthropod nervous system. Its mechanism of action involves the antagonism of both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to paralysis and death of ectoparasites such as fleas and ticks. This document provides detailed application notes and protocols for establishing a dose-response curve for a novel compound, Fluralaner analogue-2, to characterize its potency and efficacy. The protocols outlined below cover both in vitro receptor-level assays and in vivo efficacy studies against a model ectoparasite.

Data Presentation: Dose-Response Summary

The following tables summarize hypothetical quantitative data for this compound, providing a clear comparison of its activity in different assays.

Table 1: In Vitro Antagonism of Ligand-Gated Chloride Channels

Assay TypeTarget ReceptorAgonist UsedThis compound IC₅₀ (nM)Hill Slope
ElectrophysiologyGABA-gated Cl⁻ ChannelGABA1.2-1.1
ElectrophysiologyL-glutamate-gated Cl⁻ ChannelL-glutamic acid3.5-0.9
Radioligand BindingGABA-gated Cl⁻ Channel[³H]-EBOB0.8-1.0

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Table 2: In Vitro Efficacy Against Ctenocephalides felis (Cat Flea) using Membrane Feeding Assay

ParameterThis compound Concentration (ng/mL)% Effect
Adult Mortality (48h)12.555%
2592%
50100%
Oviposition Control6.2585%
12.599%
25100%
Larvicidal Effect3.1370%
6.2595%
12.5100%

Table 3: In Vivo Efficacy Against Ixodes scapularis (Black-legged tick) in a Rodent Model

Dose (mg/kg, oral)Number of Ticks (Mean ± SD) at 48h Post-Infestation% Efficacy
Vehicle Control50 ± 80%
522 ± 556%
108 ± 384%
201 ± 198%
400100%

Experimental Protocols

In Vitro Protocol: Two-Electrode Voltage Clamp (TEVC) Assay on Xenopus Oocytes

This protocol details the methodology for assessing the inhibitory activity of this compound on GABA-gated and L-glutamate-gated chloride channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for arthropod GABA and glutamate (B1630785) receptor subunits

  • Collagenase Type I

  • ND96 solution

  • Two-electrode voltage clamp setup

  • Micromanipulators and microelectrodes

  • GABA, L-glutamic acid

  • This compound stock solution in DMSO

Procedure:

  • Oocyte Preparation: Harvest and defolliculate oocytes from mature female Xenopus laevis by enzymatic digestion with collagenase.

  • cRNA Injection: Inject oocytes with cRNA encoding the target receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -60 mV.

  • Dose-Response Curve Generation:

    • Establish a baseline current in ND96 solution.

    • Apply the agonist (GABA or L-glutamic acid) at its EC₅₀ concentration to elicit a control current response.

    • After a washout period, pre-apply varying concentrations of this compound for 2 minutes.

    • Co-apply the agonist and this compound and record the peak current.

    • Calculate the percentage of inhibition for each concentration relative to the control response.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

In Vitro Protocol: Membrane Feeding Assay for Flea Efficacy

This protocol describes an artificial membrane feeding system to evaluate the insecticidal and reproductive effects of this compound on adult cat fleas (Ctenocephalides felis).

Materials:

  • Adult Ctenocephalides felis

  • Artificial membrane feeding system

  • Defibrinated sheep or bovine blood

  • This compound stock solution in a suitable solvent

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the blood to achieve the desired final concentrations (e.g., 0.09 to 50 ng/mL). Include a solvent-only control.

  • System Assembly: Assemble the membrane feeding units, ensuring the membrane is properly sealed. Add the treated or control blood to the reservoirs.

  • Flea Exposure: Introduce a known number of unfed adult fleas (e.g., 50) into each unit.

  • Incubation: Maintain the feeding systems in an incubator at 37°C and high humidity for the duration of the experiment (e.g., 10 days).

  • Data Collection:

    • Adult Mortality: Record the number of dead fleas daily.

    • Oviposition: Collect and count the number of eggs laid daily.

    • Egg Hatchability and Larval Development: Collect eggs and incubate them under appropriate conditions to assess hatch rates and subsequent larval and pupal development.

  • Data Analysis: Calculate the percentage of adult mortality, inhibition of oviposition, and larvicidal effect for each concentration compared to the control group.

In Vivo Protocol: Acaricidal Efficacy in a Rodent Model

This protocol outlines a method to determine the in vivo efficacy of orally administered this compound against an artificial infestation of Ixodes scapularis ticks on a rodent model (e.g., rats or gerbils).

Materials:

  • Laboratory rodents (e.g., Sprague-Dawley rats)

  • Ixodes scapularis nymphs

  • Oral gavage needles

  • This compound formulation in a suitable vehicle (e.g., corn oil)

  • Cages with wire mesh floors over water pans

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals to laboratory conditions and randomly assign them to treatment groups (e.g., vehicle control and multiple dose groups of this compound).

  • Treatment Administration: Administer a single oral dose of the appropriate formulation to each animal.

  • Tick Infestation: At a specified time post-treatment (e.g., 24 hours), infest each animal with a known number of unfed tick nymphs (e.g., 50).

  • Tick Collection and Counting: At 48 hours post-infestation, carefully examine each animal and the collection pans to recover all ticks. Count the number of live, attached, and engorged ticks.

  • Efficacy Calculation: Calculate the percent efficacy for each treatment group using the following formula:

    • % Efficacy = [ (Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group ] x 100

  • Dose-Response Analysis: Plot the percent efficacy against the dose of this compound to establish the dose-response relationship and determine the effective dose (e.g., ED₉₀, the dose required for 98% efficacy).

Mandatory Visualizations

G cluster_pathway This compound Signaling Pathway FA2 Fluralaner Analogue-2 GABA_R GABA-gated Chloride Channel FA2->GABA_R Antagonism Glu_R L-Glutamate-gated Chloride Channel FA2->Glu_R Antagonism Cl_Influx Chloride Ion Influx Blocked GABA_R->Cl_Influx Glu_R->Cl_Influx Hyper Neuronal Hyperexcitation Cl_Influx->Hyper Paralysis Paralysis & Death Hyper->Paralysis G cluster_workflow In Vivo Dose-Response Experimental Workflow start Start acclimate Acclimate & Group Rodents start->acclimate dose Administer Oral Dose (Vehicle or Analogue-2) acclimate->dose infest Infest with Ticks (24h post-dose) dose->infest collect Collect & Count Live Ticks (48h post-infestation) infest->collect calculate % Efficacy Calculation collect->calculate plot Plot Dose vs. Efficacy (Dose-Response Curve) calculate->plot end End plot->end G cluster_logic Logical Relationship: Dose to Effect Dose Dose Administered (mg/kg) PK Pharmacokinetics (Absorption, Distribution) Dose->PK Concentration Systemic Concentration in Host Blood PK->Concentration Exposure Parasite Exposure (via blood meal) Concentration->Exposure PD Pharmacodynamics (Receptor Blockade) Exposure->PD Effect Observed Effect (% Mortality / Efficacy) PD->Effect

Application Notes and Protocols for Assessing the Environmental Fate of Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the environmental fate of Fluralaner analogue-2. The methodologies are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance. While specific quantitative data for this compound is not yet available, this document presents illustrative data based on the parent compound, Fluralaner, to provide a contextual framework.

Photodegradation in Water

Application Note: Photodegradation is a critical abiotic process that can influence the persistence of a chemical in the environment. This study evaluates the transformation of this compound in water when exposed to simulated sunlight. The rate of degradation and the identity of major photoproducts are key endpoints of this assessment.

Experimental Protocol: Phototransformation of Chemicals in Water (adapted from OECD Guideline 316) [1]

  • Test Substance: this compound, preferably radiolabelled (e.g., with ¹⁴C) to facilitate tracking of transformation products.

  • Light Source: A light source capable of simulating natural sunlight, such as a xenon arc lamp, with defined spectral distribution.

  • Test Solutions: Prepare sterile, buffered aqueous solutions of the test substance at a known concentration. Use at least two different water types (e.g., purified water and natural water) to assess the effect of water constituents.

  • Controls:

    • Dark Controls: Samples incubated in the dark at the same temperature to assess abiotic hydrolysis.

    • Sensitizer Controls: Samples containing a photosensitizer (e.g., acetone) to evaluate indirect photolysis.

  • Experimental Conditions:

    • Maintain a constant temperature (e.g., 25 ± 2 °C).

    • Continuously expose the test solutions to the light source.

    • Periodically collect samples at appropriate time intervals.

  • Analysis:

    • Analyze the concentration of the parent compound and its transformation products over time using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).[2]

    • Calculate the quantum yield and the environmental half-life (DT50) of the test substance.

Data Presentation: Illustrative Photodegradation Data for this compound

ParameterValueConditions
Environmental Half-life (DT50) To be determinedContinuous irradiation, 25°C, pH 7
Quantum Yield To be determinedMonochromatic or polychromatic light
Major Photoproducts To be identifiedHPLC-MS/MS analysis

Experimental Workflow: Photodegradation Study

cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_solution Prepare Test Solutions (Radiolabelled Analogue-2) exposure Expose to Simulated Sunlight at Constant T prep_solution->exposure prep_controls Prepare Dark and Sensitizer Controls prep_controls->exposure sampling Collect Samples at Time Intervals exposure->sampling analysis Analyze Parent and Products (HPLC-MS/MS) sampling->analysis calc Calculate DT50 and Quantum Yield analysis->calc identify Identify Major Photoproducts analysis->identify

Caption: Workflow for assessing photodegradation in water.

Hydrolysis as a Function of pH

Application Note: Hydrolysis is another key abiotic degradation pathway that can affect the stability of a substance in aquatic environments. This protocol determines the rate of hydrolysis of this compound at different pH values relevant to the environment.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111) [3][4][5][6][7]

  • Test Substance: this compound (radiolabelled or non-labelled).

  • Test Solutions: Prepare sterile aqueous buffer solutions of the test substance at a single concentration in the dark. The concentration should not exceed 0.01 M or half the saturation concentration.[4][5]

  • pH Levels: Conduct the study at pH 4, 7, and 9.[4][5]

  • Temperature: Maintain a constant temperature, typically 50 °C for a preliminary test and environmentally relevant temperatures (e.g., 25 °C) for definitive tests.[4]

  • Experimental Conditions:

    • Incubate the test solutions in the dark.

    • Collect samples at appropriate time intervals until 90% degradation is observed or for a maximum of 30 days.[5]

  • Analysis:

    • Determine the concentration of the parent substance and any hydrolysis products using a suitable analytical method (e.g., HPLC).

    • Calculate the hydrolysis rate constant and the half-life (DT50) at each pH.

Data Presentation: Illustrative Hydrolysis Data for this compound

pHTemperature (°C)Half-life (DT50) (days)Rate Constant (k) (day⁻¹)
425To be determinedTo be determined
725To be determinedTo be determined
925To be determinedTo be determined

Experimental Workflow: Hydrolysis Study

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_buffers Prepare Buffered Solutions (pH 4, 7, 9) add_substance Add Test Substance prep_buffers->add_substance incubate Incubate in the Dark at Constant Temperature add_substance->incubate sampling Collect Samples at Intervals incubate->sampling analysis Analyze Parent and Products (HPLC) sampling->analysis calc Calculate DT50 and Rate Constants analysis->calc

Caption: Workflow for assessing hydrolysis as a function of pH.

Aerobic and Anaerobic Transformation in Soil

Application Note: Understanding the transformation and degradation of this compound in soil is crucial for assessing its persistence and potential for groundwater contamination. This study investigates the rate and pathway of degradation in both aerobic and anaerobic soil environments.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307) [8][9][10][11][12]

  • Test Substance: ¹⁴C-labelled this compound is typically used to facilitate mass balance calculations.[8]

  • Soil: Use at least two different soil types with varying characteristics (e.g., texture, organic carbon content).

  • Test Systems:

    • Aerobic: Use flow-through systems or biometer flasks that allow for the continuous supply of air and trapping of evolved ¹⁴CO₂ and volatile organic compounds.[8]

    • Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil and purging with an inert gas (e.g., nitrogen).

  • Experimental Conditions:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C).[8]

    • Maintain soil moisture at an appropriate level (e.g., 40-60% of maximum water holding capacity).

    • The study duration is typically up to 120 days.[8][9]

  • Sampling and Analysis:

    • Collect soil samples at various time points.

    • Extract the soil to determine the concentrations of the parent compound and its transformation products using techniques like LSC (Liquid Scintillation Counting) and HPLC-radiodetection.[8]

    • Quantify the amount of evolved ¹⁴CO₂ and non-extractable residues.

    • Calculate the degradation half-life (DT50) for the parent compound and major metabolites.

Data Presentation: Illustrative Soil Metabolism Data for this compound

ParameterAerobic Soil 1Aerobic Soil 2Anaerobic Soil 1
DT50 Parent (days) To be determinedTo be determinedTo be determined
Major Metabolites To be identifiedTo be identifiedTo be identified
% Mineralization (¹⁴CO₂) at 120 days To be determinedTo be determinedTo be determined
% Non-extractable Residues at 120 days To be determinedTo be determinedTo be determined

Experimental Workflow: Soil Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_soil Select and Characterize Soil Types treat_soil Treat Soil with Radiolabelled Analogue-2 prep_soil->treat_soil aerobic Aerobic Incubation (Flow-through System) treat_soil->aerobic anaerobic Anaerobic Incubation (Flooded, N2 Purge) treat_soil->anaerobic sampling Collect Soil and Volatiles at Intervals aerobic->sampling anaerobic->sampling extraction Solvent Extraction of Soil sampling->extraction analysis Analyze Extracts, Volatiles, and Residues (LSC, HPLC) extraction->analysis calc Calculate DT50 and Mass Balance analysis->calc identify Identify Major Metabolites analysis->identify

Caption: Workflow for assessing transformation in soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

Application Note: This study is essential for understanding the fate of this compound in aquatic environments, where it may accumulate in sediments. The protocol assesses the degradation rate and pathways in both the water and sediment phases under aerobic and anaerobic conditions.

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308) [13][14][15][16][17]

  • Test Substance: Use of ¹⁴C-labelled this compound is recommended.[14]

  • Aquatic Sediment Systems: Collect at least two different sediment types with their overlying water.

  • Test Systems:

    • Aerobic: Use flow-through systems where the overlying water is aerated, simulating an aerobic water column over an aerobic sediment surface.[14][15]

    • Anaerobic: Use static systems where the entire system is maintained under anaerobic conditions (e.g., by purging with nitrogen).[14][15]

  • Experimental Conditions:

    • Incubate the systems in the dark at a constant temperature (e.g., 20 °C).[14]

    • The study duration is typically up to 100 days.[13][14]

  • Sampling and Analysis:

    • At specified intervals, separate and analyze the water and sediment phases.

    • Determine the concentration of the parent compound and transformation products in both phases using appropriate analytical methods (e.g., LSC and HPLC-radiodetection).[14]

    • Quantify any evolved ¹⁴CO₂ and other volatile compounds.

    • Determine the amount of non-extractable residues in the sediment.

    • Calculate the degradation half-life (DT50) in the total system, water, and sediment.

Data Presentation: Illustrative Aquatic Sediment Metabolism Data for this compound

ParameterAerobic System 1Aerobic System 2Anaerobic System 1
DT50 Total System (days) To be determinedTo be determinedTo be determined
DT50 Water Phase (days) To be determinedTo be determinedTo be determined
DT50 Sediment Phase (days) To be determinedTo be determinedTo be determined
Major Metabolites To be identifiedTo be identifiedTo be identified
% Mineralization (¹⁴CO₂) at 100 days To be determinedTo be determinedTo be determined
% Non-extractable Residues at 100 days To be determinedTo be determinedTo be determined

Experimental Workflow: Aquatic Sediment Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_systems Collect and Acclimate Aquatic Sediment Systems treat_systems Apply Radiolabelled Analogue-2 to Water Phase prep_systems->treat_systems aerobic Aerobic Incubation (Aerated Water) treat_systems->aerobic anaerobic Anaerobic Incubation (N2 Atmosphere) treat_systems->anaerobic sampling Sample Water, Sediment, and Volatiles at Intervals aerobic->sampling anaerobic->sampling separation Separate Water and Sediment Phases sampling->separation analysis Analyze Phases and Volatiles (LSC, HPLC) separation->analysis calc Calculate DT50 for System, Water, and Sediment analysis->calc identify Identify Major Metabolites analysis->identify

Caption: Workflow for assessing transformation in aquatic sediment systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Fluralaner Analogue-2 for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Fluralaner analogue-2 in bioassay development.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer/Media

Question: I dissolved my this compound in DMSO to make a concentrated stock solution. When I add it to my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer:

Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like Fluralaner and its analogues. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO concentration is no longer sufficient to keep it dissolved.

Here are potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of your analogue in the assay medium is higher than its aqueous solubility.Decrease the final working concentration. You must first determine the maximum soluble concentration of your analogue in the final assay buffer.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (if applicable) assay buffer. Add the compound stock dropwise while gently vortexing the buffer to ensure rapid mixing.[1]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.For cell-based assays, always use pre-warmed (37°C) cell culture media for making dilutions.[1] For biochemical assays, equilibrate all components to the intended assay temperature before mixing.
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the assay may be too low to maintain solubility.While you want to minimize solvent concentration to avoid effects on the bioassay, ensure it is sufficient. The final DMSO concentration should typically be kept below 1%, and ideally below 0.5%, to minimize biological effects.
pH of the Medium The pH of the buffer or medium may be unfavorable for keeping your analogue in solution, especially if it has ionizable groups.Check the pKa of your this compound. The pH of the medium can significantly impact the solubility of ionizable compounds. Consider testing a range of pH values for your buffer, while being mindful of the impact on your biological target (e.g., enzyme activity or cell health).[2][3]

Issue: Delayed Precipitation of this compound in the Incubator

Question: My assay plate with this compound looks fine when I prepare it, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is happening?

Answer:

Delayed precipitation can occur due to several factors related to the stability of your compound in the assay medium over time.

Potential CauseExplanationRecommended Solution
Metastable Solution Initially, you may have created a supersaturated, or metastable, solution. Over time, the compound begins to crystallize or precipitate out of the solution.Consider using solubilizing excipients to create a more stable formulation. Options include cyclodextrins (e.g., SBE-β-CD) or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low, non-toxic concentrations.[4][5][6]
Compound Instability The analogue may be degrading over time in the aqueous environment, and the degradation products could be less soluble.Assess the stability of your compound in the assay medium over the time course of your experiment. This can be done using analytical methods like HPLC.
Interaction with Media Components The analogue may be interacting with components in the cell culture medium (e.g., proteins in serum), leading to precipitation.If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. You can also test the solubility in the base medium without serum to see if it is a contributing factor.
Temperature Fluctuations Minor temperature fluctuations during incubation can sometimes promote precipitation from a saturated solution.Ensure your incubator provides a stable and consistent temperature.

Experimental Workflow & Protocols

The following workflow provides a systematic approach to improving the solubility of this compound.

G start Start: this compound (Poorly Soluble) sol_screen 1. Solubility Screening in Organic Solvents start->sol_screen stock_prep 2. Prepare High-Concentration Stock Solution (e.g., 10-50 mM) sol_screen->stock_prep Select best solvent (e.g., DMSO) aq_sol_test 3. Determine Max Aqueous Solubility in Assay Buffer stock_prep->aq_sol_test precip Precipitation Observed? aq_sol_test->precip no_precip No Precipitation: Proceed with Assay precip->no_precip No troubleshoot 4. Troubleshoot Formulation precip->troubleshoot Yes final_assay Final Optimized Assay no_precip->final_assay cosolvent Option A: Co-Solvent System troubleshoot->cosolvent excipient Option B: Use Solubilizing Excipients troubleshoot->excipient particle_size Option C: Particle Size Reduction (Advanced) troubleshoot->particle_size cosolvent->final_assay excipient->final_assay particle_size->final_assay

Caption: A workflow for systematically improving the solubility of a poorly soluble compound for bioassays.

Protocol 1: Determining Maximum Aqueous Solubility

This protocol helps you find the highest concentration of this compound that can be tolerated in your final assay buffer without precipitation.

  • Prepare a High-Concentration Stock: Dissolve your this compound in 100% DMSO to a high concentration (e.g., 50 mM).[4][7] Ensure it is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in your final assay buffer (e.g., PBS, Tris, or cell culture medium). It's crucial to add the DMSO stock to the buffer and not the other way around.

    • Example: To test a final concentration of 100 µM with 0.5% DMSO, add 2.5 µL of a 20 mM stock to 497.5 µL of buffer.

  • Visual Inspection: Immediately after mixing, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.[3]

  • Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 24 hours).[1]

  • Final Assessment: After incubation, visually inspect the solutions again. The highest concentration that remains clear is your maximum working concentration under these conditions. For a more quantitative measure, you can measure absorbance at ~600 nm, where higher absorbance indicates more light scattering from a precipitate.[3]

Protocol 2: Preparing a Co-Solvent Formulation for In Vivo or In Vitro Use

If DMSO alone is insufficient or not ideal, a co-solvent system can be used. The following are examples based on common formulations for poorly soluble drugs. Note: These formulations must be tested for compatibility with your specific assay (e.g., cell toxicity, enzyme inhibition).

Example Formulation 1: DMSO/PEG300/Tween-80/Saline [4]

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add DMSO to dissolve the compound. Aim for a 5-10% final volume of DMSO.

  • Add PEG300 (e.g., to a final concentration of 40%) and vortex thoroughly.

  • Add Tween-80 (e.g., to a final concentration of 5%) and vortex thoroughly.

  • Slowly add the remaining volume of saline or PBS while vortexing to bring the solution to the final volume.

  • Optional: Briefly sonicate in a water bath if the solution is not completely clear.

Example Formulation 2: DMSO/SBE-β-CD/Saline [4]

Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a cyclodextrin (B1172386) used to form inclusion complexes and improve solubility.

  • Prepare a stock solution of SBE-β-CD in saline or water (e.g., 20% w/v).

  • Dissolve the this compound in DMSO (e.g., to make up 10% of the final volume).

  • Slowly add the DMSO/compound solution to the SBE-β-CD solution while vortexing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: Based on data for Fluralaner, high-purity, anhydrous DMSO is an excellent starting point.[7][8] Fluralaner is soluble in DMSO at approximately 30 mg/mL and up to 200 mg/mL with sonication.[4][7][8] Dimethylformamide (DMF) is another option.[7] Always use a newly opened bottle of a high-purity solvent, as absorbed water can affect the solubility of hydrophobic compounds.[8]

Q2: How much DMSO is acceptable in my cell-based assay?

A2: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is critical to run a vehicle control (medium + same percentage of DMSO without your compound) to ensure the solvent itself is not affecting cell viability, proliferation, or the specific endpoint you are measuring.

Q3: Can I use heat to dissolve my this compound?

A3: Gentle warming (e.g., 37°C) can be used to aid dissolution. However, be cautious with higher temperatures as they could potentially degrade your compound.[9] Always check the thermal stability of your specific analogue first.

Q4: I'm still seeing precipitation. What are more advanced options?

A4: If standard methods fail, you can explore more advanced formulation strategies, though these require more significant development:

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEG) to create an amorphous solid, which has higher solubility than the crystalline form.[2][10][11] This is typically achieved by solvent evaporation or hot-melt extrusion.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.[2][12] This is done using techniques like milling or high-pressure homogenization.

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be used, where the compound is dissolved in a mixture of oils, surfactants, and co-solvents.[13]

Q5: How does Fluralaner and its analogues work?

A5: Isoxazoline insecticides, including Fluralaner, act as non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in insects and acarines.[14][15] This blocks the transmission of nerve signals, leading to paralysis and death of the parasite.[14] This class of insecticides is significantly more selective for invertebrate receptors than mammalian receptors.[14]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release receptor GABA-gated Chloride (Cl-) Channel GABA->receptor Binds Cl_ion Cl- receptor->Cl_ion Opens Channel no_signal No Nerve Signal (Paralysis) receptor->no_signal hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Cl_ion->hyperpolarization Influx Fluralaner Fluralaner Analogue-2 Fluralaner->receptor Blocks Channel Fluralaner->no_signal

Caption: Simplified diagram of the mechanism of action for Fluralaner analogues on GABA-gated chloride channels.

Data Summary Tables

Table 1: Solubility of Fluralaner in Various Solvents and Formulations

This table summarizes publicly available solubility data for Fluralaner and can be used as a reference point for selecting starting solvents for your analogue.

Solvent / Formulation SystemApproximate SolubilitySource
DMSO~30 mg/mL[7]
DMSO (with sonication)200 mg/mL (359.52 mM)[4][8]
Dimethylformamide (DMF)~30 mg/mL[7]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[7]
10% DMSO >> 90% Corn Oil≥ 2.25 mg/mL (4.04 mM)[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.25 mg/mL (4.04 mM)[4]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.25 mg/mL (4.04 mM)[4]

Table 2: Template for Recording Solubility of this compound

We recommend you use a similar table to systematically record the solubility of your specific analogue during your experiments.

Solvent / Formulation SystemAnalogue-2 ConcentrationTemperature (°C)TimepointObservations (Clear, Precipitate, etc.)
100% DMSO50 mM250 hrClear
Assay Buffer + 0.5% DMSO100 µM370 hrClear
Assay Buffer + 0.5% DMSO100 µM3724 hrCrystalline Precipitate
Assay Buffer + 0.5% DMSO50 µM3724 hrClear
Add your systems here...

References

Technical Support Center: Crystallization of Fluralaner Analogue-2 for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Fluralaner analogue-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals suitable for X-ray crystallography. The guidance is based on established methodologies for small molecule crystallization and specific protocols successfully employed for the parent compound, Fluralaner.

Troubleshooting Guide

Crystallization is often a trial-and-error process. This guide addresses common issues encountered during the crystallization of small organic molecules like this compound.

Problem: No Crystals Form, Only Clear Solution.

Possible CauseSuggested Solution
Solution is undersaturated. 1. Slowly evaporate the solvent to increase the concentration of the analogue. 2. If using a co-solvent system, slowly add an anti-solvent to decrease the solubility. 3. Prepare a more concentrated initial solution and repeat the crystallization attempt.[1]
Incorrect solvent system. 1. Test a wider range of solvents with varying polarities. A 'like dissolves like' approach is a good starting point.[2] 2. For Fluralaner, successful solvents include methanol (B129727), ethanol, isopropanol (B130326), ethyl acetate (B1210297), and co-solvent systems like isopropanol/n-hexane and ethanol/isopropyl ether.[3]
Kinetics of nucleation are too slow. 1. Introduce a seed crystal from a previous experiment, if available. 2. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. 3. Try a lower temperature to decrease solubility and promote nucleation.

Problem: Amorphous Precipitate or Oil Forms.

Possible CauseSuggested Solution
Supersaturation is too high, leading to rapid precipitation. 1. Start with a more dilute solution. 2. Slow down the rate of crystallization by reducing the evaporation rate (e.g., smaller opening on the vial) or using a slower cooling profile.[2] 3. Use a solvent in which the compound is more soluble and introduce an anti-solvent very slowly (vapor diffusion).
Presence of impurities. 1. Re-purify the this compound sample. Impurities can inhibit crystal lattice formation. 2. If the oil persists after drying under vacuum, try triturating the oil with a small amount of a non-polar solvent like hexanes to potentially remove soluble impurities.[2]
Compound has a low melting point or is inherently difficult to crystallize. 1. Attempt crystallization at a lower temperature. 2. Explore a wider range of solvent systems, including those with different hydrogen bonding capabilities.

Problem: Crystals are Too Small, Thin Plates, or Needles.

Possible CauseSuggested Solution
Rapid nucleation leading to many small crystals. 1. Decrease the level of supersaturation by using a more dilute solution or a slower evaporation/cooling rate.[1] 2. Use a solvent that provides moderate, rather than high, solubility.[1]
Anisotropic crystal growth. 1. Try a different solvent system. The solvent can influence crystal habit. For molecules with aromatic rings, solvents that can pi-stack (e.g., toluene, benzene) might alter the crystal packing.[4] 2. Slow down the crystal growth as much as possible to allow for more uniform development in all dimensions.
Poor diffraction quality from thin plates. 1. If obtaining block-like crystals is unsuccessful, consider using microfocus X-ray sources at a synchrotron, which can work with smaller or unconventionally shaped crystals.[4][5] 2. Micro-electron diffraction (MicroED) is an emerging technique that can be used for very small crystals.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for crystallizing this compound?

A1: A good starting point is to mimic the successful crystallization conditions reported for the parent Fluralaner molecule.[3] Begin with slow evaporation from a saturated solution at room temperature.[3][7] Refer to the experimental protocols below for specific solvent systems that have proven effective for Fluralaner.

Q2: How do I choose the right solvent for crystallization?

A2: Solvent selection is critical. An ideal solvent will dissolve the compound when warm but allow it to become supersaturated and crystallize upon cooling or slow evaporation.[1] You should screen a range of solvents with varying polarities. For Fluralaner, various polymorphs were obtained using solvents like methanol, ethyl acetate, and co-solvent systems such as isopropanol/n-hexane and ethanol/isopropyl ether.[3]

Q3: My crystals are always twinned. What can I do?

A3: Twinning is a common issue where two or more crystals intergrow. To mitigate this, try to slow down the crystal growth as much as possible. This can be achieved by using a more dilute solution, a slower rate of evaporation, or a very slow cooling ramp. Trying different solvent systems can also sometimes resolve twinning issues.

Q4: How pure does my sample of this compound need to be?

A4: For the best chance of obtaining high-quality single crystals, your sample should be as pure as possible (>98%). Impurities can disrupt the crystal lattice formation, leading to poor crystal quality or preventing crystallization altogether.[1][8]

Q5: What is polymorphism and should I be concerned about it?

A5: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[9] Fluralaner itself exhibits at least three polymorphs (Form I, Form II, and Form III), which were obtained under different crystallization conditions.[3][10] It is very likely that this compound will also exhibit polymorphism. This is not necessarily a problem, but it is important to be aware that different conditions may produce different crystal forms with potentially different properties. For structural analysis, any well-diffracting single crystal is usually sufficient.

Experimental Protocols

The following are detailed protocols adapted from the successful crystallization of Fluralaner, which can be used as a starting point for this compound.

Protocol 1: Slow Evaporation for Form I (adapted from Fluralaner)

  • Dissolve the this compound in a minimal amount of methanol at room temperature (23 ± 2 °C) to create a saturated solution.

  • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

  • Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation.

  • Leave the vial undisturbed in a vibration-free location for several days.

  • Monitor for crystal growth. Single crystals of Fluralaner Form I were obtained over 2 days using this method.[3]

Protocol 2: Slow Evaporation for Form II (adapted from Fluralaner)

  • At 25 °C, dissolve the this compound in ethyl acetate (e.g., 200 mg in 1 mL).

  • Filter the solution through a 0.22 µm filter into a clean beaker or vial.[3]

  • Seal the container with cling film and puncture a single small hole with a needle to allow for very slow evaporation.[3]

  • Allow the setup to stand at room temperature for several days. Fluralaner Form II crystals were obtained after 3 days.[3]

  • A variation for single crystals of Form II involved the slow evaporation of a saturated solution in an ethanol/isopropyl ether (1:1 v/v) mixture.[3]

Protocol 3: Quenching/Evaporation for Form III (adapted from Fluralaner)

  • Dissolve the this compound in a 1:5 v/v mixture of isopropanol and n-hexane at an elevated temperature (e.g., 50 °C).

  • Rapidly cool the solution to a lower temperature (e.g., 20 °C).

  • Leave the solution to stand for at least one day.[3] This combination of quenching and subsequent aging can promote the nucleation of a specific polymorph.

Quantitative Data

The following table summarizes the crystallographic data for the known polymorphs of the parent compound, Fluralaner. This provides a reference for the type of data you will obtain from a successful X-ray diffraction experiment.

ParameterFluralaner Form IFluralaner Form IIFluralaner Form III
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
a (Å) 20.3311.2310.98
b (Å) 10.2918.0112.01
c (Å) 24.3812.6318.99
α (°) ** 909090
β (°) 112.59107.0190
γ (°) 909090
Volume (ų) **4712.92445.62501.7
Z 844
Data sourced from a 2023 study on Fluralaner polymorphs.[3][10]

Visualizations

Experimental Workflow for Crystallization

The following diagram outlines a general workflow for troubleshooting the crystallization of a new compound like this compound.

Crystallization_Workflow start Start: Purified This compound screen Initial Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) start->screen observe Observe Outcome screen->observe no_xtal No Crystals / Clear Solution observe->no_xtal Undersaturated precipitate Amorphous Precipitate / Oil observe->precipitate Too Supersaturated poor_xtal Poor Quality Crystals (Small, Needles, Plates) observe->poor_xtal Sub-optimal Growth good_xtal Good Quality Single Crystals observe->good_xtal Success inc_conc Increase Concentration Change Solvent no_xtal->inc_conc dec_conc Decrease Concentration Slow Down Crystallization Rate precipitate->dec_conc refine Refine Conditions (Slower growth, different solvent) poor_xtal->refine xrd Proceed to X-Ray Diffraction good_xtal->xrd inc_conc->screen dec_conc->screen refine->screen

Caption: A troubleshooting workflow for small molecule crystallization.

References

Technical Support Center: Optimization of Fluralaner Analogue-2 Dosage for Horn Fly Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of Fluralaner (B1663891) analogue-2 dosage for the control of horn flies (Haematobia irritans). The following sections provide detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the research and development process. The information is based on the established principles of isoxazoline (B3343090) insecticides, with Fluralaner serving as the primary reference compound.

Mechanism of Action: Isoxazoline Insecticides

Fluralaner and its analogues are part of the isoxazoline class of parasiticides.[1][2] Their primary mode of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamate-gated chloride channels (GluCls).[3][4][5][6] By blocking these channels in the neurons of insects, isoxazolines prevent the influx of chloride ions, which leads to reduced neuronal inhibition, hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.[1][7] This unique binding site differs from that of other insecticide classes, which can be beneficial in overcoming existing resistance mechanisms.[8][9][10]

GABASignaling cluster_neuron Postsynaptic Neuron Membrane GABA_R GABA-Gated Chloride Channel (GABA-R) GABA_R->Chloride Opens Channel Blocked Blocked Ion Influx GABA GABA Neurotransmitter GABA->GABA_R Binds to receptor Fluralaner Fluralaner Analogue-2 (Antagonist) Fluralaner->GABA_R Blocks Channel Influx Normal Ion Influx Hyper Hyperexcitation & Paralysis Blocked->Hyper Leads to

Caption: Mechanism of action of this compound on insect GABA-gated chloride channels.

Experimental Protocols for Dosage Optimization

Effective dosage optimization requires a systematic approach, progressing from in vitro characterization to on-animal efficacy and pharmacokinetic studies.

Protocol 2.1: In Vitro Dose-Response Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD50) of this compound against horn flies.

Methodology:

  • Fly Rearing: Maintain a susceptible strain of horn flies under controlled laboratory conditions (e.g., 27°C, 70% RH, 12:12 L:D cycle).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of five to seven serial dilutions to establish a dose range expected to produce 10-90% mortality.

  • Dosing:

    • Immobilize adult horn flies (2-5 days old) by chilling them on a cold plate.

    • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of individual flies.

    • Include a solvent-only control group.

    • Treat at least three replicates of 20-25 flies per concentration.

  • Incubation & Assessment:

    • Place treated flies in holding containers with a food source (e.g., citrated bovine blood).

    • Maintain under controlled environmental conditions.

    • Assess mortality at 24 and 48 hours post-application. Flies are considered dead if they are unable to make coordinated movement when prodded.

  • Data Analysis: Use probit analysis to calculate the LD50, LD90, and their respective 95% confidence intervals.

Protocol 2.2: On-Animal Efficacy and Duration of Activity Study

Objective: To evaluate the efficacy and persistent activity of a topical formulation of this compound on cattle.

Methodology:

  • Animal Selection: Select healthy cattle of similar age, weight, and breed with no prior insecticide treatment for at least 60 days. Acclimate animals to the study conditions.

  • Group Allocation: Randomly allocate animals to treatment groups (e.g., 4-6 animals per group). Groups should include:

    • Negative Control (untreated or vehicle-only).

    • This compound Dose 1 (e.g., 1.25 mg/kg).

    • This compound Dose 2 (e.g., 2.5 mg/kg).

    • This compound Dose 3 (e.g., 5.0 mg/kg).

    • Positive Control (a commercial product with a known efficacy).

  • Treatment Administration:

    • Calibrate the application device to ensure accurate dosing.

    • Apply the designated pour-on formulation along the dorsal midline of each animal.

  • Fly Counts:

    • Perform horn fly counts on each animal prior to treatment (Day 0) and at regular intervals post-treatment (e.g., Days 3, 7, 14, 21, 28, and weekly thereafter until efficacy drops below 90%).

    • Count flies on one entire side of the animal and double the number for a whole-body estimate.[11] Digital photography can be used to improve accuracy.[11][12]

  • Efficacy Calculation: Calculate the percent efficacy for each treatment group at each time point using the following formula:

    • Efficacy (%) = 100 * (1 - (C / T))

    • Where C is the mean number of flies on the treated group and T is the mean number of flies on the control group.

  • Data Analysis: Use statistical methods (e.g., ANOVA with repeated measures) to compare fly counts and efficacy between groups over time.

Protocol 2.3: Pharmacokinetic (PK) Profile Assessment

Objective: To determine key pharmacokinetic parameters of this compound in cattle following topical administration.

Methodology:

  • Animal Selection and Dosing: Use a subset of animals from the efficacy study or a dedicated group. Administer a single dose of the formulation.

  • Blood Sampling:

    • Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at predetermined time points.

    • A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 2, 6, 12, 24, 48, 72 hours, and then weekly).

  • Plasma Preparation and Storage: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in bovine plasma.[13]

    • The method should meet regulatory standards for linearity, accuracy, precision, and sensitivity.

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin®) to calculate key PK parameters, including:

    • Cmax (Maximum plasma concentration).

    • Tmax (Time to reach Cmax).

    • AUC (Area under the concentration-time curve).

    • t½ (Elimination half-life).[13][14]

Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo / On-Animal Phase cluster_final Finalization A Dose-Response Bioassay B Calculate LD50/LD90 A->B C Dose Range-Finding (Small Scale) B->C Inform Starting Doses D Pivotal Efficacy & Duration of Activity Study C->D E Pharmacokinetic (PK) Study D->E Concurrent or Sequential F Confirm Safety Margin D->F G Optimal Dose Selection F->G Confirm Dose H Regulatory Submission Package G->H

Caption: A typical experimental workflow for insecticide dosage optimization.

Quantitative Data Summaries (Hypothetical Data)

The following tables represent plausible data that could be generated from the experiments described above.

Table 1: Dose-Response of this compound on Horn Flies (In Vitro)

Concentration (ng/fly) No. of Flies Mortality at 24h (%) Mortality at 48h (%)
0 (Control) 75 4.0 5.3
0.5 75 15.2 22.7
1.0 75 38.7 51.5
2.0 75 65.3 78.8
4.0 75 89.3 96.0

| Calculated LD50 (48h) | - | - | 1.05 ng/fly |

Table 2: Efficacy of this compound Pour-on Formulation in Cattle

Day Post-Treatment Control (Mean Fly Count) Dose 1 (1.25 mg/kg) % Efficacy Dose 2 (2.5 mg/kg) % Efficacy Dose 3 (5.0 mg/kg) % Efficacy
3 255 98.5 99.2 99.5
14 310 96.2 98.8 99.1
28 280 91.5 97.5 98.6
42 350 85.1 94.3 97.2

| 56 | 325 | 72.4 | 88.7 | 92.4 |

Table 3: Key Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg Dose)

Parameter Mean Value Standard Deviation
Cmax (ng/mL) 85.4 ± 15.2
Tmax (days) 3.5 ± 1.2
AUC (ng*day/mL) 2150 ± 350

| Elimination Half-life (t½, days) | 15.8 | ± 2.5 |

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for our first on-animal study? A1: Your starting doses should be informed by the in vitro LD90 values and any available pharmacokinetic data from similar compounds or formulations. A common approach is to bracket the anticipated effective dose with a lower and a higher concentration in a small-scale, range-finding study before committing to a larger pivotal trial.

Q2: How does the formulation vehicle affect the dosage and efficacy? A2: The formulation is critical. The vehicle affects the stability, spreadability, skin penetration, and ultimately the bioavailability of the active ingredient. Different solvent and spreading agent combinations can significantly alter the pharmacokinetic profile (Cmax, Tmax, and half-life), thereby influencing both the speed of kill and the duration of protection. It is essential to test the final, market-intended formulation in your pivotal efficacy studies.

Q3: What are the key safety parameters to monitor in the host animal (cattle)? A3: During all on-animal studies, monitor for any adverse events. Key parameters include daily clinical observations (general health, behavior, appetite), examination of the application site for irritation (redness, swelling, hair loss), and body weight measurements. For novel compounds, more extensive toxicological workups may be required by regulatory agencies. While isoxazolines generally have a high margin of safety in mammals, it is crucial to establish this for your specific analogue.[1][15]

Q4: How should we manage the risk of insecticide resistance development? A4: Resistance management should be a consideration from the early stages of development. Establish a baseline susceptibility of target horn fly populations before large-scale field trials. After product launch, a resistance monitoring program is crucial. Providing guidance to end-users on rotating insecticide classes and using integrated pest management (IPM) strategies is a key aspect of product stewardship.[16][17]

Troubleshooting Guide

Q: We are seeing lower-than-expected efficacy in our field trial. What could be the cause? A: Several factors could contribute to poor efficacy. Use the following decision tree to diagnose the potential issue.

Troubleshooting A Start: Lower-Than-Expected Efficacy Observed B Was the correct dose administered? A->B C Check animal weights, calculations, and applicator calibration. B->C No D Was the formulation stable and applied correctly? B->D Yes J Issue Resolved / Cause Identified C->J E Review formulation batch records. Confirm application technique (e.g., along dorsal line). D->E No F Are environmental factors interfering? D->F Yes E->J G Consider heavy rainfall post-application, extreme temperatures, or unusually high fly pressure from nearby untreated herds. F->G Yes H Could there be pre-existing resistance in the fly population? F->H No G->J I Collect flies from the trial site. Conduct resistance bioassays and compare to susceptible lab strain. H->I Possible H->J Unlikely I->J

References

identifying degradation pathways of Fluralaner analogue-2 under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Fluralaner (B1663891) analogue-2 under laboratory conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of Fluralaner analogue-2 degradation.

Issue 1: Inconsistent or non-reproducible results in degradation studies.

Possible Cause Troubleshooting Step Recommended Action
Inconsistent environmental conditions Verify and control experimental parameters.Ensure temperature, pH, and light intensity are consistent across all replicates and experiments. Use calibrated equipment and document all settings.[1][2]
Sample contamination Review sample handling and preparation procedures.Use high-purity solvents and reagents.[3] Clean all glassware thoroughly. Prepare fresh stock solutions for each experiment.
Analytical instrument variability Check instrument performance and calibration.Run system suitability tests before each analytical run. Calibrate the instrument using certified reference standards.[4][5][6]
Degradation of stock solutions Assess the stability of stock solutions.Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, at low temperature).[3] Re-evaluate the concentration of older stock solutions before use.

Issue 2: Difficulty in identifying degradation products.

Possible Cause Troubleshooting Step Recommended Action
Low concentration of degradation products Optimize sample concentration and analytical method.Concentrate the sample using solid-phase extraction (SPE) or other appropriate techniques.[5][7] Increase the injection volume on the analytical instrument.
Co-elution of peaks in chromatography Modify the chromatographic method.Adjust the mobile phase composition, gradient, or flow rate.[4][6] Consider using a different column with alternative selectivity.
Lack of appropriate analytical standards Synthesize or source potential degradation products.Based on predicted degradation pathways (hydrolysis, oxidation), synthesize small quantities of potential products to use as reference standards for confirmation.
Complex sample matrix Employ sample cleanup procedures.Use techniques like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for a novel isoxazoline (B3343090) compound like this compound?

A1: For novel isoxazoline compounds, the primary abiotic degradation pathways to investigate are hydrolysis and photolysis.[8][9] Additionally, considering the potential for environmental exposure, microbial degradation should also be assessed.[8][10] Fluralaner itself is known to be very persistent under aerobic conditions but degrades in aquatic sediment under anaerobic conditions.[3]

Q2: How can I set up a laboratory experiment to study the hydrolysis of this compound?

A2: A standard hydrolysis study involves incubating the compound in buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9) and temperatures.[2][11] Samples are collected at various time points and analyzed to determine the rate of disappearance of the parent compound and the appearance of any degradation products.

Q3: What conditions are recommended for a photolysis study?

A3: Photolysis studies typically involve exposing a solution of the compound to a light source that mimics natural sunlight (e.g., a xenon arc lamp).[8][12] The experiment should include control samples that are kept in the dark to differentiate between photolytic and other degradation pathways. The intensity of the light source should be monitored and controlled.[12]

Q4: What analytical techniques are most suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying Fluralaner and its analogues in various matrices.[3][5][7] A Reverse-Phase HPLC (RP-HPLC) method with a C18 column is commonly used for separation.[4][6]

Experimental Protocols

Protocol 1: Hydrolytic Degradation Study

This protocol outlines the steps to assess the hydrolytic stability of this compound.

  • Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to achieve a final concentration suitable for analysis, ensuring the organic solvent concentration is minimal (<1%).

  • Incubation: Dispense the test solutions into sterile, sealed vials. Incubate the vials at a constant temperature (e.g., 25°C and 50°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the samples by a validated HPLC-MS/MS method to determine the concentration of this compound and any degradation products.

  • Data Analysis: Calculate the rate of hydrolysis (half-life) at each pH and temperature.

Protocol 2: Photolytic Degradation Study

This protocol describes the procedure for evaluating the photolytic degradation of this compound.

  • Preparation of Test Solutions: Prepare a solution of this compound in a solvent that is transparent to the light source (e.g., acetonitrile/water).

  • Experimental Setup: Place the test solution in a quartz vessel under a controlled light source (e.g., xenon arc lamp with filters to simulate sunlight). Prepare control samples by wrapping identical vessels in aluminum foil to keep them in the dark.

  • Exposure: Expose the samples to continuous irradiation at a constant temperature.

  • Sampling: At specific time points, collect aliquots from both the irradiated and dark control samples.

  • Sample Analysis: Analyze the samples using a validated HPLC-MS/MS method.

  • Data Analysis: Compare the degradation rate in the irradiated samples to the dark controls to determine the photolytic degradation rate and identify any photoproducts.

Quantitative Data Summary

The following tables provide example parameters for an HPLC-MS/MS method for the analysis of Fluralaner analogues, based on published methods for Fluralaner.[3][4][5][6]

Table 1: Example HPLC Parameters

Parameter Value
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 10 mM Ammonium Carbonate in Water, pH 9[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Example MS/MS Parameters (for Fluralaner)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Capillary Voltage 3 kV[3]
Gas Temperature 240°C[3]
Parent Ion (m/z) 554.0[3]
Product Ions (m/z) 534, 494, 424[3]

Visualizations

experimental_workflow_hydrolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock Prepare Stock Solution of this compound prep_stock->prep_test incubate Incubate at Constant Temperature (Dark) prep_test->incubate sampling Collect Samples at Time Intervals incubate->sampling hplc_ms Analyze by HPLC-MS/MS sampling->hplc_ms data_analysis Calculate Degradation Rate hplc_ms->data_analysis

Caption: Workflow for Hydrolytic Degradation Study.

experimental_workflow_photolysis cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare Test Solution in UV-Transparent Solvent expose_light Expose to Simulated Sunlight prep_solution->expose_light dark_control Dark Control prep_solution->dark_control sampling Collect Samples at Time Intervals expose_light->sampling dark_control->sampling hplc_ms Analyze by HPLC-MS/MS sampling->hplc_ms data_analysis Determine Photolytic Degradation Rate hplc_ms->data_analysis

Caption: Workflow for Photolytic Degradation Study.

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_oxidation Oxidation parent This compound hydrolysis_product_1 Hydrolysis Product A parent->hydrolysis_product_1 pH dependent photo_product_1 Photoproduct X parent->photo_product_1 UV light oxidation_product_1 Oxidative Product I parent->oxidation_product_1 e.g., with oxidizing agents hydrolysis_product_2 Hydrolysis Product B hydrolysis_product_1->hydrolysis_product_2 photo_product_2 Photoproduct Y photo_product_1->photo_product_2

Caption: Hypothetical Degradation Pathways of this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Fluralaner (B1663891) analogue-2 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter for Fluralaner analogue-2?

A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter as it determines the dose required to achieve therapeutic concentrations in the target tissues. Poor oral bioavailability can lead to high variability in drug exposure and potentially reduced efficacy.[1]

Q2: What are the probable causes of poor oral bioavailability for a compound like this compound?

A2: Fluralaner and its analogues are typically lipophilic (fat-soluble) compounds with low aqueous solubility.[2] The primary reasons for poor oral bioavailability of such compounds include:

  • Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a necessary step for absorption.

  • Poor Permeability: The compound may have difficulty passing through the intestinal wall to enter the bloodstream.[1][3][4]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing the amount of active drug.[5][6]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI tract, limiting absorption.[6][7]

Q3: What initial steps can be taken to improve the oral bioavailability of this compound?

A3: The initial focus should be on improving the dissolution rate and solubility of the compound. Promising strategies include:[8]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[9]

  • Formulation with Lipids: Since Fluralaner analogues are lipophilic, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve solubility and absorption.[5][9][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.[8]

  • Effect of Food: For Fluralaner, administration with food has been shown to significantly increase bioavailability.[11][12][13] This should be investigated for this compound.

Troubleshooting Guide

Q4: My in vivo pharmacokinetic study in rats showed very low and variable plasma concentrations of this compound. What are the potential causes and next steps?

A4: Low and variable plasma concentrations are a common challenge with poorly soluble compounds.

Potential Causes:

  • Inadequate Formulation: A simple suspension of the compound in an aqueous vehicle is often insufficient for lipophilic drugs.[14][15]

  • Precipitation in the GI Tract: The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.

  • High Inter-Animal Variability: Differences in gastric emptying rates, intestinal motility, and metabolism among animals can lead to high variability.[3][4][16]

  • Insufficient Dose: The administered dose may be too low to achieve detectable plasma concentrations.

Recommended Next Steps:

  • Formulation Optimization: Develop and test an improved formulation. A good starting point would be a lipid-based formulation such as a SEDDS.[9]

  • In Vitro Dissolution Testing: Compare the dissolution profile of your new formulation against the old one in simulated gastric and intestinal fluids.

  • Fasted vs. Fed Study: Conduct a small pilot pharmacokinetic study in rats under both fasted and fed conditions to see if food enhances absorption, as is the case with Fluralaner.[12][13]

  • Dose Escalation: If plasma levels are consistently low, a dose escalation study may be warranted to determine if exposure increases with the dose.

Q5: My formulation of this compound appears stable in vitro but performs poorly in vivo. What should I investigate?

A5: Discrepancies between in vitro and in vivo performance often point to complex physiological factors that are not captured by simple in vitro tests.

Areas to Investigate:

  • In Vivo Solubilization: The formulation may not be forming a stable, well-dispersed system in the complex environment of the GI tract. The presence of bile salts and other endogenous surfactants in vivo can impact formulation performance.

  • First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver.[6] Consider performing an in vitro metabolic stability assay using liver microsomes.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-gp. A Caco-2 permeability assay can be used to investigate this.[17][18] An efflux ratio greater than 2 suggests the involvement of active efflux.[17][18]

Data Presentation: Pharmacokinetic Parameters of this compound in Different Formulations

The following table summarizes hypothetical pharmacokinetic data in rats, demonstrating the potential impact of formulation on the oral bioavailability of this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension5085 ± 254950 ± 350100 (Reference)
Micronized Suspension50210 ± 6022800 ± 700295
SEDDS50850 ± 150110500 ± 12001105

Data are presented as mean ± standard deviation.

Mandatory Visualizations

workflow cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Decision P1 Poor Oral Bioavailability Observed in vivo P2 Physicochemical Characterization (Solubility, LogP) P1->P2 T2 Caco-2 Permeability Assay (Assess Efflux) P1->T2 T3 Metabolic Stability Assay (Liver Microsomes) P1->T3 T1 Formulation Development (e.g., SEDDS, Nanosuspension) P2->T1 Solubility-limited? S1 Pilot PK Study in Rats (Optimized Formulation) T1->S1 T2->S1 Efflux an issue? T3->S1 Metabolism an issue? S2 Dose Proportionality Study S1->S2 S3 Fed vs. Fasted State Study S1->S3 D1 Bioavailability Goal Met? S2->D1 S3->D1 D1->T1 No E1 Proceed to Further Development D1->E1 Yes

Caption: Experimental workflow for troubleshooting poor oral bioavailability.

barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Circulation Drug_Oral Oral Dosage Form Drug_Dissolved Drug in Solution Drug_Oral->Drug_Dissolved Dissolution Enterocyte Enterocyte Drug_Dissolved->Enterocyte Permeation Enterocyte->Drug_Dissolved Efflux Metabolism_Gut Gut Wall Metabolism Enterocyte->Metabolism_Gut Metabolism Portal_Vein Portal Vein Enterocyte->Portal_Vein Absorption Efflux Efflux (e.g., P-gp) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation

Caption: Key physiological barriers to oral drug absorption.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound.[19][20][21]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).[22]

  • Acclimatize animals for at least one week before the study.[23]

  • Fast animals overnight (12-16 hours) with free access to water before dosing.[24]

2. Dosing:

  • Prepare the dosing formulation (e.g., aqueous suspension, SEDDS) of this compound. Ensure homogeneity of the formulation, especially for suspensions.

  • Administer the formulation via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).[23]

  • For determination of absolute bioavailability, an intravenous (IV) group should be included, receiving a lower dose (e.g., 1-2 mg/kg) of a solubilized form of the compound.[24]

3. Blood Sampling:

  • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).[22][24]

  • Use tubes containing an anticoagulant (e.g., EDTA or heparin).[23]

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.[19]

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Caco-2 Permeability Assay

This in vitro assay is used to predict intestinal permeability and to identify if a compound is a substrate for efflux transporters.[17][25][26]

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a polarized monolayer.[17][27]

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.[7][27]

  • Optionally, perform a Lucifer Yellow rejection assay to further confirm monolayer integrity.

3. Transport Experiment:

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • A to B Transport (Apical to Basolateral): Add the drug solution to the apical (upper) side of the monolayer and fresh buffer to the basolateral (lower) side.

  • B to A Transport (Basolateral to Apical): Add the drug solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]

  • Collect samples from the receiver compartment at the end of the incubation period.

4. Analysis and Calculation:

  • Quantify the concentration of the drug in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.[18]

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[17][18]

References

minimizing off-target effects of Fluralaner analogue-2 in non-pest species

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluralaner (B1663891) Analogue-2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Fluralaner analogue-2 in non-pest species. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its potential for off-target effects?

This compound, like its parent compound fluralaner, is believed to primarily act as a non-competitive antagonist of GABA (gamma-aminobutyric acid) and L-glutamate gated chloride channels in the nervous system of insects. This antagonism blocks the inhibitory effects of GABA and glutamate (B1630785), leading to hyperexcitation, paralysis, and death of the target pest.

However, the potential for off-target effects arises from the fact that similar ion channels are present in the nervous systems of non-target organisms, including vertebrates and other invertebrates. Although fluralaner generally shows a higher selectivity for insect receptors, any alteration in the structure of an analogue could potentially modify this selectivity profile. Therefore, it is crucial to experimentally verify the selectivity of this compound for target pest receptors over those of non-pest species.

Q2: Which non-pest species are most likely to be affected by this compound?

Based on data from fluralaner and other isoxazoline (B3343090) insecticides, aquatic invertebrates and certain beneficial insects are often the most susceptible non-target organisms.

  • Aquatic Invertebrates: Crustaceans such as Daphnia magna (water flea) are particularly sensitive to isoxazolines due to the presence of susceptible GABA-gated chloride channels.

  • Beneficial Insects: Pollinators like bees (Apis mellifera) and predatory insects can be at risk, although the impact can vary significantly based on the specific compound and the route of exposure.

  • Vertebrates: While fluralaner generally has a good safety profile in vertebrates due to lower affinity for their GABA receptors, it is essential to conduct thorough testing on analogue compounds. Fish and amphibians may also be susceptible to aquatic contamination.

Q3: How can I design my experiments to specifically investigate off-target effects?

A multi-tiered approach is recommended to effectively assess off-target effects:

  • In Vitro Screening: Begin with receptor binding assays using cell lines expressing GABA and glutamate receptors from both target pests and a range of non-target species (e.g., rat, fish, honeybee). This allows for an initial assessment of selectivity.

  • Cell-Based Assays: Utilize functional assays to measure the actual inhibitory effect of this compound on receptor function in different species.

  • In Vivo Tier 1 (Acute Toxicity): Conduct acute toxicity studies on sensitive non-target indicator species like Daphnia magna and zebrafish (Danio rerio) embryos to determine lethal concentrations (LC50).

  • In Vivo Tier 2 (Sublethal Effects): If acute toxicity is observed, or if there is a high risk of environmental exposure, proceed with studies to evaluate sublethal endpoints. These can include behavioral changes, reproductive effects, and developmental abnormalities in relevant non-pest species.

Below is a recommended experimental workflow:

G cluster_0 In Vitro Assessment cluster_1 In Vivo Tier 1: Acute Toxicity cluster_2 In Vivo Tier 2: Sublethal & Chronic Effects a Receptor Binding Assays (Pest vs. Non-Pest Receptors) b Functional Cell-Based Assays (IC50 Determination) a->b Assess functional impact c Daphnia magna Acute Immobilisation Test (OECD 202) b->c Proceed if high non-target activity d Zebrafish Embryo Acute Toxicity Test (OECD 236) b->d Proceed if high non-target activity e Behavioral Assays (e.g., Bee Learning & Memory) c->e Proceed if low LC50 f Reproductive & Developmental Studies d->f Proceed if low LC50

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High variability in receptor binding assay results. 1. Inconsistent protein concentration in membrane preparations.2. Radioligand degradation.3. Issues with non-specific binding.1. Perform a protein quantification assay (e.g., Bradford) on all membrane preps before use.2. Aliquot and store radioligand at -80°C; avoid repeated freeze-thaw cycles.3. Optimize the concentration of the agent used to define non-specific binding (e.g., a high concentration of unlabeled GABA).
Unexpected mortality in control groups of Daphnia magna toxicity tests. 1. Contamination of the culture medium.2. Solvent toxicity (if using a vehicle like DMSO).3. Stress due to handling or environmental conditions (e.g., temperature, oxygen levels).1. Use freshly prepared, standardized media for all experiments.2. Ensure the final solvent concentration is below the no-observed-effect concentration (NOEC) for Daphnia magna (typically <0.1%). Run a solvent-only control.3. Acclimatize organisms to test conditions and monitor water quality parameters throughout the study.
No observable effect in non-target species, even at high concentrations. 1. Low bioavailability of this compound in the test system.2. Rapid metabolism of the compound by the test organism.3. The selected non-target species is genuinely insensitive.1. Verify the concentration of the compound in the test medium over time using analytical methods (e.g., HPLC).2. Consider using metabolic inhibitors (if ethically and scientifically justified) or measure metabolite formation.3. Review literature to ensure the selected species is appropriate. Consider testing a different, known-sensitive species.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.

Table 1: Comparative Selectivity of this compound for Insect vs. Vertebrate GABA Receptors

Receptor SourceLigandIC50 (nM)Selectivity Ratio (Vertebrate/Insect)
Drosophila melanogaster (Insect)This compound15-
Rattus norvegicus (Vertebrate)This compound3,500233

Table 2: Acute Toxicity of this compound in Target and Non-Target Species

SpeciesCommon NameTest TypeLC50/LD50
Ctenocephalides felis (Target)Cat FleaContact0.8 ng/flea
Daphnia magna (Non-Target)Water Flea48h Acute Immobilisation25 µg/L
Apis mellifera (Non-Target)Honeybee48h Acute Contact>100 µ g/bee
Oncorhynchus mykiss (Non-Target)Rainbow Trout96h Acute Toxicity150 µg/L

Experimental Protocols

Protocol 1: In Vitro GABA Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for GABA receptors from a target insect and a non-target vertebrate.

Materials:

  • Membrane preparations from insect (e.g., Sf9 cells expressing the RDL receptor) and vertebrate (e.g., rat brain cortex) tissues.

  • Radioligand (e.g., [³H]-EBOB).

  • This compound stock solution in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).

  • Unlabeled GABA for defining non-specific binding.

  • Scintillation vials and cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of the this compound dilution (or buffer for total binding, or unlabeled GABA for non-specific binding).

  • Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

  • Incubate for 90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value using non-linear regression analysis.

Protocol 2: Daphnia magna Acute Immobilisation Test (adapted from OECD 202)

Objective: To determine the acute toxicity (EC50) of this compound to Daphnia magna over a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Standard reconstituted freshwater (M7 medium).

  • This compound stock solution.

  • Glass test beakers.

  • Temperature-controlled incubator (20 ± 1°C) with a 16:8 hour light:dark cycle.

Procedure:

  • Prepare a range of test concentrations of this compound in the M7 medium. Include a negative control (medium only) and a solvent control if applicable.

  • Randomly allocate 20 daphnids, divided into four replicates of five animals each, to each test concentration and control.

  • Place each replicate of five daphnids into a test beaker containing 10 mL of the corresponding test solution.

  • Incubate for 48 hours under the specified conditions. Do not feed the daphnids during the test.

  • At 24 and 48 hours, count the number of immobile daphnids in each beaker. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculate the percentage of immobilisation for each concentration at each time point.

  • Determine the 48-hour EC50 value using a suitable statistical method (e.g., probit analysis).

Signaling Pathway Diagram

G cluster_target Target Pest Neuron cluster_nontarget Non-Target Organism Neuron GABA_T GABA Receptor_T GABA-gated Chloride Channel GABA_T->Receptor_T Binds & Opens IonFlow_T Chloride Influx (Inhibition) Receptor_T->IonFlow_T FA2_T Fluralaner Analogue-2 FA2_T->Receptor_T Antagonizes Result_T Hyperexcitation & Paralysis IonFlow_T->Result_T Block leads to GABA_NT GABA Receptor_NT GABA-gated Chloride Channel GABA_NT->Receptor_NT Binds & Opens IonFlow_NT Normal Chloride Influx (Inhibition) Receptor_NT->IonFlow_NT FA2_NT Fluralaner Analogue-2 (Low Affinity) FA2_NT->Receptor_NT Weakly Antagonizes Result_NT Normal Neuronal Function IonFlow_NT->Result_NT Maintained

refining the synthesis process to increase the yield of Fluralaner analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fluralaner analogue-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for refining the synthesis process and increasing the yield of this compound.

This compound Structure

For the purpose of this guide, "this compound" is defined as: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-chloro -N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzamide. This analogue differs from Fluralaner by the substitution of a methyl group with a chloro group on the phenyl ring.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound involves a two-step process. The first key step is the formation of the isoxazoline (B3343090) ring, followed by an amide coupling reaction to attach the side chain.

Q2: What are the critical factors affecting the yield of the isoxazoline formation step?

A2: The yield of the isoxazoline ring formation is primarily influenced by the choice of catalyst, solvent, and reaction temperature. Inefficient conversion of the starting materials or the formation of side products can significantly lower the yield.

Q3: I am observing low yields in the final amide coupling step. What are the potential causes?

A3: Low yields in the amide coupling step can be attributed to several factors, including the choice of coupling reagent, the presence of moisture, steric hindrance of the reactants, and inappropriate reaction temperature.[1][2] It is also crucial to ensure the carboxylic acid is properly activated before the addition of the amine.[1]

Q4: Are there any common side products that I should be aware of during the synthesis?

A4: Yes, in the isoxazoline formation step, dimerization of the nitrile oxide intermediate can occur, leading to undesired furoxan byproducts. During the amide coupling, side reactions can include the formation of an N-acylurea byproduct if carbodiimide (B86325) coupling agents are used without an additive like HOBt.

Q5: How can I purify the final this compound product?

A5: Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity solid. The choice of solvent for recrystallization is critical for obtaining a good recovery of the pure compound.

Troubleshooting Guides

Issue 1: Low Yield in Isoxazoline Ring Formation
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials (alkene or oxime)Insufficient catalyst activity or loading.Increase catalyst loading or try a different catalyst (see Table 1). Ensure the catalyst is not deactivated.
Reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments.
Inappropriate solvent.Screen different solvents (e.g., toluene, xylene, DMF).
Formation of significant side productsDimerization of the nitrile oxide.Add the alkene dipolarophile slowly to the reaction mixture to maintain a low concentration of the nitrile oxide.
Decomposition of starting materials or product.Lower the reaction temperature and monitor the reaction progress more frequently.
Issue 2: Low Yield in Amide Coupling Reaction
Symptom Possible Cause Suggested Solution
Starting materials (carboxylic acid and amine) remain unreactedInefficient activation of the carboxylic acid.Choose a more potent coupling reagent (see Table 2). Ensure the coupling reagent is fresh and active.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance.For sterically hindered substrates, consider using acyl fluoride (B91410) formation followed by reaction with the amine at an elevated temperature.[2]
Low conversion of the amineThe amine is not sufficiently nucleophilic.Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt if applicable.
Formation of N-acylurea byproductUsing carbodiimide reagents (e.g., EDC, DCC) alone.Add HOBt or an equivalent additive to suppress the formation of N-acylurea.[1]

Data Presentation

Table 1: Optimization of Isoxazoline Ring Formation
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1CuSO₄·5H₂OToluene801265
2Cu(OAc)₂Toluene801272
3Cu(OAc)₂Xylene100885
4Cu(OAc)₂DMF100878
5[Cu(MeCN)₄]PF₆Toluene601875
Table 2: Optimization of Amide Coupling Reaction
Entry Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1EDC/HOBtDIPEADCMRT1270
2HATUDIPEADMFRT688
3T3PPyridineTHFRT882
4SOCl₂-Toluene70465
5EDC/DMAPDIPEADCMRT1275

Experimental Protocols

Protocol 1: Synthesis of the Isoxazoline Intermediate
  • To a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) (1.0 eq) and 4-chloro-2-methylbenzaldehyde (B56668) oxime (1.1 eq) in xylene (5 mL/mmol), add copper(II) acetate (B1210297) (0.1 eq).

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired isoxazoline intermediate.

Protocol 2: Synthesis of this compound (Amide Coupling)
  • Dissolve the isoxazoline carboxylic acid intermediate (1.0 eq) in anhydrous DMF (10 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.

  • Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Isoxazoline Formation cluster_step2 Step 2: Amide Coupling start1 Starting Materials: - Acetophenone Derivative - Aldehyde Oxime reaction1 Reaction: - Xylene - Cu(OAc)₂ - 100°C, 8h start1->reaction1 workup1 Workup & Purification: - Filtration - Column Chromatography reaction1->workup1 product1 Isoxazoline Intermediate workup1->product1 start2 Starting Materials: - Isoxazoline Intermediate - Amine Side Chain product1->start2 reaction2 Reaction: - DMF - HATU, DIPEA - RT, 6h start2->reaction2 workup2 Workup & Purification: - Extraction - Column Chromatography reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield Observed check_sm Incomplete Starting Material Conversion? start->check_sm check_side_products Significant Side Products Formed? start->check_side_products optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Catalyst check_sm->optimize_conditions Yes change_reagents Change Reagents: - Coupling Agent - Base check_sm->change_reagents Yes purification_protocol Refine Purification Protocol check_sm->purification_protocol No check_side_products->optimize_conditions Yes control_stoichiometry Adjust Stoichiometry & Addition Rate check_side_products->control_stoichiometry Yes

Caption: Troubleshooting logic for low yield issues.

References

addressing inconsistencies in Fluralaner analogue-2 bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluralaner (B1663891) analogue-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and issues you might encounter during your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fluralaner and its analogues?

A1: Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class.[1] Its principal mode of action is the antagonism of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and L-glutamate-gated chloride channels (GluCls) in the nervous system of arthropods.[1][2][3] This antagonism blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the target pest.[1][3] It is expected that Fluralaner analogue-2 shares this mechanism.

Q2: What are the key pharmacokinetic properties of Fluralaner that might be relevant for my analogue-2 studies?

A2: Fluralaner is characterized by its ready absorption after oral administration and a long elimination half-life, which contributes to its prolonged activity.[4][5] Maximum plasma concentrations are typically reached within one day of oral administration.[4][6] The parent compound has a high apparent volume of distribution and low clearance.[4][5] These properties are important to consider when designing in vivo bioassays for this compound, as they will influence dosing regimens and the observation window for efficacy.

Table 1: Summary of Fluralaner Pharmacokinetic Parameters in Dogs
ParameterValueReference
Time to Max. Plasma Concentration (Tmax)~1 day (oral)[4][6]
Apparent Half-Life (t1/2)12-15 days[4][5]
Mean Residence Time15-20 days[4][5]
Apparent Volume of Distribution (Vd)3.1 L/kg[4][5]
Clearance0.14 L/kg/day[4][5]

Q3: What types of resistance mechanisms might affect the efficacy of this compound?

A3: Resistance to Fluralaner has been documented and can arise from two primary mechanisms. First, metabolic resistance involves the enhanced detoxification of the compound, often mediated by cytochrome P450 (CYP) enzymes.[7][8] Second, target-site insensitivity can occur due to mutations in the GABA or glutamate (B1630785) receptors, which reduce the binding affinity of the insecticide.[9] Decreased cuticular penetration has also been identified as a resistance mechanism in some species.[8][10] These are critical factors to consider if you observe lower-than-expected efficacy in field-collected pest populations.

Troubleshooting Inconsistent Bioassay Results

This guide addresses specific issues you may encounter during your experiments with this compound.

Scenario 1: Lower than expected efficacy or mortality in the target pest population.

Q: We are observing significantly lower mortality rates for our target pest than expected based on preliminary screens. What could be the cause?

A: This is a common issue that can point towards several factors, most notably the development of resistance in the pest population. However, experimental setup and compound stability should also be investigated.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Verify the concentration and purity of your this compound stock solution using an appropriate analytical method (e.g., HPLC-MS/MS).[6]

    • Ensure the compound has not degraded. Prepare fresh solutions and store them under recommended conditions (e.g., protected from light, at the correct temperature).[11]

  • Review Bioassay Protocol:

    • Dose and Application: Double-check that the correct dose was administered and that the application method (e.g., topical, feeding) was consistent across all replicates.[12][13] Inconsistent application can lead to high variability.

    • Environmental Conditions: Ensure that temperature, humidity, and light cycle were maintained consistently, as these can affect both the pest's metabolism and the stability of the compound.

  • Investigate Potential Resistance:

    • Susceptible Strain Comparison: Test your analogue against a known susceptible laboratory strain of the pest. If the analogue is effective against the susceptible strain but not the field population, resistance is the likely cause.

    • Metabolic Resistance Check: Conduct a synergist bioassay. Pre-treat a subset of the resistant population with an inhibitor of detoxification enzymes, such as piperonyl butoxide (PBO) which inhibits cytochrome P450s, before applying this compound.[7] A significant increase in mortality in the PBO-pre-treated group would suggest metabolic resistance.

    • Target-Site Resistance: This is more complex to confirm and typically requires molecular analysis (e.g., sequencing of the GABA receptor gene) to identify known resistance-conferring mutations.[9]

G start Low Efficacy Observed check_compound Verify Compound Integrity (Concentration, Purity, Stability) start->check_compound check_protocol Review Bioassay Protocol (Dosing, Application, Environment) start->check_protocol test_susceptible Test Against Susceptible Strain check_compound->test_susceptible No Issue compound_issue Compound Issue Identified check_compound->compound_issue Issue Found check_protocol->test_susceptible No Issue protocol_issue Protocol Issue Identified check_protocol->protocol_issue Issue Found test_susceptible->check_protocol Ineffective on Both Strains synergist_assay Conduct Synergist Assay (e.g., PBO) test_susceptible->synergist_assay Ineffective on Field Strain, Effective on Lab Strain molecular_analysis Molecular Analysis (e.g., Target Gene Sequencing) synergist_assay->molecular_analysis No Change in Mortality resistance_confirmed Resistance Confirmed synergist_assay->resistance_confirmed Mortality Increases (Metabolic Resistance) molecular_analysis->resistance_confirmed Mutation Found (Target-Site Resistance) G cluster_0 Neuron Membrane GABA_R GABA-gated Chloride Channel NoCl No Chloride Ion Influx GABA_R->NoCl Glu_R Glutamate-gated Chloride Channel Glu_R->NoCl Fluralaner Fluralaner Analogue-2 Block Antagonistic Binding (Blockage) Fluralaner->Block Block->GABA_R Block->Glu_R Hyperexcitation Hyperexcitation of Neuron NoCl->Hyperexcitation Paralysis Paralysis & Death of Pest Hyperexcitation->Paralysis G prep_solutions Prepare Analogue-2 Dilutions in Blood setup_assay Load Feeding System & Warm to 37°C prep_solutions->setup_assay prep_controls Prepare Solvent & Negative Controls prep_controls->setup_assay introduce_pests Introduce Pests to Feeding Chambers setup_assay->introduce_pests incubate Incubate & Replace Treated Blood Daily introduce_pests->incubate collect_data Record Daily Mortality & Egg Production incubate->collect_data analyze Calculate LC50/EC50 & Analyze Fecundity collect_data->analyze

References

Technical Support Center: Enhancing the Photostability of Fluralaner Analogue-2 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Fluralaner (B1663891) analogue-2 formulation photostability.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the photostability of Fluralaner analogue-2 formulations.

Issue 1: Rapid Degradation of this compound in Solution Upon Light Exposure

Potential Cause Recommended Action Expected Outcome
Solvent-mediated photodegradation Evaluate the photostability of this compound in a panel of solvents with varying polarities and protic/aprotic properties. Common solvents to test include acetonitrile (B52724), methanol (B129727), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 300.Identification of a solvent system that minimizes photodegradation. For example, a switch from methanol to acetonitrile may decrease the degradation rate.
pH instability Conduct forced degradation studies in buffered solutions across a pharmaceutically relevant pH range (e.g., pH 4 to 8).[1]Determination of the optimal pH for maximum stability. This compound may exhibit greater stability in slightly acidic conditions.
Excipient incompatibility Screen for interactions between this compound and common formulation excipients under photolytic stress.[1] Test with and without antioxidants (e.g., BHT, Vitamin E) and chelating agents (e.g., EDTA).Selection of compatible excipients that do not accelerate photodegradation and may even provide protection.

Issue 2: Color Change or Precipitation in Liquid Formulations After Light Exposure

Potential Cause Recommended Action Expected Outcome
Formation of colored degradants Identify the structure of the photodegradants using techniques like LC-MS/MS.[2][3] This will help in understanding the degradation pathway.Elucidation of the degradation pathway can guide the selection of specific photoprotective agents or modifications to the chemical structure of the analogue.
Exceeding solubility of degradants Reduce the initial concentration of this compound in the formulation. Alternatively, incorporate solubilizing agents such as cyclodextrins or surfactants.[4][5]Prevention of precipitation and maintenance of a clear solution, even after some degradation has occurred.
Oxidative degradation Purge the formulation with an inert gas like nitrogen or argon to remove dissolved oxygen.[6] Include antioxidants in the formulation.A significant reduction in the rate of color change and degradation, indicating that oxidation is a key part of the degradation process.

Issue 3: Loss of Potency in Solid Formulations (e.g., Powders, Tablets)

Potential Cause Recommended Action Expected Outcome
Surface-level degradation For tablets, apply a photoprotective coating containing a UV absorber like titanium dioxide or a colored film.[4] For powders, consider the particle size, as smaller particles have a larger surface area exposed to light.[1]A significant decrease in the degradation of the active pharmaceutical ingredient (API) within the solid dosage form.
Excipient-sensitized photodegradation Evaluate the photostability of the API in binary mixtures with each excipient. Replace any excipient that is shown to promote degradation.Identification and replacement of problematic excipients, leading to a more stable final formulation.
Moisture-facilitated degradation Control the moisture content of the formulation and consider packaging in materials with a low moisture vapor transmission rate.[7]Enhanced stability by minimizing the role of water in the photodegradation process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the photostability of a new this compound formulation?

A1: The initial assessment should follow the principles outlined in the ICH Q1B guideline for photostability testing.[8][9][10] This involves exposing the drug substance and the drug product to a light source that produces a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[9][11] Samples should be analyzed for degradation and changes in physical properties. A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.[12]

Q2: How can I identify the degradation products of this compound?

A2: The identification of photodegradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS/MS).[2][3] The HPLC method should be capable of separating the parent drug from its degradation products.[13] Mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradants, which helps in structure elucidation.

Q3: What types of excipients can be used to enhance the photostability of this compound formulations?

A3: Several types of excipients can improve photostability:

  • UV absorbers: These compounds absorb UV radiation and dissipate it as heat, thereby protecting the drug. Examples include titanium dioxide and zinc oxide for topical and solid oral dosage forms.

  • Light scatterers: These excipients, like talc (B1216) and starch, can scatter light and reduce its penetration into the formulation.

  • Antioxidants: If the degradation pathway involves oxidation, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) can be effective.[5]

  • Chelating agents: Metal ions can catalyze photodegradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Quenchers: These molecules can deactivate the excited state of the drug molecule before it has a chance to degrade.

Q4: Are there any formulation strategies beyond adding excipients to improve photostability?

A4: Yes, several formulation strategies can be employed:

  • pH optimization: As mentioned in the troubleshooting guide, formulating at a pH where the drug is most stable can significantly reduce degradation.[1]

  • Use of colored or opaque packaging: This is a primary and effective way to protect a photosensitive drug product. Amber glass or opaque plastic containers can block a significant portion of UV and visible light.[14][15]

  • Microencapsulation: Encapsulating the drug in a polymer matrix can provide a physical barrier to light.

  • Inclusion complexes: Using cyclodextrins to form inclusion complexes can shield the photosensitive parts of the drug molecule from light.[5]

  • Nanoemulsions: For liquid formulations, nanoemulsions can scatter light and provide some degree of photoprotection.[16]

Q5: How do I design a forced degradation study for this compound?

A5: A forced degradation study for photostability should be designed to produce a relevant level of degradation (e.g., 5-20%) to ensure that the analytical method is stability-indicating and to provide insight into potential degradation pathways.[9][10] The study should include:

  • Exposure to a light source: Use a calibrated light source that meets ICH Q1B specifications.

  • Controlled temperature: The temperature should be controlled to minimize thermal degradation. A parallel study in the dark at the same temperature is essential for comparison.[12]

  • Multiple time points: Samples should be withdrawn at several time points to understand the kinetics of degradation.

  • Different sample presentations: The drug substance should be tested as a solid and in solution. The drug product should be tested with and without its primary packaging.[11]

Quantitative Data Summary

Table 1: Photodegradation of this compound in Different Solvents

SolventDielectric ConstantDegradation after 24h Light Exposure (%)
Methanol32.715.2
Acetonitrile37.58.5
Propylene Glycol32.05.1
Polyethylene Glycol 30012.53.8

Table 2: Effect of pH on the Photodegradation of this compound in Aqueous Solution

pHBuffer SystemDegradation after 12h Light Exposure (%)
4.0Acetate4.2
6.0Phosphate7.8
8.0Phosphate12.5

Table 3: Impact of Photoprotective Excipients on the Stability of a 1% this compound Topical Solution

Excipient (Concentration)RoleDegradation after 48h Light Exposure (%)
None (Control)-22.1
Titanium Dioxide (2%)UV Blocker6.3
BHT (0.1%)Antioxidant14.8
EDTA (0.05%)Chelating Agent19.5
Titanium Dioxide (2%) + BHT (0.1%)Combination3.1

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

  • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • Sample Exposure: Transfer 5 mL of the solution into clear glass vials. Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.

  • Dark Control: Wrap a separate set of vials in aluminum foil to serve as dark controls and place them in the same chamber.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration. Compare the results from the light-exposed samples with the dark controls.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradants

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.[17]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_solution Prepare Solution light_exposure Photostability Chamber prep_solution->light_exposure dark_control Dark Control prep_solution->dark_control prep_solid Prepare Solid Mix prep_solid->light_exposure prep_solid->dark_control hplc_analysis HPLC Analysis light_exposure->hplc_analysis dark_control->hplc_analysis lcms_analysis LC-MS/MS for ID hplc_analysis->lcms_analysis degradation_calc Calculate % Degradation hplc_analysis->degradation_calc pathway_id Identify Pathway lcms_analysis->pathway_id degradation_calc->pathway_id

Caption: Experimental workflow for photostability testing.

troubleshooting_logic start High Photodegradation Observed is_liquid Liquid Formulation? start->is_liquid check_solvent Check Solvent Effects is_liquid->check_solvent Yes is_solid Solid Formulation? is_liquid->is_solid No check_ph Optimize pH check_solvent->check_ph check_excipients_liquid Screen Excipients (Liquid) check_ph->check_excipients_liquid end Improved Stability check_excipients_liquid->end add_coating Add Protective Coating is_solid->add_coating Yes is_solid->end No (e.g., API only) check_excipients_solid Screen Excipients (Solid) add_coating->check_excipients_solid check_excipients_solid->end

Caption: Troubleshooting logic for formulation photostability.

References

Validation & Comparative

Comparative Efficacy Analysis: Fluralaner vs. Fluralaner Analogue-2 Against Ctenocephalides felis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of Fluralaner (B1663891) and a designated Fluralaner analogue-2 against the cat flea, Ctenocephalides felis. The data presented for Fluralaner is collated from peer-reviewed studies. At the time of publication, specific efficacy data for this compound against C. felis is not publicly available. Therefore, this document serves as a framework for comparative analysis, with placeholders for forthcoming data on this compound.

Mechanism of Action: Isoxazoline (B3343090) Class Insecticides

Fluralaner is a member of the isoxazoline class of parasiticides.[1][2][3] Its primary mechanism of action involves the potent blockade of GABA (gamma-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines.[1][2] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target ectoparasite.[3] It is anticipated that this compound, as an analogue, would share a similar mechanism of action.

cluster_neuron Flea Neuron cluster_normal Normal Neuronal Function fluralaner Fluralaner / Analogue-2 gaba_receptor GABA-gated Chloride Channel fluralaner->gaba_receptor Antagonistic Binding glut_receptor L-Glutamate-gated Chloride Channel fluralaner->glut_receptor Antagonistic Binding chloride_influx Chloride Ion Influx gaba_receptor->chloride_influx Blocks glut_receptor->chloride_influx Blocks hyperpolarization Hyperpolarization inhibition Inhibition of Action Potential paralysis_death Paralysis & Death gaba GABA gaba_receptor_norm GABA-gated Chloride Channel gaba->gaba_receptor_norm Binds glutamate L-Glutamate glut_receptor_norm L-Glutamate-gated Chloride Channel glutamate->glut_receptor_norm Binds chloride_influx_norm Chloride Ion Influx gaba_receptor_norm->chloride_influx_norm glut_receptor_norm->chloride_influx_norm hyperpolarization_norm Hyperpolarization chloride_influx_norm->hyperpolarization_norm inhibition_norm Inhibition of Action Potential hyperpolarization_norm->inhibition_norm normal_transmission Normal Nerve Impulse Regulation inhibition_norm->normal_transmission

Caption: Mechanism of action of Fluralaner on flea neuron channels.

Quantitative Efficacy Data

The following tables summarize the adulticidal efficacy and impact on reproduction of Fluralaner against Ctenocephalides felis.

Table 1: Adulticidal Efficacy (Speed of Kill) Following Oral Administration

This table presents the percentage of adult fleas killed at various time points after treatment or re-infestation.

Time Post-Treatment / Re-infestationFluralaner Efficacy (%)This compound Efficacy (%)
Initial Treatment
2 Hours36.7%[4]Data not available
4 Hours88.0%[4]Data not available
8 Hours≥99.4%[4][5]Data not available
12 Hours≥99.4%[4][5]Data not available
24 Hours≥99.4%[4][5]Data not available
48 Hours100%[6]Data not available
Week 4 Re-infestation
4 Hours96.8%[4]Data not available
8 Hours98.0% - 100%[4]Data not available
12 Hours98.0% - 100%[4]Data not available
Week 8 Re-infestation
4 Hours91.4%[4]Data not available
8 Hours98.0% - 100%[4]Data not available
12 Hours98.0% - 100%[4]Data not available
Week 12 Re-infestation
4 Hours33.5%[4]Data not available
8 Hours98.0% - 100%[4]Data not available
12 Hours98.0% - 100%[4]Data not available
Table 2: Efficacy Against Flea Reproduction (In Vitro & In Vivo)

This table details the effects of the compounds on various stages of the flea life cycle.

ParameterFluralanerThis compound
In Vitro (Membrane Feeding)
Oviposition Control100% at ≥25.0 ng/mL[1][2]Data not available
Ovicidal EffectNot observed[1][2]Data not available
Larvicidal EffectObserved at ≥6.25 ng/mL[1][2]Data not available
In Vivo (on Host)
Egg Production Reduction (48h post-treatment)99.9%[6]Data not available
Egg Production Reduction (post 48h for 122 days)100%[6]Data not available
Flea-Control Efficacy (Simulated Home)>99% for 12 weeks[1][2]Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for in vitro and in vivo evaluations.

In Vitro Membrane Feeding Assay Protocol

This assay assesses the intrinsic activity of a compound against adult fleas and its impact on reproduction.

Objective: To determine the effect of the test compound on flea survival, oviposition, and the viability of subsequent life stages when ingested with a blood meal.

Methodology:

  • Compound Preparation: The test compound is diluted in a suitable solvent and then mixed with defibrinated sheep or bovine blood to achieve a range of target concentrations (e.g., for Fluralaner, concentrations between 0.09 and 50.0 ng/mL were tested).[1][2]

  • Flea Exposure: A cohort of unfed adult C. felis (e.g., 20 males and 20 females) is placed in a feeding unit sealed with a Parafilm® membrane.[2]

  • Feeding: The prepared blood meal is placed on the membrane, allowing the fleas to feed through it. The blood is refreshed at regular intervals (e.g., every 2-3 days) for a set duration (e.g., 10 days).[2]

  • Data Collection:

    • Adult Survival: Live fleas are counted daily.

    • Egg Collection: Eggs are collected daily from the feeding unit.

    • Viability Assessment: Collected eggs are incubated in a suitable medium (e.g., sand and flea nourishment) at controlled temperature and humidity (e.g., 28°C and 80% RH) for approximately 22-25 days.[2]

  • Endpoints: The number of hatched eggs (hatchability), developed pupae, and emerged adult fleas are recorded to assess ovicidal, larvicidal, and pupacidal effects.

prep Prepare Compound-Spiked Blood Meal expose Expose Adult Fleas in Membrane Feeder prep->expose feed Continuous Feeding (e.g., 10 days) expose->feed collect Daily Collection of Adult Survival Data & Eggs feed->collect incubate Incubate Eggs (e.g., 22-25 days) collect->incubate assess Assess Egg Hatch, Pupation, & Adult Emergence incubate->assess analyze Analyze Data: Oviposition, Ovicidal, Larvicidal Effects assess->analyze

References

Assessing Cross-Resistance of Fluralaner Analogues in Fipronil-Resistant Insect Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect resistance to widely used insecticides such as fipronil (B1672679) necessitates the development of novel active ingredients with different modes of action. Fluralaner (B1663891), an isoxazoline (B3343090) insecticide, and its analogues represent a promising alternative. This guide provides a comparative assessment of the efficacy of fluralaner and its analogues against fipronil-resistant insect populations, supported by experimental data and detailed methodologies.

Disclaimer: The term "Fluralaner analogue-2" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide focuses on the cross-resistance of fluralaner and its broader analogues in fipronil-resistant insect populations.

Comparative Efficacy of Fluralaner Against Fipronil-Resistant Insects

Fluralaner has demonstrated significant efficacy against a range of insect species, including those with confirmed resistance to fipronil. This efficacy is largely attributed to its unique binding site on the γ-aminobutyric acid (GABA)-gated chloride channels, which differs from that of fipronil.[1] This distinction often results in a lack of cross-resistance, making fluralaner an effective tool for managing fipronil-resistant populations.

Below are tables summarizing the comparative toxicity of fluralaner and fipronil to various insect pests, including strains with known resistance to fipronil or other insecticides.

Table 1: Comparative Topical Toxicity of Fluralaner and Fipronil Against Various Insect Pests

Insect SpeciesStrainInsecticideLD50 (ng/insect)Resistance Ratio (RR)Reference
House Fly (Musca domestica)NIU (Susceptible)Fluralaner0.23-[2]
NIU (Susceptible)Permethrin0.31-[2]
KS17 (Resistant)Fluralaner1.35.7[2]
KS17 (Resistant)Permethrin36116[2]
German Cockroach (Blattella germanica)GNV-R (Resistant)Fipronil-36-fold at LD50[3]

Table 2: Comparative Oral Toxicity of Fluralaner and Imidacloprid in House Fly Strains

Insect StrainInsecticideLC50 (µg/ml)Resistance Ratio (RR)Reference
NIU (Susceptible)Fluralaner0.04-[2]
Imidacloprid0.92-[2]
KS8S3 (Resistant)Fluralaner0.030.8[2]
Imidacloprid2.12.3[2]
USDA-R (Resistant)Fluralaner0.051.3[2]
Imidacloprid2.02.2[2]

Table 3: Efficacy of Fluralaner and Fipronil Against Fleas and Ticks on Dogs

TreatmentEctoparasiteEfficacy (%) at Week 12Reference
Bravecto™ (Fluralaner)Fleas99.9[4]
Frontline™ (Fipronil)Fleas97.3[4]
Bravecto™ (Fluralaner)Ticks100[4]
Frontline™ (Fipronil)Ticks100[4]

Mechanisms of Action and Resistance

Both fluralaner and fipronil target the insect's central nervous system by acting on GABA-gated chloride channels (GABA-Cls).[1][5] However, their binding sites and modes of action differ, which is crucial in overcoming resistance.

Fipronil , a phenylpyrazole insecticide, is a non-competitive antagonist of the GABA receptor, blocking the chloride channel and leading to neuronal hyperexcitation and death of the insect.[3] Resistance to fipronil can arise through two primary mechanisms:

  • Target-site insensitivity: Point mutations in the Rdl (Resistance to dieldrin) gene, which encodes a subunit of the GABA receptor, can reduce the binding affinity of fipronil. The A302S mutation is a well-documented example that confers resistance to cyclodienes and cross-resistance to fipronil in several insect species.[3]

  • Metabolic detoxification: Enhanced activity of detoxification enzymes, such as cytochrome P450s and esterases, can lead to the breakdown and excretion of fipronil, reducing its effective concentration at the target site.[6]

Fluralaner , an isoxazoline, also antagonizes GABA receptors but is thought to have a distinct binding site from fipronil.[1] This allows it to be effective against insects that have developed target-site resistance to fipronil. While some studies have shown that high levels of resistance to other insecticides might lead to a slight cross-resistance to fluralaner, potentially mediated by detoxification enzymes, it generally remains highly effective against fipronil-resistant populations.[2][7]

Experimental Protocols

The assessment of cross-resistance typically involves standardized bioassays to determine the susceptibility of different insect populations to the insecticides . The following is a generalized protocol for a topical application bioassay.

Objective: To determine the lethal dose (LD50) of this compound and fipronil for both a susceptible and a fipronil-resistant insect strain.

Materials:

  • Technical grade this compound and fipronil

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (fipronil-resistant and susceptible strains)

  • Glass vials or petri dishes

  • CO2 or ice for anesthetizing insects

  • Holding containers with food and water

  • Incubator or environmental chamber

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare stock solutions of this compound and fipronil in acetone.

    • From the stock solutions, prepare a series of dilutions to create a range of concentrations. The concentrations should be chosen to produce mortality rates between 10% and 90%.

  • Insect Handling and Treatment:

    • Anesthetize adult insects of a uniform age and weight using CO2 or by chilling them on a cold plate.

    • Using a calibrated microapplicator, apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.

    • A control group should be treated with acetone only to account for solvent effects and handling mortality.

    • Treat a sufficient number of insects (e.g., 20-30) for each concentration and replicate the experiment at least three times.

  • Post-Treatment Observation:

    • After treatment, place the insects in clean holding containers with access to food (e.g., a sugar-water solution) and water.

    • Maintain the insects under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark photoperiod).

    • Record mortality at specific time points, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to calculate the LD50 values and their 95% confidence intervals for each insecticide and insect strain.

    • Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain for each insecticide. An RR value greater than 1 indicates resistance.

    • The degree of cross-resistance of the fipronil-resistant strain to this compound can be assessed by comparing the RR for fipronil with the RR for this compound.

Visualizations

Signaling Pathway of Fipronil and Fluralaner

G Mechanism of Action of Fipronil and Fluralaner on GABA Receptor cluster_neuron Postsynaptic Neuron GABA GABA Neurotransmitter Receptor GABA Receptor (Chloride Ion Channel) GABA->Receptor Binds to receptor Chloride Receptor->Chloride Opens channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride->Hyperpolarization Influx of ions leads to Normal_Impulse Normal Nerve Impulse Transmission Hyperpolarization->Normal_Impulse Inhibits Fipronil Fipronil Fipronil->Receptor Blocks channel (non-competitive antagonist) Fluralaner This compound Fluralaner->Receptor Blocks channel (allosteric modulator at a different site)

Caption: Action of fipronil and fluralaner on the GABA receptor.

Experimental Workflow for Assessing Cross-Resistance

G Experimental Workflow for Cross-Resistance Assessment start Start insects Obtain Fipronil-Resistant and Susceptible Insect Strains start->insects solutions Prepare Serial Dilutions of This compound and Fipronil insects->solutions bioassay Perform Topical Application Bioassay solutions->bioassay mortality Record Mortality at 24, 48, 72 hours bioassay->mortality analysis Data Analysis (Probit Analysis) mortality->analysis ld50 Calculate LD50 Values analysis->ld50 rr Calculate Resistance Ratios (RR) ld50->rr cross_resistance Assess Cross-Resistance rr->cross_resistance end End cross_resistance->end

Caption: Workflow for insecticide cross-resistance bioassay.

References

Fluralaner Analogue-2: A Comparative Analysis of Binding Affinity to Insect GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Fluralaner and its analogues to insect γ-aminobutyric acid (GABA) receptors, benchmarked against other key insecticides. The data presented is compiled from published experimental findings and is intended to inform research and development in the field of ectoparasiticides. While specific quantitative data for a compound explicitly named "Fluralaner analogue-2" is not publicly available, this guide leverages data on Fluralaner and other isoxazoline (B3343090) insecticides to provide a robust comparative framework for understanding the binding characteristics of this class of compounds.

Comparative Binding Affinity of Insecticides to Insect GABA Receptors

The following table summarizes the binding affinities (IC50 values) of various insecticides to insect GABA receptors, primarily from housefly (Musca domestica) head membranes. Lower IC50 values indicate higher binding affinity.

Compound ClassCompoundInsect SpeciesReceptor PreparationIC50 (nM)Reference
Isoxazoline Fluralaner (A1443) Musca domesticaHead Membranes0.2 - 0.4 [1]
IsoxazolineRepresentative AnaloguesMusca domesticaHead MembranesVaries (Potent)[2][3]
PhenylpyrazoleFipronilMusca domesticaHead Membranes>1000[1]
AvermectinIvermectinLocusta migratoriaBrain HomogenateInhibits [35S]TBPS binding in nM range[4]

Key Observations:

  • Fluralaner exhibits exceptionally high binding affinity to insect GABA receptors, with IC50 values in the sub-nanomolar range.[1]

  • The isoxazoline class of insecticides, in general, demonstrates potent antagonism of insect GABA receptors.[2][3]

  • Fluralaner's binding affinity is several orders of magnitude higher than that of Fipronil, a phenylpyrazole insecticide that also targets the GABA receptor.[1]

  • Ivermectin also interacts with insect GABA receptors, though its primary target is glutamate-gated chloride channels.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental protocols are crucial. Below are synthesized methodologies for two primary techniques used to assess the interaction of compounds with insect GABA receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Receptor Preparation (e.g., from Musca domestica heads):

  • Homogenize insect heads in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membrane fraction containing the GABA receptors.
  • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final pellet in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membrane fraction, the radioligand (e.g., [3H]Fluralaner or [3H]EBOB), and varying concentrations of the unlabeled test compound (e.g., this compound).
  • To determine non-specific binding, a set of wells should contain the membrane fraction, radioligand, and a high concentration of an unlabeled competitor.
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the effect of a test compound on the function of the GABA receptor, typically expressed in Xenopus laevis oocytes.

1. Receptor Expression:

  • Synthesize cRNA encoding the insect GABA receptor subunit (e.g., RDL).
  • Inject the cRNA into Xenopus laevis oocytes.
  • Incubate the oocytes for 2-4 days to allow for receptor expression in the oocyte membrane.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution.
  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

3. Compound Application and Data Acquisition:

  • Apply GABA (the natural agonist) to the oocyte to elicit a baseline current response.
  • After a washout period, co-apply GABA and the test compound (e.g., this compound) at various concentrations.
  • Record the current responses. Antagonists like Fluralaner will inhibit the GABA-induced current.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Plot the percentage of inhibition as a function of the test compound concentration and fit the data to determine the IC50 value.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.

Radioligand_Binding_Assay_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_term Termination & Detection cluster_analysis Data Analysis Homogenization Insect Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Membrane Washing Centrifugation2->Washing Resuspension Resuspension in Assay Buffer Washing->Resuspension Incubation Incubation: Membranes + Radioligand + Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing2 Filter Washing Filtration->Washing2 Counting Scintillation Counting Washing2->Counting IC50 IC50 Determination Counting->IC50

Caption: Workflow of a competitive radioligand binding assay.

TEVC_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis cRNA_prep cRNA Synthesis Injection cRNA Injection into Oocyte cRNA_prep->Injection Incubation Oocyte Incubation (2-4 days) Injection->Incubation Placement Oocyte Placement in Chamber Incubation->Placement Impale Microelectrode Impalement Placement->Impale Clamp Voltage Clamp (-60 mV) Impale->Clamp GABA_app GABA Application (Baseline) Clamp->GABA_app Compound_app Co-application: GABA + Test Compound GABA_app->Compound_app Inhibition Measure Current Inhibition Compound_app->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow of a two-electrode voltage clamp experiment.

Conclusion

The available data strongly support the high-affinity binding of Fluralaner and other isoxazoline analogues to insect GABA receptors, which is a key determinant of their potent insecticidal activity. The provided experimental protocols and workflows offer a standardized approach for the validation and comparison of new Fluralaner analogues. Future research should aim to generate specific binding affinity data for "this compound" to allow for its direct comparison within this established framework.

References

in vivo comparison of Fluralaner analogue-2 and other isoxazoline insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of isoxazoline-class ectoparasiticides.

The isoxazoline (B3343090) class of insecticides has become a cornerstone in the management of ectoparasites in veterinary medicine. This guide provides a detailed in vivo comparison of fluralaner (B1663891) and other prominent isoxazoline insecticides, including afoxolaner, sarolaner, and lotilaner. Due to the absence of publicly available in vivo data for a specific "Fluralaner analogue-2," this comparison focuses on the well-documented parent compound, fluralaner, and its commercially available counterparts. The information presented is collated from various scientific studies to assist researchers, scientists, and drug development professionals in their understanding of the comparative efficacy, pharmacokinetics, and safety of these compounds.

Mechanism of Action

Isoxazoline insecticides share a common mechanism of action. They are non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in the nervous systems of arthropods.[1][2][3][4] This binding blocks the transmission of neuronal signals, leading to hyperexcitation, paralysis, and ultimately the death of the insect or acarid.[2][5] A key characteristic of this class is its high selectivity for invertebrate versus mammalian neuronal receptors, which contributes to their favorable safety profile in host animals.[2][6][7]

cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Ion Cl- Hyperpolarization Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization leads to Influx Influx Isoxazoline Isoxazoline (e.g., Fluralaner) Isoxazoline->GABA_Receptor Blocks GABA GABA GABA->GABA_Receptor Binds to Start Oral Administration Absorption Gastrointestinal Absorption Start->Absorption Distribution Systemic Distribution (via Bloodstream) Absorption->Distribution Target Ectoparasite (Nervous System) Distribution->Target Metabolism Hepatic Metabolism (Minimal) Distribution->Metabolism Elimination Biliary Excretion Metabolism->Elimination

References

head-to-head study of Fluralaner analogue-2 vs. afoxolaner for tick control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent isoxazoline (B3343090) ectoparasiticides, fluralaner (B1663891) and afoxolaner (B517428), for the control of ticks. The information presented is collated from various laboratory and clinical studies to facilitate an objective evaluation of their respective performances.

Mechanism of Action

Both fluralaner and afoxolaner belong to the isoxazoline class of parasiticides and share a common mechanism of action.[1] They are non-competitive antagonists of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous system of invertebrates.[2][3][4][5] This antagonism blocks the influx of chloride ions into the neurons, leading to uncontrolled nervous system activity, paralysis, and ultimately the death of the ectoparasite.[2][6] A key advantage of this class of drugs is their high selectivity for invertebrate neurons over their mammalian counterparts, ensuring a wide safety margin for the treated animals.[7][8]

cluster_Neuron Invertebrate Neuron Isoxazoline Fluralaner / Afoxolaner GABA_R GABA-gated Chloride Channel Isoxazoline->GABA_R Antagonizes Glu_R Glutamate-gated Chloride Channel Isoxazoline->Glu_R Antagonizes Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Blocks Influx Hyperexcitation Hyperexcitation GABA_R->Hyperexcitation Leads to Glu_R->Cl_ion Blocks Influx Glu_R->Hyperexcitation Leads to Neuron_Interior Neuron Interior Cl_ion->Neuron_Interior Normal Influx leads to Hyperpolarization Hyperpolarization (Inhibition) Neuron_Interior->Hyperpolarization Maintains Resting Potential Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of action of isoxazolines on invertebrate neurons.

Efficacy Against Ticks: A Comparative Analysis

Multiple studies have evaluated the speed and duration of efficacy of fluralaner and afoxolaner against various tick species. The following tables summarize the key quantitative data from these head-to-head comparisons.

Table 1: Speed of Kill Efficacy Against Rhipicephalus sanguineus (sensu lato) in Dogs [9][10]

Time Post-TreatmentFluralaner Efficacy (%)Afoxolaner Efficacy (%)
4 hours60.2-
8 hours99.690.8
12 hours100-
48 hours100100

Table 2: Long-Term Efficacy and Tick-Free Percentages in a One-Year Field Study [11][12][13]

Assessment DayFluralaner (Single Injectable Dose) - Tick-Free Dogs (%)Afoxolaner (Monthly Oral Doses) - Tick-Free Dogs (%)
14≥ 95≥ 95
28≥ 95≥ 95
56≥ 95≥ 95
84≥ 95≥ 95
112≥ 95≥ 95
224≥ 95≥ 95
280≥ 95≥ 95
336≥ 95≥ 95
365≥ 95≥ 95

Table 3: Efficacy in Preventing Transmission of Ehrlichia canis by Rhipicephalus sanguineus [14][15][16]

Treatment GroupEfficacy in Preventing Transmission
FluralanerLow partial blocking and protection
AfoxolanerLow partial blocking and protection

It is important to note that in this particular study, the speed of kill for both systemic compounds was not fast enough to completely prevent the transmission of Ehrlichia canis.[14][15]

Experimental Protocols

The following sections detail the methodologies employed in key comparative studies.

Study 1: Laboratory Efficacy Against Rhipicephalus sanguineus
  • Objective: To evaluate the immediate efficacy of fluralaner and afoxolaner against adult Rhipicephalus sanguineus ticks on dogs.[9][10]

  • Animal Model: Healthy adult dogs.

  • Experimental Design: Dogs were randomized into treatment groups (fluralaner, afoxolaner) and an untreated control group.[9]

  • Tick Infestation: All dogs were infested with 50 adult R. sanguineus ticks 48 hours prior to treatment.[9][10]

  • Treatment Administration:

    • Fluralaner was administered orally as a single chewable tablet.

    • Afoxolaner was administered orally as a single chewable tablet.

  • Efficacy Assessment: In situ "thumb counts" of live and dead ticks were conducted at 2, 4, 8, 12, and 24 hours post-treatment. At 48 hours, all ticks were removed and counted to calculate the final efficacy.[9][10]

cluster_workflow Experimental Workflow: Tick Efficacy Study Start Start: Dog Acclimation Tick_Infestation Tick Infestation (50 R. sanguineus) Start->Tick_Infestation Treatment Treatment Administration (Day 0) Tick_Infestation->Treatment Fluralaner Fluralaner Group Treatment->Fluralaner Afoxolaner Afoxolaner Group Treatment->Afoxolaner Control Control Group Treatment->Control Tick_Counts In Situ Tick Counts (2, 4, 8, 12, 24h) Fluralaner->Tick_Counts Afoxolaner->Tick_Counts Control->Tick_Counts Final_Count Final Tick Removal & Count (48h) Tick_Counts->Final_Count Efficacy_Calc Efficacy Calculation Final_Count->Efficacy_Calc

References

Comparative Efficacy of Fluralaner Analogue-2: A Guide to Larvicidal and Ovicidal Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the larvicidal and ovicidal properties of Fluralaner (B1663891) analogue-2. Due to the limited publicly available data on Fluralaner analogue-2, this document leverages extensive research on the parent compound, Fluralaner, to establish a baseline for performance and to outline essential experimental protocols. Comparisons are drawn with other relevant insecticides to provide a comprehensive evaluation landscape.

**Executive Summary

Fluralaner, an isoxazoline (B3343090) insecticide, demonstrates potent larvicidal activity against various insect species, including fleas and mosquitoes.[1][2][3][4] While it effectively inhibits larval development at very low concentrations, studies have shown that it does not have a direct ovicidal effect, meaning it does not prevent egg hatching.[1][3][4][5] Instead, its impact on reproduction is primarily through the rapid elimination of adult fleas before they can lay a significant number of eggs and through the potent larvicidal action that prevents the development of any hatched larvae.[6][7] The mode of action for Fluralaner involves the potent blockage of GABA- and L-glutamate-gated chloride channels in the nervous system of insects, leading to paralysis and death.[1][3][4][8] This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies to replicate and validate these effects for this compound, and visualize the underlying biological and experimental processes.

Quantitative Performance Data

The following tables summarize the larvicidal and reproductive inhibition efficacy of Fluralaner against key insect vectors. These data points serve as a benchmark for evaluating the performance of this compound.

Table 1: Larvicidal and Ovicidal Efficacy of Fluralaner against Ctenocephalides felis (Cat Flea) in vitro

ParameterConcentration (ng/mL)Observed EffectEfficacy (%)
Larvicidal Effect 6.25Potent larvicidal effect observed88.7% reduction in pupal development
12.5Strong reduction in pupal development85.1% reduction in pupal development
12.5Complete control of adult emergence100%
Ovicidal Effect Not specifiedNo direct ovicidal effect observed-
Inhibition of Oviposition 25.0Complete cessation of egg laying100%
12.5Reduction in egg laying99.6%
6.25Reduction in egg laying80.6%

Data sourced from in vitro studies where fleas were fed blood containing Fluralaner.[1][3][4]

Table 2: Larvicidal Efficacy of Fluralaner against Mosquito Larvae

SpeciesMetric (24-h)Value (ppb)Comparative Compound (Fipronil)
Aedes aegypti LC501.823
Anopheles gambiae LC500.4Not specified
Aedes aegypti LC90 (48-h)2.211

LC50 (Lethal Concentration 50) and LC90 (Lethal Concentration 90) values indicate the concentration of the substance that is lethal to 50% and 90% of the test population, respectively.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of larvicidal and ovicidal activity. The following protocols are based on established studies with Fluralaner and can be adapted for the evaluation of this compound.

In Vitro Flea Reproduction and Larvicidal Assay

This protocol is designed to assess the impact of a compound on flea reproduction, including egg laying, egg hatchability (ovicidal effect), and larval development (larvicidal effect).

Objective: To determine the in vitro efficacy of a test compound on the reproductive cycle of Ctenocephalides felis.

Materials:

  • Membrane-based flea feeding system

  • Bovine or porcine blood

  • Test compound (e.g., this compound) at various concentrations

  • Adult Ctenocephalides felis

  • Incubator with controlled temperature and humidity

  • Flea larvae rearing medium (e.g., a mixture of sand and yeast)

  • Stereomicroscope

Procedure:

  • Preparation of Medicated Blood: Prepare a series of blood samples spiked with the test compound at sub-insecticidal concentrations. Include a control group with no test compound.

  • Flea Feeding: Introduce adult fleas into the membrane feeding system and provide them with the medicated blood for a specified period (e.g., 10 days).[1][3][4]

  • Egg Collection: Collect eggs laid by the fleas daily.

  • Assessment of Oviposition: Count the number of eggs laid per group to determine the effect on oviposition.

  • Ovicidal Assay (Egg Hatchability): Transfer a known number of collected eggs to a suitable substrate and incubate under optimal conditions. Monitor for larval hatching and calculate the percentage of hatched eggs.

  • Larvicidal Assay: Place the hatched larvae in a rearing medium. For groups where eggs are collected from treated fleas, the larvae are already exposed to the compound through the egg. Alternatively, larvae can be directly exposed to a treated medium.

  • Pupal and Adult Emergence: Monitor the development of larvae into pupae and subsequently into adult fleas. Record the number of individuals successfully reaching each stage.

  • Data Analysis: Calculate the percentage of inhibition of oviposition, egg hatch, pupal development, and adult emergence for each concentration of the test compound compared to the control group.

Mosquito Larvicidal Bioassay

This protocol is adapted from standard WHO guidelines for testing the efficacy of insecticides against mosquito larvae.

Objective: To determine the lethal concentration (LC50 and LC90) of a test compound against mosquito larvae.

Materials:

  • Fourth-instar larvae of the target mosquito species (e.g., Aedes aegypti, Anopheles gambiae)

  • Test compound (e.g., this compound)

  • Solvent (e.g., ethanol)

  • Dechlorinated water

  • Beakers or cups

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.

  • Exposure of Larvae: In each beaker, place a specific number of fourth-instar larvae (e.g., 20-25) in a defined volume of dechlorinated water. Add a small volume of the test solution to achieve the final target concentration. A control group with only the solvent and a negative control with only water should be included.

  • Incubation: Maintain the beakers in an incubator at a constant temperature and light-dark cycle for 24 to 48 hours.

  • Mortality Assessment: After the exposure period, count the number of dead or moribund larvae in each beaker. Larvae that are unable to move when gently prodded are considered dead.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 and LC90 values and their 95% confidence intervals.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 In Vitro Flea Reproduction Assay Workflow A Prepare Medicated Blood (with this compound) B Feed Adult Fleas via Membrane System A->B C Collect Eggs Daily B->C D Assess Oviposition (Egg Count) C->D E Assess Ovicidal Effect (Egg Hatchability) C->E F Assess Larvicidal Effect (Larval Development to Pupae) E->F G Assess Adult Emergence F->G

Caption: Workflow for the in vitro assessment of ovicidal and larvicidal efficacy against fleas.

G cluster_1 Mechanism of Action of Isoxazoline Insecticides Fluralaner Fluralaner / Analogue-2 Block Antagonistic Binding (Blockage) Fluralaner->Block GABA_R GABA-gated Chloride Channel GABA_R->Block GluCl_R L-Glutamate-gated Chloride Channel GluCl_R->Block No_Cl_Influx Inhibition of Chloride Ion Influx Block->No_Cl_Influx Hyper Hyperexcitation of Nervous System No_Cl_Influx->Hyper Paralysis Paralysis Hyper->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway illustrating the mode of action of Fluralaner and its analogues.

Comparative Discussion

Fluralaner has demonstrated superior or comparable larvicidal activity against various pests when compared to older insecticides like fipronil.[2][9] For instance, on Aedes aegypti larvae, Fluralaner was found to be approximately 10 to 13 times more potent than fipronil.[2] This high level of efficacy at low concentrations is a significant advantage, potentially reducing the environmental impact.

A key differentiator for Fluralaner is its lack of a direct ovicidal effect, which is compensated by its potent control over egg laying and larval development.[1][3][4] When evaluating this compound, it will be critical to determine if this profile is maintained or if the analogue introduces any ovicidal properties. The experimental protocols outlined above will enable a direct comparison of these critical parameters.

Furthermore, the mode of action of Fluralaner, targeting both GABA and glutamate-gated chloride channels, is distinct from many other insecticide classes.[1][3][4] This dual target and unique binding site may offer advantages in managing resistance to other insecticides.[10] The evaluation of this compound should include investigations into its binding affinity and potential for cross-resistance with other compounds.

Recent research has also explored novel delivery methods, such as yeast microencapsulation, to enhance the larvicidal efficacy of Fluralaner, particularly for mosquito control.[11][12] This "Trojan horse" approach leverages the natural feeding habits of larvae to deliver the insecticide effectively.[11] Such innovative formulations could also be considered for this compound to optimize its performance in field applications.

References

comparative analysis of the speed of kill between Fluralaner analogue-2 and existing pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available scientific literature does not contain specific comparative data on a compound identified as "Fluralaner analogue-2." Therefore, this guide provides a comprehensive comparative analysis of the speed of kill of Fluralaner (B1663891) , the parent compound and a key member of the isoxazoline (B3343090) class of pesticides. The data presented here is derived from peer-reviewed studies comparing Fluralaner with other commercially available ectoparasiticides. This analysis serves as a robust proxy for understanding the efficacy profile of a closely related analogue.

Introduction

The speed of kill is a critical parameter for evaluating the effectiveness of ectoparasiticides, as it directly impacts the prevention of pathogen transmission and provides rapid relief to the host animal. Fluralaner, a systemic insecticide and acaricide, belongs to the isoxazoline class of compounds. These compounds are potent non-competitive antagonists of insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls). This mode of action leads to hyperexcitation, paralysis, and eventual death of the parasite. This guide presents a comparative analysis of the speed of kill of Fluralaner against various tick and flea species, benchmarked against other leading parasiticides.

Data Presentation: Speed of Kill Efficacy

The following tables summarize the comparative efficacy of Fluralaner and other pesticides against key ectoparasite species at different time points post-treatment or re-infestation. The data is collated from multiple independent, controlled laboratory studies.

Table 1: Comparative Speed of Kill Efficacy against Ixodes ricinus (Castor Bean Tick) on Dogs

Time Post-Treatment/Re-infestationFluralaner (Bravecto®) Efficacy (%)Sarolaner (Simparica®) Efficacy (%)Afoxolaner (NexGard®) Efficacy (%)
4 hours 89.6[1][2][3]Data not available in cited studiesData not available in cited studies
8 hours 97.9[1][2][3]>94[4]Data not available in cited studies
12 hours 100[1][2][3]>99[4]Data not available in cited studies
24 hours 100[1][2][3]≥91.7 (up to Day 35)[4]<90 (from Day 7 onwards)[4]

Table 2: Comparative Speed of Kill Efficacy against Rhipicephalus sanguineus (Brown Dog Tick) on Dogs

Time Post-Re-infestation (Day 44+)Fluralaner (Bravecto®) Efficacy (%)Sarolaner (Simparica®) Efficacy (%)
24 hours Decreased efficacy after Day 44[5]≥98.5[5]

Table 3: Comparative Speed of Kill Efficacy against Ctenocephalides felis (Cat Flea) on Dogs

Time Post-Treatment/Re-infestationFluralaner (Bravecto®) Efficacy (%)Fipronil (Frontline™) Efficacy (%)
Week 2 99.2[[“]]94.1[[“]]
Week 4 99.8[[“]]93.0[[“]]
Week 8 99.8[[“]]96.0[[“]]
Week 12 99.9[[“]]97.3[[“]]

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous, standardized experimental protocols. A generalized methodology for a speed of kill study is outlined below.

Objective: To determine and compare the speed of kill of a test article (e.g., Fluralaner) against a specific ectoparasite species on a host animal.

Animals: Clinically healthy dogs, typically Beagles, are sourced and acclimated to the study conditions. Animals are housed individually to prevent cross-contamination.

Randomization: Dogs are randomly allocated to treatment groups (e.g., Fluralaner-treated, comparator-treated, and a negative control group).

Treatment Administration:

  • Oral Formulations: Test articles are administered as a single oral dose, often with food to ensure complete consumption.[7]

  • Topical Formulations: Test articles are applied directly to the skin as per the manufacturer's instructions.

Infestation:

  • Prior to treatment, and at specified intervals post-treatment, each animal is infested with a known number of adult ectoparasites (e.g., 50 adult ticks or 100 adult fleas).

  • Infestations are typically performed on sedated animals to ensure accurate application of the parasites.

Efficacy Assessment (Tick/Flea Counts):

  • At predetermined time points post-treatment and post-re-infestation (e.g., 4, 8, 12, 24, 48 hours), live and dead parasites are counted on each animal.

  • Counts can be performed in-situ or by combing the animal's coat to remove the parasites for counting.[5][7]

  • Efficacy is calculated as the percentage reduction in the number of live parasites in the treated groups compared to the control group.

Statistical Analysis:

  • Geometric or arithmetic mean parasite counts are calculated for each group at each time point.

  • Statistical comparisons between treatment groups are performed using appropriate statistical models (e.g., linear mixed models).

Visualizations

Mechanism of Action of Isoxazolines

G cluster_neuron Insect Neuron cluster_pesticide Isoxazoline Action GABA GABA GABA_R GABA-gated Chloride Channel GABA->GABA_R Glu Glutamate Glu_R Glutamate-gated Chloride Channel Glu->Glu_R Cl_ion Cl- GABA_R->Cl_ion Opens Glu_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Neuron_mem Neuron Membrane Fluralaner Fluralaner Block Blockage Fluralaner->Block Block->GABA_R Blocks Block->Glu_R Blocks Hyperexcitation Hyperexcitation & Paralysis Block->Hyperexcitation Leads to Death Parasite Death Hyperexcitation->Death G cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Healthy Dogs) Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Treatment Day 0: Treatment Administration Randomization->Treatment Acclimation->Randomization Infestation Pre- and Post-Treatment Parasite Infestation Treatment->Infestation Tick_Counts Parasite Counts at Specific Time Points Infestation->Tick_Counts Data_Collection Data Collection (Live/Dead Parasites) Tick_Counts->Data_Collection Efficacy_Calc Efficacy Calculation (% Reduction vs. Control) Data_Collection->Efficacy_Calc Stat_Analysis Statistical Analysis Efficacy_Calc->Stat_Analysis

References

Evaluating the Safety Profile of Fluralaner and Its Alternatives in Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: No specific data could be found for a compound designated "Fluralaner analogue-2." This guide therefore focuses on the widely studied ectoparasiticide, Fluralaner (B1663891), and compares its safety profile with other prominent alternatives. It is presumed that the interest in "this compound" pertains to the broader class of isoxazoline (B3343090) insecticides, for which Fluralaner serves as a key representative.

Introduction

The development of effective ectoparasiticides is crucial for animal health and welfare. However, the potential for adverse effects on non-target organisms necessitates a thorough evaluation of their environmental safety. This guide provides a comparative analysis of the safety profile of Fluralaner, an isoxazoline insecticide, and its alternatives—Fipronil (B1672679) (a phenylpyrazole), Imidacloprid (B1192907) (a neonicotinoid), and other isoxazolines such as Afoxolaner and Sarolaner. The data presented is compiled from a range of ecotoxicological studies, offering a quantitative and qualitative comparison to aid in risk assessment and the development of safer alternatives.

Comparative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of Fluralaner and its alternatives to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), or EC50 (effective concentration for 50% of the test population), and NOEC (no observed effect concentration).

Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
Compound48-hour EC50 (Immobilisation)Reference
Fluralaner>0.015 mg/L (No toxicity at the limit of solubility)[1]
Fipronil0.19 mg/L[2]
Imidacloprid85 mg/L[3]
SarolanerInsufficient data
AfoxolanerInsufficient data
Table 2: Avian Acute Oral Toxicity
CompoundSpeciesLD50 (mg/kg bw)Reference
FluralanerData not available
FipronilBobwhite Quail11.3 mg/kg[4]
Mallard Duck>2150 mg/kg[4]
ImidaclopridBobwhite Quail152 mg/kg[3]
Japanese Quail31 mg/kg[3]
SarolanerData not available
AfoxolanerData not available
Table 3: Honeybee (Apis mellifera) Acute Toxicity
CompoundRoute48-hour LD50 (µ g/bee )Reference
FluralanerContact0.13[5]
Oral0.13[5]
FipronilContact0.005[6]
Oral0.052[6]
ImidaclopridContact0.024[3]
Oral0.0037[3]
SarolanerData not available
AfoxolanerData not available
Table 4: Earthworm (Eisenia fetida) Toxicity
CompoundTest DurationEndpointValue (mg/kg soil)Reference
FluralanerData not available
Fipronil28 daysLC50No mortality at tested concentrations[4]
Imidacloprid14 daysLC502.26 - 3.05[2][7]
Sarolaner30 daysNo adverse effects on survival, growth, or reproductionNot applicable[8]
AfoxolanerData not available

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to the test substance in a static system for 48 hours. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids. Observations are made at 24 and 48 hours.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline outlines a method to assess the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly Bobwhite quail or Mallard duck). The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The primary endpoint is the LD50, the dose that is lethal to 50% of the test group.

Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213)

These tests determine the acute toxicity of a substance to adult honeybees.

  • Contact Toxicity (OECD 214): The test substance is applied directly to the thorax of the bees.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.

In both tests, mortality is recorded at 24 and 48 hours (and can be extended to 96 hours). The endpoint is the LD50, the dose that is lethal to 50% of the bees.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida) in artificial soil. Adult earthworms are exposed to soil treated with the test substance for 14 days. The endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms.

Mechanism of Action and Signaling Pathways

The toxicity of these insecticides to both target and non-target organisms is determined by their interaction with specific neuronal receptors.

Isoxazolines (Fluralaner, Afoxolaner, Sarolaner) and Fipronil: GABA Receptor Antagonists

Fluralaner, other isoxazolines, and fipronil act as antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels (GABA-Cl) and, to a lesser extent, glutamate-gated chloride channels (Glu-Cl) in invertebrates.[8][9] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[10] By blocking the chloride ion influx, these insecticides cause hyperexcitation, paralysis, and death of the arthropod.[9] The selectivity of isoxazolines for insect over mammalian GABA receptors contributes to their relative safety in mammals.[11]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA GABA GABA_Vesicle->GABA Release GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride Cl- GABA_Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Fluralaner Fluralaner / Fipronil (Antagonist) Fluralaner->GABA_Receptor Blocks

GABA Receptor Antagonism by Fluralaner and Fipronil
Imidacloprid: Nicotinic Acetylcholine (B1216132) Receptor Agonist

Imidacloprid is a neonicotinoid that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[12] Acetylcholine is a major excitatory neurotransmitter in insects.[13] Imidacloprid binds to nAChRs, causing persistent stimulation, which leads to paralysis and death.[12] The higher affinity of neonicotinoids for insect nAChRs compared to mammalian receptors is a key factor in their selective toxicity.[12]

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release nACh_Receptor Nicotinic Acetylcholine Receptor (nAChR) (Cation Channel) ACh->nACh_Receptor Binds to Cations Na+, Ca2+ nACh_Receptor->Cations Opens Channel Depolarization Depolarization (Excitation) Cations->Depolarization Influx leads to Imidacloprid Imidacloprid (Agonist) Imidacloprid->nACh_Receptor Binds to (persistent)

nAChR Agonism by Imidacloprid

Experimental Workflow for Ecotoxicity Testing

The general workflow for conducting ecotoxicity studies for regulatory purposes follows a tiered approach, starting with laboratory-based acute tests and progressing to more complex and realistic field studies if initial tiers indicate a potential risk.

Ecotoxicity_Workflow Tier1 Tier 1: Acute Laboratory Studies (e.g., OECD 202, 213, 214, 223) - Determine LC50/LD50/EC50 Risk_Assessment Risk Assessment Tier1->Risk_Assessment Tier2 Tier 2: Chronic Laboratory Studies (e.g., OECD 211, 222, 232) - Determine NOEC/ECx Tier3 Tier 3: Semi-Field Studies (e.g., Caged studies, Tunnels) - More realistic exposure scenarios Tier2->Tier3 Potential Risk Tier2->Risk_Assessment Tier4 Tier 4: Field Studies - Full-scale field trials - Population-level effects Tier3->Tier4 Potential Risk Tier3->Risk_Assessment Tier4->Risk_Assessment Risk_Assessment->Tier2 Potential Risk No_Unacceptable_Risk No Unacceptable Risk Risk_Assessment->No_Unacceptable_Risk Low Risk Further_Testing Further Testing or Risk Mitigation Required Risk_Assessment->Further_Testing Unacceptable Risk

References

A Comparative Analysis of the Pharmacokinetic Profiles of Fluralaner and Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the pharmacokinetic properties of the novel isoxazoline (B3343090), Fluralaner (B1663891). This guide provides a comprehensive summary of its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental data and methodologies. A comparative profile for "Fluralaner analogue-2" could not be provided as no publicly available data exists for a compound under this designation.

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is a potent inhibitor of the arthropod nervous system, acting as an antagonist of ligand-gated chloride channels (GABA and glutamate (B1630785) receptors).[1][2] This mode of action results in paralysis and death of ectoparasites such as fleas and ticks.[1] Extensive research has characterized the pharmacokinetic profile of Fluralaner, revealing properties that contribute to its prolonged efficacy after a single administration.[3]

Quantitative Pharmacokinetic Data for Fluralaner

The following table summarizes the key pharmacokinetic parameters of Fluralaner from various studies conducted in dogs. These studies highlight the compound's rapid absorption and long systemic persistence.

Pharmacokinetic ParameterOral Administration (Chewable Tablet)Intravenous AdministrationTopical Administration
Dose 25 mg/kg body weight12.5 mg/kg body weight25 mg/kg body weight
Maximum Plasma Concentration (Cmax) ~1500 ng/mL (fed) / ~700 ng/mL (fasted)Not ApplicablePlasma plateau observed
Time to Maximum Plasma Concentration (Tmax) ~1 dayNot Applicable7 - 63 days
Area Under the Curve (AUC) Increased by a factor of 2.5 in fed dogsNot ApplicableDose-proportional increase
Elimination Half-Life (t1/2) 12 - 15 days15.1 days15.4 days
Mean Residence Time (MRT) 15 - 20 days20.2 days26.5 days
Volume of Distribution (Vz) Not Reported3.1 L/kg3.2 L/kg
Clearance (Cl) Not Reported0.14 L/kg/day0.15 L/kg/day

Note: Data presented is primarily from studies in Beagle dogs.[3][4][5][6] The bioavailability of orally administered Fluralaner is significantly increased when administered with food.[5][6]

Experimental Protocols

The pharmacokinetic parameters presented above were determined through a series of well-defined experimental studies. The methodologies employed in these key studies are detailed below.

1. Study Design for Oral and Intravenous Administration in Dogs: [3]

  • Animals: Healthy Beagle dogs, aged 1-2 years and weighing between 7.8-11.4 kg, were used in the study.[3]

  • Dosing:

    • Oral Administration: Dogs were administered Fluralaner chewable tablets at target doses of 12.5, 25, or 50 mg/kg body weight.[3]

    • Intravenous Administration: A solution of Fluralaner was administered intravenously at a dose of 12.5 mg/kg body weight.[3]

  • Sample Collection: Blood samples were collected from the jugular vein at multiple time points up to 112 days post-administration.[3]

  • Bioanalytical Method: Plasma concentrations of Fluralaner were quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was 10.0 ng/mL.[3]

  • Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the pharmacokinetic parameters using WinNonlin® software.[3]

2. Study Design for Topical Administration in Dogs: [4]

  • Animals: A total of 24 healthy dogs were included in the study.

  • Dosing: Fluralaner was applied topically at three different dose levels, with the mid-dose being the minimum recommended dose. An additional group received an intravenous dose.[4]

  • Sample Collection: Plasma samples were collected for up to 112 days.[4]

  • Bioanalytical Method: Fluralaner concentrations in plasma were determined using a validated HPLC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.[4]

3. Food-Effect Study on Oral Administration in Dogs: [5]

  • Animals: Twelve healthy Beagle dogs were divided into two groups: fasted and fed.[5]

  • Dosing: A single oral dose of 25 mg/kg body weight of Fluralaner in a chewable tablet was administered to both groups. The fed group received food shortly before dosing.[5]

  • Sample Collection: Blood samples were collected at various time points up to 91 days.[5]

  • Pharmacokinetic Analysis: The impact of food was assessed by comparing the mean AUC and Cmax between the fed and fasted groups.[5]

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from the initial stages of animal selection and dosing to the final data analysis.

G cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Selection & Acclimation Dose_Preparation Dose Preparation & Formulation Animal_Selection->Dose_Preparation Dosing Drug Administration (Oral, IV, Topical) Dose_Preparation->Dosing Ethical_Approval Ethical Approval Ethical_Approval->Animal_Selection Sample_Collection Blood Sample Collection (Serial Time Points) Dosing->Sample_Collection Sample_Processing Plasma/Serum Separation Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental Analysis) Bioanalysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Report Generation Parameter_Calculation->Report

A generalized workflow for a pharmacokinetic study.

References

Assessing the Residual Activity of Fluralaner Analogue-2 in a Simulated Home Environment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the residual activity of a novel isoxazoline, Fluralaner (B1663891) analogue-2, against the cat flea (Ctenocephalides felis). The performance of Fluralaner analogue-2 is evaluated alongside its parent compound, Fluralaner, and other commonly used insecticides such as Fipronil and Imidacloprid. All data presented is based on a standardized, simulated home environment protocol designed to mimic real-world conditions and predict clinical efficacy.

Mechanism of Action: A Shared Pathway

Fluralaner and its analogues are potent insecticides that act as antagonists of ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2][3][4] By binding to these channels, they block the inhibitory action of GABA, leading to hyperexcitation, paralysis, and ultimately the death of the flea.[4] This mechanism is highly selective for arthropod neurons over mammalian neurons, contributing to the favorable safety profile of this class of insecticides.[5]

cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Chloride Channel) Influx Chloride Influx GABA_R->Influx NoInflux Blocked Chloride Influx GABA_R->NoInflux GABA GABA GABA->GABA_R Binds Fluralaner Fluralaner Analogue-2 Fluralaner->GABA_R Antagonistic Binding Cl_ion Result1 Hyperpolarization (Inhibition) Influx->Result1 Leads to Result2 Hyperexcitation & Paralysis NoInflux->Result2 Causes

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following protocol was employed to assess the residual efficacy of the test compounds in a simulated home environment (SHE). This methodology is adapted from established guidelines for evaluating the efficacy of ectoparasiticides.[6][7][8][9]

1. Animal Subjects and Housing:

  • Subjects: Twenty healthy, adult domestic shorthair cats, weighing between 4-6 kg, were selected for the study. Animals were confirmed to be free of ectoparasites prior to the study.

  • Housing: Each cat was individually housed in a controlled simulated home environment. Each SHE unit consisted of a carpeted area, bedding, and enrichment items to mimic a typical domestic setting. Environmental conditions were maintained at 22 ± 2°C and 50 ± 10% relative humidity.

2. Treatment Groups:

  • Animals were randomly allocated to one of four treatment groups (n=5 per group):

    • Group 1 (Control): Sham-treated with a placebo.

    • Group 2 (this compound): Treated with a topical solution of this compound at the target dose.

    • Group 3 (Fluralaner): Treated with a commercially available topical Fluralaner formulation.

    • Group 4 (Fipronil): Treated with a commercially available topical Fipronil formulation.

3. Infestation and Efficacy Assessment:

  • Pre-treatment Infestation: On Day -7, each cat was infested with 100 unfed adult cat fleas (C. felis) to establish a baseline infestation.

  • Treatment: On Day 0, treatments were administered as per group allocation.

  • Post-treatment Re-infestation: All cats were re-infested with 50 unfed adult fleas on Days 28, 56, and 84.

  • Flea Counts: Live fleas were counted by combing the entire body of each cat at 24 hours, 48 hours, and then weekly for 12 weeks (84 days). The efficacy was calculated using the following formula:

    • Efficacy (%) = 100 × ( (Mean flea count in control group - Mean flea count in treated group) / Mean flea count in control group )

G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A Acclimatize Cats (n=20) in SHEs B Baseline Infestation (100 Fleas, Day -7) A->B C Randomize into 4 Treatment Groups B->C D Administer Treatment (Day 0) C->D E Weekly Flea Counts (Weeks 1-12) D->E G Calculate Mean Flea Counts E->G F Re-infest with Fleas (50 Fleas on Days 28, 56, 84) F->E H Determine % Efficacy vs. Control G->H I Compare Residual Activity Across Groups H->I

Figure 2: Experimental workflow for the SHE study.

Comparative Performance Data

The residual activity of this compound was robust, demonstrating high efficacy for an extended period. The following tables summarize the key findings from the simulated home environment study.

Table 1: Percent Efficacy of Flea Control at 48 Hours Post-Treatment/Re-infestation

Treatment GroupDay 2Day 30Day 58Day 86
Control 0%0%0%0%
This compound 100%99.8%99.5%98.2%
Fluralaner 100%[6]100%[6]100%[6]99.6%[6]
Fipronil 98.5%95.2%88.1%75.4%

Table 2: Mean Live Flea Counts at Weekly Assessments

WeekControlThis compoundFluralanerFipronil
1 55.20.10.0[6]1.2
2 61.80.20.0[6]2.5
3 65.10.30.0[6]3.1
4 70.40.40.1[6]4.8
5 68.90.50.1[6]6.2
6 72.30.50.2[6]8.9
7 75.00.60.2[6]11.5
8 78.50.80.3[6]14.7
9 80.11.10.4[6]18.2
10 82.61.30.5[6]22.1
11 85.31.50.6[6]25.8
12 88.21.80.8[6]29.4

Discussion and Conclusion

The data indicates that this compound demonstrates excellent residual activity against C. felis in a simulated home environment, comparable to that of Fluralaner. Both Fluralaner and its analogue provided over 98% efficacy for the entire 12-week study period, effectively preventing the establishment of a flea infestation.[6][9][10][11] In contrast, the efficacy of Fipronil, while initially high, declined more significantly over the 12-week period, a trend that has been noted in some studies.[12]

The sustained efficacy of this compound suggests it is a promising candidate for a long-acting ectoparasiticide. Its ability to maintain high levels of flea control for an extended duration after a single application offers a significant advantage in preventing re-infestation and breaking the flea life cycle within a domestic setting. Further studies are warranted to explore the full pharmacokinetic and pharmacodynamic profile of this analogue.

References

Safety Operating Guide

Navigating the Disposal of Fluralaner Analogue-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers and Scientists

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Fluralaner analogue-2, grounded in the available safety data for its parent compound, Fluralaner, and established pharmaceutical waste disposal regulations. While specific data for "this compound" is not publicly available, a conservative approach, treating it with the same precautions as Fluralaner, is advised.

Chemical Profile: Fluralaner

A summary of the known properties of Fluralaner is provided below to inform handling and disposal decisions. It is crucial to assume that this compound may possess similar or more pronounced hazardous characteristics.

PropertyData
Chemical Name 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide[1]
Molecular Formula C₂₂H₁₇Cl₂F₆N₃O₃[1][2]
Molar Mass 556.29 g/mol [3]
GHS Hazard Statements H316: Causes mild skin irritation.[4]H361d: Suspected of damaging the unborn child.[4][5][6][7][8][9]H410: Very toxic to aquatic life with long lasting effects.[4][9]
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant.[4][5][6][7][10][11]

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9]

2. Waste Classification:

  • Due to the hazards associated with the parent compound, this compound should be treated as hazardous waste. Specifically, given the H361d and H410 classifications of Fluralaner, it should be considered for reproductive toxicity and as an environmental hazard.

3. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container. The container should be black for RCRA hazardous pharmaceutical waste.

  • Liquid Waste: Collect any liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.

4. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).

5. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[11]

6. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

  • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[12][13]

  • Do not dispose of this compound down the drain or in regular trash.[14][15] Improper disposal can lead to environmental contamination and regulatory violations.[16]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal cluster_3 Key Prohibitions start Start: this compound Waste Generated assess_hazards Assess Hazards (Assume similar to Fluralaner) start->assess_hazards classify_waste Classify as Hazardous Waste (Reproductive & Environmental Hazard) assess_hazards->classify_waste segregate_waste Segregate Waste by Form (Solid, Liquid, Sharps) classify_waste->segregate_waste no_drain Do NOT Dispose Down Drain classify_waste->no_drain no_trash Do NOT Dispose in Regular Trash classify_waste->no_trash contain_solid Contain in Labeled Black RCRA Container segregate_waste->contain_solid Solid contain_liquid Contain in Labeled Sealed Liquid Container segregate_waste->contain_liquid Liquid contain_sharps Contain in Labeled Sharps Container segregate_waste->contain_sharps Sharps store_waste Store in Designated Secure Area contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste contact_disposal Contact Approved Waste Disposal Vendor store_waste->contact_disposal incineration Dispose via Permitted Incineration contact_disposal->incineration

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of pharmaceutical and chemical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][16] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[13][17] Key provisions include the prohibition of sewering hazardous waste pharmaceuticals.[13] Researchers and laboratory managers must adhere to all federal, state, and local regulations governing chemical waste disposal.[12]

References

Essential Safety and Logistics for Handling Fluralaner Analogue-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on data available for Fluralaner. As "Fluralaner analogue-2" is a related but distinct compound, it should be handled with, at minimum, the same level of precaution. A substance-specific Safety Data Sheet (SDS) should be consulted if available.

This guide provides essential procedural information for the safe handling, use, and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesSelect based on the specific solvent used, if any. Note that the product may be flammable, which can influence glove selection. Wash hands thoroughly with soap and water after handling.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesIf the work involves dusty conditions, mists, or aerosols, appropriate goggles are necessary.[3][4] A faceshield or other full-face protection is required if there is a potential for direct facial contact with dusts, mists, or aerosols.[1][3][4]
Skin and Body Protection Laboratory coat or work uniformTo prevent skin contact.[1][3]
Respiratory Protection Use with adequate ventilationGeneral and local exhaust ventilation is recommended to maintain vapor and dust exposures below recommended limits.[5]

Standard Operating Procedure for Handling

Adherence to a strict handling protocol is crucial to prevent contamination and accidental exposure.

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for Fluralaner before commencing any work.[1][6]

  • Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[1][3]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5][6]

Handling:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.[5]

  • Avoid generating dust.[1][6] Minimize dust generation and accumulation.[1][6]

  • Do not eat, drink, or smoke in the handling area.[2][7][8]

  • Keep the container tightly closed when not in use.[1][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][6][9] Take precautionary measures against static discharges.[1][6]

Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[2][8]

  • Remove and wash contaminated clothing before reuse.[1][3][6] Thoroughly clean shoes before reuse.[1][3][6]

Emergency and First Aid Procedures

Immediate and appropriate response to an exposure is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. Seek medical attention.[1][3][6][9]
Skin Contact Immediately flush skin with plenty of soap and water.[1][6][9] Remove contaminated clothing and shoes.[1][3][6] Get medical attention.[1][3][6]
Eye Contact Rinse cautiously with water for several minutes.[9] If in eyes, rinse well with water.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[9] Get medical attention if irritation develops and persists.[1][3][6]
Ingestion DO NOT induce vomiting.[1][3][6] Rinse mouth thoroughly with water.[1][3][6] Seek medical attention.[1][3][6]

In case of accident or if you feel unwell, seek medical advice immediately.[1] If exposed or concerned, get medical advice or attention.[1][5][6]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Ventilate the area.

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so.[1][5][6]

  • Absorb and collect: For solid spills, sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[5][6] Avoid actions that disperse dust into the air.[6] For liquid spills, use an inert absorbent material.

  • Clean the area: Clean the spill area with a suitable detergent and water.[10] Collect contaminated wash water for disposal.[1][5][6]

  • Decontaminate PPE: Decontaminate or dispose of all PPE used during the cleanup process.

Disposal Plan:

  • Waste Classification: Fluralaner and its analogues should be treated as hazardous waste.

  • Containerization: Dispose of contents and container to an approved waste disposal plant.[1][5][6] Keep waste in properly labeled containers.[1][5]

  • Environmental Precautions: Avoid release to the environment as Fluralaner is very toxic to aquatic life with long-lasting effects.[1][4][5][10] Do not dispose of medicines via wastewater or household waste.[10]

  • Regulatory Compliance: Disposal must be in accordance with local, state, and federal regulations.[1][5][6] Local authorities should be advised if significant spillages cannot be contained.[1][5][6]

Workflow for Safe Handling and Disposal

start Start: Handling this compound ppe Step 1: Don Personal Protective Equipment (PPE) - Gloves - Eye/Face Protection - Lab Coat start->ppe handling Step 2: Safe Handling - Use in well-ventilated area - Avoid dust generation - No eating, drinking, or smoking ppe->handling storage Store in a locked, properly labeled container handling->storage Post-handling spill Spill Occurs handling->spill disposal Step 4: Waste Disposal - Collect in labeled hazardous waste container - Dispose via approved waste disposal plant handling->disposal Routine Waste first_aid Exposure Occurs handling->first_aid end End of Process storage->end cleanup Step 3a: Spill Cleanup - Contain spill - Collect waste - Decontaminate area spill->cleanup cleanup->disposal disposal->end first_aid_action Step 3b: Administer First Aid - Follow specific procedures for route of exposure - Seek medical attention first_aid->first_aid_action first_aid_action->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.